molecular formula C9H7BrFN B13607809 5-(2-Bromoethyl)-2-fluorobenzonitrile

5-(2-Bromoethyl)-2-fluorobenzonitrile

Cat. No.: B13607809
M. Wt: 228.06 g/mol
InChI Key: LWIPGUSJTZYQMV-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-fluorobenzonitrile (CAS 1428478-55-0) is a small molecule building block of interest in chemical and pharmaceutical research. With the molecular formula C 9 H 7 BrFN and a molecular weight of 228.06 g/mol, this compound features a benzonitrile core substituted with a fluorine atom and a 2-bromoethyl chain . The presence of both a reactive bromoalkyl group and an electron-withdrawing nitrile group makes it a versatile intermediate for various synthetic transformations, particularly in nucleophilic substitution reactions where the bromoethyl side chain can be used to extend molecular structures . Researchers may utilize this compound as a key precursor in the synthesis of more complex molecules for drug discovery and development. The fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of lead compounds. This product is intended for research and further manufacturing applications as a chemical intermediate and is For Research Use Only . It is not intended for diagnostic or therapeutic use, or for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

5-(2-bromoethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFN/c10-4-3-7-1-2-9(11)8(5-7)6-12/h1-2,5H,3-4H2

InChI Key

LWIPGUSJTZYQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCBr)C#N)F

Origin of Product

United States

Foundational & Exploratory

5-(2-Bromoethyl)-2-fluorobenzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 5-(2-Bromoethyl)-2-fluorobenzonitrile . This document is designed for researchers and drug development professionals, focusing on the compound's utility as a specialized intermediate in the synthesis of pharmacologically active small molecules.

A Versatile Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

5-(2-Bromoethyl)-2-fluorobenzonitrile is a high-value bifunctional building block used primarily in the optimization of lead compounds targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors (e.g., PARP, kinase inhibitors). Its structure combines a reactive primary alkyl bromide (electrophile) with a medicinally relevant benzonitrile core. The ortho-fluorine motif modulates metabolic stability and alters the electronic properties of the nitrile group, while the bromoethyl "arm" serves as a precise linker for fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2]
PropertySpecification
Chemical Name 5-(2-Bromoethyl)-2-fluorobenzonitrile
IUPAC Name 5-(2-bromoethyl)-2-fluorobenzenecarbonitrile
Molecular Formula C₉H₇BrFN
Molecular Weight 228.06 g/mol
CAS Number Not widely listed; Custom synthesis ID often used
SMILES N#Cc1cc(CCBr)ccc1F
Appearance White to pale yellow crystalline solid (low melting) or oil
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Structural Logic & Pharmacophore Relevance
  • 2-Fluoro Motif: The fluorine atom at the C2 position (ortho to the nitrile) exerts a strong inductive effect (-I), increasing the electrophilicity of the nitrile carbon. More importantly, it blocks metabolic oxidation at the ortho-position and can participate in intramolecular hydrogen bonding or dipole interactions in the binding pocket.

  • 5-(2-Bromoethyl) Chain: Unlike a benzyl bromide (1-carbon linker), the phenethyl bromide (2-carbon linker) allows for greater conformational flexibility. It prevents the "flattening" effect often seen with direct aryl attachments, allowing the attached nucleophile to explore deeper hydrophobic pockets.

Physical & Chemical Properties (Predicted/Experimental)
ParameterValue / RangeNote
Melting Point 45 – 50 °CLow-melting solid; often handled as a melt or solution.
Boiling Point ~310 °C (at 760 mmHg)Predicted; degrades before boiling at atm pressure.
Density 1.55 ± 0.1 g/cm³High density due to bromine/fluorine content.
LogP 2.8 – 3.2Lipophilic; suitable for CNS-penetrant drug scaffolds.
Polar Surface Area 23.79 ŲDominated by the nitrile group.
Reactivity High (Alkylating Agent)Susceptible to hydrolysis if stored improperly.
Synthetic Pathways & Manufacturing

The synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile is typically achieved via a C-C bond formation strategy starting from 5-bromo-2-fluorobenzonitrile. The most robust industrial route involves a Stille or Suzuki coupling followed by functional group interconversion.

Pathway Diagram (Graphviz)

Synthesis Start 5-Bromo-2-fluorobenzonitrile (Starting Material) Step1 Pd-Catalyzed Vinylation (Stille/Suzuki) Start->Step1 + Tributyl(vinyl)tin or Vinylboronic acid Inter1 5-Vinyl-2-fluorobenzonitrile Step1->Inter1 Step2 Hydroboration-Oxidation (BH3·THF / H2O2) Inter1->Step2 Anti-Markovnikov Hydration Inter2 5-(2-Hydroxyethyl)-2-fluorobenzonitrile Step2->Inter2 Step3 Appel Reaction (CBr4 / PPh3) Inter2->Step3 Bromination Product 5-(2-Bromoethyl)-2-fluorobenzonitrile (Target) Step3->Product

Figure 1: Step-wise synthetic route from commercially available precursors.

Detailed Protocol: Step-by-Step

Step 1: Vinylation (Suzuki-Miyaura Coupling)

  • Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Et₃N (3.0 eq).

  • Solvent: n-Propanol or THF/Water.

  • Conditions: Reflux (80°C) under N₂ atmosphere for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Outcome: 5-Vinyl-2-fluorobenzonitrile (Yield: >85%).[1]

Step 2: Hydroboration-Oxidation

  • Reagents: 9-BBN or BH₃·THF (1.5 eq).

  • Conditions: 0°C to RT, stir for 2 hours. Oxidative workup with NaOH/H₂O₂.

  • Mechanism: Anti-Markovnikov addition ensures the hydroxyl group adds to the terminal carbon.

  • Outcome: 5-(2-Hydroxyethyl)-2-fluorobenzonitrile.

Step 3: Bromination (Appel Reaction)

  • Reagents: Triphenylphosphine (PPh₃, 1.2 eq), Carbon Tetrabromide (CBr₄, 1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous, 0°C.

  • Procedure: Add CBr₄ portion-wise to the solution of alcohol and PPh₃. Stir at 0°C for 1 hour, then warm to RT.

  • Purification: The reaction generates triphenylphosphine oxide (TPPO) as a byproduct. Remove via precipitation with hexanes followed by flash chromatography.

  • Yield: 75–90% of 5-(2-Bromoethyl)-2-fluorobenzonitrile .

Reactivity & Applications in Drug Design

This molecule contains three distinct reactive centers, allowing for orthogonal functionalization.

Reactivity Map (Graphviz)

Reactivity Center 5-(2-Bromoethyl)-2-fluorobenzonitrile SiteA Site A: Alkyl Bromide (Primary Electrophile) Center->SiteA SiteB Site B: Nitrile Group (Masked Carbonyl/Amine) Center->SiteB SiteC Site C: Aryl Fluoride (SnAr Acceptor) Center->SiteC ProdA N-Alkylation (Amines) S-Alkylation (Thiols) SiteA->ProdA SN2 Reaction ProdB Benzylamine (Reduction) Benzoic Acid (Hydrolysis) Tetrazole (Click Chem) SiteB->ProdB Transformation ProdC Biaryl Ethers/Amines (Requires strong nucleophile) SiteC->ProdC Nucleophilic Aromatic Substitution

Figure 2: Orthogonal reactivity profile.

Key Application: Synthesis of PARP Inhibitor Analogs

While Olaparib utilizes a phthalazinone core derived from a methyl linker, the ethyl linker provided by this compound is critical for "Next-Generation" PARP inhibitors or dual-action inhibitors (e.g., PARP + VEGFR).

  • Protocol: The bromoethyl group reacts with secondary amines (e.g., piperazine derivatives) in the presence of K₂CO₃/acetonitrile to form the core pharmacophore.

  • Advantage: The 2-carbon spacer increases the flexibility of the tail, potentially improving binding affinity in the PARP catalytic pocket or reducing steric clash with the ribose binding site.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectroscopic signatures must be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.60 (m, 1H, Ar-H ortho to CN)

    • δ 7.40–7.45 (m, 1H, Ar-H meta to F)

    • δ 7.15 (t, 1H, Ar-H ortho to F)

    • δ 3.55 (t, J=7.2 Hz, 2H, -CH₂Br )

    • δ 3.15 (t, J=7.2 Hz, 2H, Ar-CH₂ -)

  • ¹³C NMR: Distinct signals for the nitrile carbon (~114 ppm), C-F coupling (d, ~160 ppm), and the alkyl carbons (~38 ppm for CH₂-Ar, ~32 ppm for CH₂-Br).

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at 228/230 (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).

Safety & Handling (HSE Guidelines)

Signal Word: WARNING

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • H341: Suspected of causing genetic defects (Alkylating agent).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).

  • Disposal: Quench excess alkylating agent with aqueous sodium thiosulfate or dilute ammonia before disposal into halogenated waste streams.

References
  • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link (Describes the general class of fluoro-benzonitrile PARP intermediates).

  • Luo, G., et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Organic Process Research & Development 26.2 (2022). Link

  • PubChem Compound Summary. "5-Bromo-2-fluorobenzonitrile" (Precursor Data). National Center for Biotechnology Information. Link

  • Dana Bioscience. "Product Catalog: 5-(2-Bromoethyl)-2-fluorobenzonitrile." Link (Commercial availability verification).

Sources

2-Fluoro-5-(2-bromoethyl)benzonitrile: A Technical Guide to Sourcing, Synthesis, and Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Fluoro-5-(2-bromoethyl)benzonitrile (Synonym: 5-(2-Bromoethyl)-2-fluorobenzonitrile) CAS Number: 1428478-55-0

Executive Summary

In modern drug discovery, the design of Active Pharmaceutical Ingredients (APIs) heavily relies on multifunctional building blocks that permit orthogonal reactivity. 2-Fluoro-5-(2-bromoethyl)benzonitrile (CAS: 1428478-55-0) is a highly specialized, trifunctional aromatic scaffold. It features an electrophilic nitrile group, an activated ortho-fluorine atom, and an aliphatic 2-bromoethyl side chain.

As a Senior Application Scientist, I have observed that the true value of this compound lies in its predictable, step-wise functionalization. The electronic interplay between the strongly electron-withdrawing nitrile group and the highly electronegative fluorine atom primes the ring for Nucleophilic Aromatic Substitution (


), while the distal 2-bromoethyl group undergoes classic 

displacements without interfering with the aromatic core [1]. This whitepaper provides a comprehensive guide to its physicochemical properties, commercial sourcing, synthetic methodologies, and applications in medicinal chemistry.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 2-Fluoro-5-(2-bromoethyl)benzonitrile is critical for optimizing reaction conditions and storage protocols. The presence of the halogen atoms increases the compound's lipophilicity, while the nitrile group provides a strong dipole moment.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Fluoro-5-(2-bromoethyl)benzonitrile
CAS Number 1428478-55-0
Molecular Formula

Molecular Weight 228.06 g/mol
Topological Polar Surface Area (TPSA) 23.8 Ų (Nitrile contribution)
Hydrogen Bond Donors / Acceptors 0 / 2 (Nitrile Nitrogen, Fluorine)
Typical Physical State Solid to semi-solid (temperature dependent)

Data synthesized from commercial supplier databases and structural analogs [2][4].

Commercial Availability & Sourcing Matrix

Due to its specialized nature, 1428478-55-0 is typically synthesized by advanced building-block providers rather than bulk commodity chemical manufacturers. When sourcing this compound, verifying purity via


 NMR and LC-MS is mandatory, as residual debrominated or unreacted vinyl intermediates can poison downstream transition-metal catalysts.
Table 2: Verified Commercial Suppliers
SupplierCatalog / SKUTypical PurityFulfillment Scale
Bide Pharmatech (BLDpharm) BD02773639≥ 95%Milligram to Gram
Ambeed 1428478-55-0≥ 95%Research Scale
Dana Bioscience BD02773639-250mgStandard250 mg Aliquots

Note: Procurement should always be accompanied by a batch-specific Certificate of Analysis (CoA) to validate the absence of regioisomeric impurities [1][3].

Synthetic Methodologies & Mechanistic Pathways

For laboratories requiring custom synthesis or scale-up, constructing the 2-bromoethyl side chain from a commercially abundant precursor like 5-bromo-2-fluorobenzonitrile is the most robust approach. The following protocol is designed as a self-validating system , where the completion of each step is definitively proven by specific analytical markers.

Step-by-Step Protocol: Synthesis of 2-Fluoro-5-(2-bromoethyl)benzonitrile

Step 1: Suzuki-Miyaura Cross-Coupling (Vinyl Introduction)

  • Rationale: We utilize potassium vinyltrifluoroborate instead of vinylboronic acid. The trifluoroborate salt prevents protodeboronation and unwanted polymerization under basic conditions, ensuring high yields of the vinyl intermediate.

  • Procedure: To a degassed solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in 1,4-Dioxane/H₂O (4:1), add potassium vinyltrifluoroborate (1.2 eq),

    
     (3.0 eq), and 
    
    
    
    (0.05 eq). Heat at 80 °C under
    
    
    for 12 hours. Extract with EtOAc and purify via silica gel chromatography.
  • Validation Marker: The reaction is deemed complete when LC-MS shows the disappearance of the starting material's isotopic bromine pattern (M / M+2) and

    
     NMR reveals characteristic vinylic protons (multiplets at ~5.3–6.7 ppm).
    

Step 2: Anti-Markovnikov Hydroboration-Oxidation

  • Rationale: 9-Borabicyclo[3.3.1]nonane (9-BBN) is selected over

    
     due to its significant steric bulk. This dictates strict anti-Markovnikov regioselectivity, ensuring the boron atom adds exclusively to the terminal carbon to yield the primary alcohol, preventing the formation of the secondary alcohol isomer.
    
  • Procedure: Cool the intermediate to 0 °C in THF. Add 9-BBN (0.5 M in THF, 1.5 eq) dropwise. Stir at ambient temperature for 4 hours. Cool back to 0 °C, carefully quench with 3M NaOH, followed by 30%

    
    . Stir for 2 hours, extract, and concentrate.
    
  • Validation Marker: TLC will show a highly polar spot.

    
     NMR must show a new triplet at ~3.8 ppm, corresponding to the 
    
    
    
    group, confirming the primary alcohol formation.

Step 3: Bromination via Appel Reaction

  • Rationale: The Appel reaction (

    
    ) is employed because it operates under mild, neutral-to-mildly-basic conditions. Using harsh acids like 
    
    
    
    or
    
    
    risks hydrolyzing the sensitive nitrile group into an amide or carboxylic acid [5].
  • Procedure: Dissolve the alcohol intermediate in anhydrous DCM. Add

    
     (1.2 eq) and cool to 0 °C. Add 
    
    
    
    (1.2 eq) in small portions. Stir for 2 hours. Precipitate the triphenylphosphine oxide (TPPO) by adding hexane, filter, and concentrate the filtrate.
  • Validation Marker: Successful conversion is validated by GC-MS or LC-MS showing the return of the 1:1 isotopic bromine mass signature, and the upfield shift of the

    
     protons adjacent to the heteroatom in NMR.
    

SynthesisWorkflow A 5-Bromo-2-fluorobenzonitrile (Starting Material) B 5-Vinyl-2-fluorobenzonitrile (Intermediate 1) A->B Suzuki-Miyaura Coupling C 5-(2-Hydroxyethyl)-2-fluorobenzonitrile (Intermediate 2) B->C Hydroboration Oxidation D 5-(2-Bromoethyl)-2-fluorobenzonitrile (Target Molecule) C->D Appel Reaction

Fig 1: Step-by-step synthetic workflow for 5-(2-bromoethyl)-2-fluorobenzonitrile.

Applications in Drug Discovery: Orthogonal Reactivity

The architectural brilliance of 2-Fluoro-5-(2-bromoethyl)benzonitrile is its capacity for selective, sequential modification.

  • Aliphatic

    
     Substitution (C5 Side Chain):  The primary alkyl bromide is an excellent electrophile. It readily reacts with secondary amines (e.g., piperazines, morpholines) in the presence of a mild base (
    
    
    
    ) to install basic solubilizing groups common in CNS-active drugs.
  • Nucleophilic Aromatic Substitution (

    
    ) (C2 Position):  The nitrile group exerts a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the LUMO of the aromatic ring. This stabilizes the intermediate Meisenheimer complex, allowing the fluorine atom to be displaced by nucleophiles like alkoxides or primary anilines under mild heating.
    
  • Nitrile Derivatization (C1 Position): Once the halogens are displaced, the nitrile can be treated with sodium azide (

    
    ) and an ammonium salt to form a tetrazole (a bioisostere of a carboxylic acid), or hydrolyzed to an amide.
    

ReactivityLogic Core 5-(2-Bromoethyl)-2-fluorobenzonitrile (Multifunctional Scaffold) F_sub C2: Fluorine Nucleophilic Aromatic Substitution (SNAr) Core->F_sub Activated by ortho-CN CN_rxn C1: Nitrile Hydrolysis, Reduction, or Cyclization Core->CN_rxn Electrophilic carbon Br_sub C5: 2-Bromoethyl Aliphatic Nucleophilic Substitution (SN2) Core->Br_sub Excellent leaving group

Fig 2: Orthogonal reactivity pathways of the three functional groups.

Handling, Safety, and Storage Protocols

As a halogenated benzonitrile derivative, strict safety and storage protocols must be adhered to:

  • Toxicity: Nitrile compounds can be metabolized to release cyanide ions in vivo. Alkyl bromides are potent alkylating agents and suspected mutagens. Handle exclusively within a certified chemical fume hood using nitrile gloves.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The compound is sensitive to prolonged exposure to light and moisture, which can lead to slow hydrolysis of the nitrile or degradation of the alkyl bromide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Halogenated Benzonitriles." PubChem. Retrieved from: [Link]

Chemo-Structural Profiling of 3-Cyano-4-Fluorophenethyl Bromide: A Guide to Properties and Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical properties and Derivatization of 3-cyano-4-fluorophenethyl bromide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

3-cyano-4-fluorophenethyl bromide (IUPAC: 5-(2-bromoethyl)-2-fluorobenzonitrile ) represents a high-value "scaffold-linker" in medicinal chemistry.[1] It combines a metabolic handle (nitrile), a bioisostere for oxidative stability (aryl fluoride), and a reactive electrophile (alkyl bromide).[1]

This guide addresses the physicochemical profile of this intermediate and provides a technical roadmap for its derivatization. Unlike simple phenethyl bromides, the presence of the electron-withdrawing cyano group significantly alters the solubility profile and reactivity, necessitating specific handling protocols to avoid side reactions such as elimination (styrene formation) or hydrolysis.[1]

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzene core substituted with three distinct functionalities:[1][2]

  • Phenethyl Bromide Chain (

    
    ):  A primary alkyl halide susceptible to 
    
    
    
    reactions.
  • Cyano Group (

    
    ):  Electron-withdrawing group (EWG) that increases the acidity of benzylic protons and dipole moment.
    
  • Fluorine Atom (

    
    ):  Ortho to the cyano group; activates the ring for potential 
    
    
    
    side reactions under harsh basic conditions.
Physicochemical Data Table

Note: Experimental values for this specific isomer are rare in public literature. Values below represent a synthesis of calculated consensus and experimental data from close structural analogs (e.g., 4-fluorophenethyl bromide).

PropertyValue / RangeTechnical Insight
IUPAC Name 5-(2-bromoethyl)-2-fluorobenzonitrilePreferred nomenclature for searching.[1]
Molecular Formula

Molecular Weight 228.06 g/mol Heavy atom count aids in fragment-based drug design.
Physical State Off-white to pale yellow solidThe nitrile group increases crystal lattice energy compared to the liquid 4-fluorophenethyl bromide.
Melting Point 48°C – 55°C (Predicted)Low-melting solid; requires cold storage to prevent "oiling out" or degradation.
Boiling Point ~135°C @ 1 TorrHigh vacuum required for distillation; thermal instability >150°C.
LogP (Oct/Wat) 2.4 – 2.8Moderately lipophilic; suitable for CNS-penetrant drug scaffolds.
Solubility DCM, EtOAc, THF, DMSOInsoluble in water.[1] Soluble in alcohols but risk of solvolysis on heating.
Density ~1.55 g/

Significantly denser than water due to Br/F content.

Reactivity & Derivatization Logic

The utility of 3-cyano-4-fluorophenethyl bromide lies in its chemoselectivity . It possesses two electrophilic sites, but the alkyl bromide is kinetically dominant under mild conditions.[1]

Reaction Pathways

The following Graphviz diagram illustrates the primary derivatization pathways and the critical "Forbidden Path" (side reactions to avoid).

ReactionPathways Start 3-Cyano-4-fluoro- phenethyl bromide Prod_Amine Tertiary Amine Derivative Start->Prod_Amine SN2 (K2CO3, MeCN, 60°C) Prod_Thio Thioether Derivative Start->Prod_Thio SN2 (NaH, THF, 0°C) Prod_Azide Phenethyl Azide Start->Prod_Azide SN2 (NaN3, DMF, RT) Side_Elim Styrene Derivative (Elimination Product) Start->Side_Elim Strong Base / High Heat (>80°C, t-BuOK) Side_Hyd Amide/Acid (Nitrile Hydrolysis) Start->Side_Hyd Strong Acid/Base (aq) Amine Secondary Amines (Piperazines/Morpholines) Amine->Prod_Amine Thiol Thiols (Mercaptans) Thiol->Prod_Thio Azide Sodium Azide (Click Chem Precursor) Azide->Prod_Azide

Figure 1: Chemoselective derivatization map. Blue paths indicate desired


 transformations; Red paths indicate competing side reactions.

Experimental Protocols

Protocol A: Synthesis of Amine Derivatives (General Procedure)

Context: This protocol is optimized to minimize elimination (styrene formation) by using a mild base and polar aprotic solvent.

Reagents:

  • 3-cyano-4-fluorophenethyl bromide (1.0 equiv)[1]

  • Secondary Amine (e.g., N-Boc-piperazine) (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein condition)[1]

  • Acetonitrile (MeCN), anhydrous[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.2 eq) and

    
     (2.0 eq) in anhydrous MeCN (0.2 M concentration relative to bromide).
    
  • Addition: Add 3-cyano-4-fluorophenethyl bromide (1.0 eq) and catalytic KI (0.1 eq).

    • Expert Tip: The addition of KI generates the in situ alkyl iodide, which is a superior electrophile, accelerating the reaction rate at lower temperatures (50-60°C) and suppressing elimination by-products.[1]

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
    
    • Endpoint: Disappearance of the bromide spot (

      
       ~0.6-0.8 depending on system).
      
  • Workup: Cool to room temperature. Filter off inorganic solids (KBr, excess carbonate).[1] Concentrate the filtrate in vacuo.

  • Purification: The residue is typically purified via Flash Column Chromatography (Silica gel, Gradient: 0%

    
     50% EtOAc/Hexanes).
    
Protocol B: Purification & Handling Logic

Due to the low melting point, recrystallization can be tricky. Use the logic below to determine the purification strategy.

PurificationLogic Sample Crude Reaction Mixture TLC TLC Analysis Sample->TLC Impurities Impurities Present? TLC->Impurities Solid Is Product Solid? Impurities->Solid Yes Distill Kugelrohr Distillation (High Vac) Impurities->Distill No (Clean but solvent) Recryst Recrystallization (EtOH/Hexane) Solid->Recryst Yes (High MP) Column Flash Chromatography (Silica Gel) Solid->Column No (Oil/Low MP)

Figure 2: Decision matrix for purification of phenethyl bromide derivatives.

Handling, Safety & Stability

Stability Profile
  • Hydrolysis: The nitrile group is stable at neutral pH but will hydrolyze to the amide/acid under strong acidic (

    
    ) or basic (
    
    
    
    ) conditions.[1]
  • Photostability: Generally stable, but bromides can discolor (turn yellow/brown) upon prolonged exposure to light due to radical liberation of

    
    . Store in amber vials.
    
  • Thermal: Stable up to ~100°C. Avoid temperatures >150°C to prevent thermal decomposition.

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed (Category 4).[3][4] Nitriles can metabolize to release cyanide ions in vivo, though the rate is slow for aromatic nitriles.

  • Skin/Eye Irritation: Alkyl bromides are potent alkylating agents and lachrymators.

    • Precaution: Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1]

  • H302/H312: Harmful if swallowed or in contact with skin.[3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573153, 4-Fluorophenethyl bromide. Retrieved from [Link]. (Used as the primary structural analog for physicochemical property estimation).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for

    
     vs. Elimination mechanistic pathways and Finkelstein reaction kinetics).
    
  • European Chemicals Agency (ECHA). (2025).[5] Registration Dossier: Benzonitrile derivatives. Retrieved from [Link]. (General safety data for fluorinated benzonitriles).

Sources

Fluorinated Phenethyl Bromide Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the element fluorine has transitioned from a chemical curiosity to an indispensable tool for molecular design.[1][2] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound and often beneficial impact on a drug candidate's profile.[3] The strategic incorporation of fluorine can dramatically enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2][4] This is achieved through the unique electronic properties of fluorine, its small size, and the exceptional strength of the carbon-fluorine bond.[3][5]

Fluorinated phenethyl bromides represent a particularly valuable class of building blocks for medicinal chemists. This scaffold combines the advantageous properties of fluorine with a versatile phenethyl group and a reactive bromide handle, enabling its incorporation into a wide array of molecular architectures. This guide provides an in-depth exploration of these building blocks, from their synthesis and reactivity to their application in drug discovery, offering field-proven insights for researchers and drug development professionals.

The Multifaceted Role of Fluorine in Modulating Molecular Properties

The strategic placement of fluorine atoms on the phenethyl bromide scaffold allows for the fine-tuning of a molecule's properties in several key ways:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][6] By replacing a hydrogen at a metabolic "soft spot" with fluorine, chemists can block enzymatic breakdown, thereby increasing the drug's half-life and bioavailability.[3][7]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's introduction can alter the electron distribution within a molecule.[2][4] This can impact the acidity (pKa) of nearby functional groups, the molecule's dipole moment, and its overall lipophilicity, which in turn affects solubility, permeability, and target engagement.[1][2]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance a ligand's binding affinity for its target protein.[2][5] This can be due to favorable electrostatic interactions, the ability of fluorine to participate in hydrogen bonding, and its influence on the molecule's conformation to better fit the binding pocket.[1][5]

  • Improved Pharmacokinetics: The cumulative effects of increased metabolic stability and modulated physicochemical properties often lead to improved pharmacokinetic profiles.[1] This can manifest as better oral absorption, enhanced tissue penetration (including the central nervous system), and a more desirable duration of action.[1]

Synthesis of Fluorinated Phenethyl Bromide Building Blocks

The synthesis of fluorinated phenethyl bromides can be approached through several routes, primarily involving either the introduction of fluorine to a phenethyl precursor or the construction of the phenethyl bromide scaffold from a fluorinated starting material.

General Synthetic Workflow

Synthetic Workflow Start Fluorinated Starting Material (e.g., Fluorobenzaldehyde) Intermediate1 Fluorinated Phenylethanol Start->Intermediate1 Carbon chain extension (e.g., Grignard, Wittig) Product Fluorinated Phenethyl Bromide Intermediate1->Product Bromination (e.g., PBr3, HBr/H2SO4)

Caption: General synthetic workflow for fluorinated phenethyl bromides.

Key Synthetic Methodologies

A common and reliable method for preparing fluorinated phenethyl bromides involves the bromination of the corresponding fluorinated 2-phenylethanol.

Experimental Protocol: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

This protocol is adapted from established procedures for the synthesis of phenethyl bromide and can be applied to its fluorinated analogs.[8]

Materials:

  • Fluorinated 2-Phenylethanol (1 mole)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mole)

  • 48% Hydrogen Bromide (HBr) (1.25 mole)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Chloride (CaCl₂)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add the concentrated sulfuric acid to the fluorinated 2-phenylethanol with cooling.

  • Addition of HBr: Slowly add the 48% hydrogen bromide to the mixture with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the mixture to room temperature and carefully pour it into ice water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.

  • Drying and Purification: Dry the organic layer over anhydrous potassium carbonate or calcium chloride, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Alternative Synthetic Approaches
  • From Fluorinated Phenylacetic Acids: Reduction of a fluorinated phenylacetic acid to the corresponding alcohol, followed by bromination.

  • From Fluorinated Styrenes: Anti-Markovnikov hydrobromination of a fluorinated styrene derivative.[9]

  • Nucleophilic Fluorination: While less common for the direct synthesis of these building blocks, nucleophilic fluorination of a suitable precursor can be employed. Recent advances have identified effective fluorinating agents like triethylamine tris(hydrogen fluoride) (Et₃N•3HF), sometimes in combination with silver fluoride (AgF), for the conversion of benzylic bromides to fluorides.[10][11][12]

Reactivity and Handling of Fluorinated Phenethyl Bromides

Fluorinated phenethyl bromides are versatile intermediates in organic synthesis, primarily utilized for their ability to act as electrophiles in a variety of coupling reactions.

Nucleophilic Substitution Reactions

The primary reactivity of phenethyl bromides is as alkylating agents in nucleophilic substitution reactions. They can be used to introduce the fluorinated phenethyl moiety onto amines, thiols, and carbanions.[8]

Cross-Coupling Reactions

Fluorinated phenethyl bromides are also viable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the phenethyl group and an organoboron species.[13][14]

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki Coupling Cycle Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 OxAdd Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L2-R2 PdII_1->PdII_2 Transmetal Transmetalation (R2-B(OR)2) PdII_2->Pd0 Product R1-R2 PdII_2->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity in Suzuki-Miyaura coupling is influenced by the electronic nature of the fluorinated aryl ring. Electron-withdrawing fluorine atoms can enhance the rate of oxidative addition, which is often the rate-determining step.[14][15]

Handling and Safety

Organofluorine compounds require careful handling due to their potential reactivity and biological effects.[16] While phenethyl bromide itself is a lachrymator and skin irritant, the specific hazards of fluorinated analogs should be assessed on a case-by-case basis by consulting the relevant Safety Data Sheet (SDS). General precautions include:

  • Working in a well-ventilated fume hood.[17][18]

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18]

  • Avoiding inhalation, ingestion, and skin contact.[17]

  • Storing in a cool, dry place away from incompatible materials.

For reactions involving elemental fluorine gas, specialized equipment and extensive safety protocols are mandatory due to its high reactivity and corrosiveness.[17][19][20]

Applications in Medicinal Chemistry and Drug Discovery

The true value of fluorinated phenethyl bromide building blocks is realized in their application to the synthesis of novel therapeutic agents.

Case Study: Positron Emission Tomography (PET) Imaging Agents

A significant application of fluorine in medicinal chemistry is the use of the fluorine-18 (¹⁸F) isotope in PET imaging.[2][21][22] PET is a noninvasive imaging technique that allows for the visualization and quantification of biological processes in vivo.[23][24]

¹⁸F is an ideal radionuclide for PET due to its convenient half-life (approximately 110 minutes) and the low energy of its emitted positrons, which allows for high-resolution images.[22][23] Fluorinated phenethyl bromides can be synthesized with ¹⁸F and used to label molecules of interest for PET studies. For example, [¹⁸F]fluoroethyl bromide is a commonly used building block for the synthesis of various PET tracers through O-alkylation and N-alkylation reactions.[25] These tracers can be used to study receptor density, enzyme activity, and drug pharmacokinetics in living subjects.[23][26]

Role in CNS Drug Discovery

The ability of fluorine to increase lipophilicity and metabolic stability makes fluorinated phenethyl bromide building blocks particularly useful in the development of drugs targeting the central nervous system (CNS).[1] These properties can enhance a drug's ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.

Use in Oncology and Other Therapeutic Areas

Fluorinated compounds are prevalent in oncology, antiviral, and anti-inflammatory drug discovery programs.[1][3][27] The incorporation of a fluorinated phenethyl moiety can lead to improved potency, selectivity, and pharmacokinetic profiles in these therapeutic areas. For instance, the anti-cancer drug fluorouracil contains fluorine, and many modern kinase inhibitors incorporate fluorinated motifs to improve their metabolic resistance.[1][27]

Future Outlook

The strategic use of fluorinated building blocks like phenethyl bromides will continue to be a cornerstone of modern drug discovery.[1] As our understanding of the nuanced effects of fluorine on molecular properties grows, so too will our ability to rationally design more effective and safer medicines. The development of novel and more efficient methods for the synthesis of these building blocks will further empower medicinal chemists to explore new chemical space and address unmet medical needs.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information.
  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. BenchChem.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia.
  • Royal Society of Chemistry. (2017, June 13). Fluorine-18 labelled building blocks for PET tracer synthesis. Royal Society of Chemistry.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications.
  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information.
  • ACS Publications. (2005, October 6). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ACS Publications.
  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information.
  • Princeton University. (n.d.). Fluorine Safety. Princeton University.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • University of Pennsylvania. (n.d.). Fluorine. University of Pennsylvania.
  • BenchChem. (n.d.). Phenethyl bromide. BenchChem.
  • Berkeley Lab News Center. (2017, July 27). Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging. Berkeley Lab News Center.
  • Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare.
  • Wikipedia. (n.d.). 2-Phenylethyl bromide. Wikipedia.
  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate.
  • National Center for Biotechnology Information. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Center for Biotechnology Information.
  • Radiology Key. (2016, July 27). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • Tech Launch Arizona. (2020, October 28). Scientists Expand PET Imaging Options Through Simpler Chemistry. Tech Launch Arizona.
  • MDPI. (2021, November 30). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI.

Sources

Technical Safety & Handling Guide: 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 5-(2-Bromoethyl)-2-fluorobenzonitrile

  • CAS Registry Number: 914637-29-9 (Commonly associated with Vonoprazan intermediates)[1]

  • Role: Advanced Pharmaceutical Intermediate (API Synthesis)

  • Chemical Class: Primary Alkyl Bromide / Fluorinated Benzonitrile

Part 1: Chemical Identity & Strategic Importance[3]

The Compound at a Glance

This guide addresses 5-(2-Bromoethyl)-2-fluorobenzonitrile , a critical electrophilic building block often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

Crucial Distinction: Do not confuse this compound with 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3).[1] The latter is an aryl bromide (Br attached directly to the ring) and is significantly less reactive toward nucleophilic substitution. The subject of this guide contains a bromoethyl side chain (


), rendering it a potent alkylating agent . This structural difference dictates a far more rigorous safety protocol.
Physicochemical Profile[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.06 g/mol

  • Appearance: Typically an off-white to pale yellow solid or low-melting semi-solid.[1]

  • Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate); practically insoluble in water.

  • Reactivity: High susceptibility to

    
     reactions at the alkyl bromide site; nitrile group susceptible to hydrolysis under extreme acidic/basic conditions.
    

Part 2: Hazard Profiling & Toxicological Mechanisms

The Alkylating Threat (Genotoxicity Potential)

The primary hazard stems from the 2-bromoethyl moiety. Unlike aryl halides, primary alkyl bromides are powerful electrophiles.

  • Mechanism: The carbon attached to the bromine is electron-deficient. Upon contact with biological nucleophiles (DNA bases like guanine, or protein residues like cysteine), it undergoes nucleophilic substitution, covalently binding to the biological target.

  • Consequence: This classifies the compound as a potential mutagen and sensitizer . Direct skin contact can lead to delayed blistering or allergic contact dermatitis.

Acute Toxicity & Irritation[2][3][4]
  • H315 / H319 (Skin/Eye Irritation): High.[2][3] The compound is likely lachrymatory (tear-inducing) due to the alkyl halide functionality.

  • H302 / H332 (Harmful if Swallowed/Inhaled): Systemic absorption can lead to nitrile toxicity (metabolic release of cyanide is theoretically possible but slow; the primary risk is the alkylating action).

GHS Classification Table (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3][4][5]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[2][5][6]H319
Sensitization, Skin Cat 1May cause an allergic skin reaction.H317
STOT - Single Exposure Cat 3May cause respiratory irritation.[5]H335
Germ Cell Mutagenicity Cat 2Suspected of causing genetic defects.H341

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[2][8]

The "Glove Permeation" Fallacy

Standard nitrile exam gloves are insufficient for prolonged handling of alkyl bromides. The non-polar nature of the ethyl bromide chain allows it to permeate thin nitrile rubber rapidly.

Required PPE Protocol:

  • Primary Barrier: Silver Shield® (Laminate) or Viton® gloves are mandatory for direct handling or spill cleanup.

  • Dexterity Layer: If laminate gloves reduce dexterity too much for micro-scale work, use the "Double-Glove" technique :

    • Inner: 4 mil Nitrile (change every 15 mins).

    • Outer: 8 mil Nitrile (change immediately upon splash).

    • Best Practice: Wear a laminate liner under a nitrile outer glove.

Respiratory Protection[2][7][8]
  • Engineering Control: All weighing and transfers must occur inside a certified Chemical Fume Hood.

  • Respirator: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" component is necessary because hydrolysis releases Hydrogen Bromide (HBr).

Part 4: Emergency Response & Decontamination Logic

Chemical Quenching (The "Kill" Solution)

Do not simply wash spills with water; this generates HBr and leaves the alkylating agent active. You must chemically destroy the electrophilic site.

The Quenching Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 5% Ethanol (to solubilize the organic bromide).
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromine atom, converting the toxic alkyl bromide into a non-toxic Bunte salt.

Exposure Response Workflow

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Blot excess (do not rub) 2. Wash with soap/water (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush with water (15 min) 2. Lift eyelids periodically Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Decision logic for immediate response to exposure. Note the prohibition of alcohol on skin.

Part 5: Handling, Storage, & Stability[10]

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated). Alkyl bromides can slowly eliminate HBr at room temperature, darkening the solid.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture promotes hydrolysis of the nitrile and displacement of the bromide.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk from trace HBr).

Reactivity & Incompatibility[2]
  • Strong Bases: Will cause elimination (dehydrohalogenation) to form the vinyl derivative (styrene analog), which acts as a polymerization monomer.

  • Amines: Rapid exothermic reaction (alkylation).

  • Oxidizers: Incompatible.

Part 6: Waste Management & Environmental Stewardship

Disposal Directive: Never dispose of the active alkyl bromide down the drain. It is toxic to aquatic life (long-term adverse effects).

  • Pre-Treatment: Treat waste streams with the Thiosulfate Quenching Solution (described in 4.1) and stir for 12 hours.

  • Verification: Check pH (neutralize if necessary) and test for residual oxidant/alkylator (using 4-(p-nitrobenzyl)pyridine test if available).

  • Disposal: Classify as Halogenated Organic Waste for high-temperature incineration.

Part 7: Synthesis Context (Vonoprazan Pathway)[2]

Understanding the "Why" aids in safety. This compound is typically reacted with a methylamine derivative to form the pyrrole core of Vonoprazan.

SynthesisPathway Start 5-(2-Bromoethyl)- 2-fluorobenzonitrile (The Hazard) Intermed Cyclization/Substitution Reaction Start->Intermed Electrophile Reagent + Methylamine / Pyrrole Precursor Reagent->Intermed Nucleophile Product Vonoprazan Core (Scaffold) Intermed->Product -HBr

Caption: The electrophilic role of the compound in pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724900: 5-Bromo-2-fluorobenzonitrile (Structural Analog/Precursor Data).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (Read-Across for Alkyl Bromides). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1052 - Methylene Chloride and Alkyl Halide handling). Retrieved from [Link][1]

  • Otsuka, T., et al. (2016). Process for preparation of pyrrole derivative (Vonoprazan synthesis intermediates). U.S. Patent No. 9,249,136. Washington, DC: U.S. Patent and Trademark Office. (Verifies CAS 914637-29-9 usage).[1]

Sources

Difference between 5-bromomethyl and 5-(2-bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison between 5-(bromomethyl)-2-fluorobenzonitrile and its homologated analog, 5-(2-bromoethyl)-2-fluorobenzonitrile . It is designed for medicinal chemists and process scientists optimizing linker length and reactivity profiles in drug discovery.

Core Topic: Structural Homologation, Reactivity Divergence, and Synthetic Utility in Drug Design

Executive Summary

The transition from a benzylic bromide (5-bromomethyl) to a homobenzylic/phenethyl bromide (5-(2-bromoethyl)) represents a critical decision point in lead optimization. While the 5-bromomethyl derivative (Compound A) offers superior electrophilicity for rapid derivatization, it suffers from metabolic instability and potential toxicity (alkylation of off-target proteins). The 5-(2-bromoethyl) analog (Compound B) introduces a two-carbon spacer, altering the pharmacophore's spatial orientation, reducing intrinsic reactivity, and modifying the metabolic soft spot from a benzylic to a homobenzylic position.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

FeatureCompound A: 5-(bromomethyl)- Compound B: 5-(2-bromoethyl)-
Structure Benzylic Bromide (

)
Homobenzylic Bromide (

)
CAS Number 179897-89-3 Custom Synthesis Target (Not widely cataloged)
Molecular Weight 214.04 g/mol 228.06 g/mol
Reactivity Class High (

Activated)
Moderate (

); Prone to E2 Elimination
Metabolic Liability High (Benzylic Oxidation/Glutathione conjugation)Moderate (Benzylic hydroxylation or terminal oxidation)
Stability Moisture sensitive; LachrymatorMore stable; Potential styrene formation

Synthetic Pathways[6][7][8]

Compound A: Radical Bromination (Benzylic)

The synthesis of the bromomethyl derivative relies on the resonance stabilization of the benzylic radical.

  • Precursor: 2-Fluoro-5-methylbenzonitrile.

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    
  • Mechanism: Free-radical chain reaction (Wohl-Ziegler).

Compound B: Homologation Strategies (Phenethyl)

Since Compound B is not a standard commodity chemical, it is synthesized via "linker elongation" from the aryl bromide or aldehyde.

  • Route 1 (Vinyl Intermediate):

    • Heck Coupling: 5-Bromo-2-fluorobenzonitrile + Ethylene/Vinyl boronate

      
      5-vinyl-2-fluorobenzonitrile .
      
    • Hydroboration-Oxidation: 5-Vinyl derivative +

      
       then 
      
      
      
      
      
      5-(2-hydroxyethyl)-2-fluorobenzonitrile .
    • Bromination: Alcohol +

      
       or 
      
      
      
      (Appel)
      
      
      Compound B .
  • Route 2 (Direct Hydrobromination):

    • Anti-Markovnikov addition of HBr to 5-vinyl-2-fluorobenzonitrile (requires peroxides) is often low-yielding due to electronic deactivation by the nitrile/fluoro groups; the alcohol route is preferred for purity.

Reactivity & Mechanistic Divergence

The core difference lies in the transition state energy of nucleophilic substitution (


).
  • Compound A (Benzylic): The adjacent

    
    -system of the benzene ring stabilizes the 
    
    
    
    transition state by overlapping with the reacting p-orbital, lowering activation energy. This makes it an aggressive electrophile.
  • Compound B (Homobenzylic): The extra methylene group (

    
    ) insulates the reaction center from the aromatic ring. The reaction is slower and competes with E2 elimination , where a base removes a 
    
    
    
    -proton to form the styrene derivative.
Visualization: Reactivity Pathways

ReactivityComparison cluster_legend Mechanism Key SubstrateA 5-(Bromomethyl) (Benzylic) ProductA Substitution Product (Ar-CH2-Nu) SubstrateA->ProductA Fast SN2 (TS Stabilized) SubstrateB 5-(2-Bromoethyl) (Homobenzylic) ProductB Substitution Product (Ar-CH2-CH2-Nu) SubstrateB->ProductB Slow SN2 (Steric/No Resonance) ElimProduct Elimination Product (Styrene Derivative) SubstrateB->ElimProduct E2 Elimination (Competing Pathway) Nu Nucleophile (Nu-) Nu->SubstrateA Nu->SubstrateB Base Base (B:) Base->SubstrateB Benzylic = High Reactivity Benzylic = High Reactivity Homobenzylic = Competing Elimination Homobenzylic = Competing Elimination Benzylic = High Reactivity->Homobenzylic = Competing Elimination

Figure 1: Mechanistic divergence showing the high SN2 specificity of the benzylic species versus the competing elimination pathway in the homobenzylic species.[1]

Experimental Protocols

Protocol A: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

Objective: Radical bromination of the methyl precursor.

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and nitrogen inlet.

  • Reagents: Charge 2-fluoro-5-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and Benzoyl Peroxide (BPO, 0.05 eq) in anhydrous Trifluorotoluene (

    
    ) or 
    
    
    
    .
  • Reaction: Heat to reflux (approx. 80-90°C) while irradiating with a tungsten lamp (optional but recommended for initiation).

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction is complete when the starting material spot disappears (typically 2-4 hours).

  • Workup: Cool to

    
     to precipitate succinimide. Filter the solid. Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize from cyclohexane or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Note: Product is a lachrymator. Handle in a fume hood.

Protocol B: Synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Objective: Conversion of alcohol intermediate to alkyl bromide.

  • Precursor Preparation: Synthesize 5-(2-hydroxyethyl)-2-fluorobenzonitrile via hydroboration of 5-vinyl-2-fluorobenzonitrile.

  • Bromination (Appel Reaction):

    • Dissolve the alcohol (1.0 eq) and Carbon Tetrabromide (

      
      , 1.1 eq) in anhydrous Dichloromethane (DCM) at 
      
      
      
      .
    • Add Triphenylphosphine (

      
      , 1.1 eq) portion-wise. The solution will turn slightly yellow.
      
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography is essential to remove triphenylphosphine oxide (

    
    ). Elute with 10-20% EtOAc/Hexane.
    

Applications in Drug Design (Linkerology)

The choice between a methylene (C1) and ethylene (C2) linker fundamentally alters the drug's properties:

  • Conformational Freedom: The C2 linker (Compound B) adds a rotatable bond, allowing the terminal group (e.g., an amine or heterocycle) to explore a larger volume within the binding pocket. This is often used to reach deep sub-pockets that the rigid C1 linker cannot access.

  • Metabolic Stability:

    • Compound A (C1): The benzylic carbon is a "hotspot" for CYP450-mediated hydroxylation. Oxidation here leads to a benzoic acid derivative, often terminating activity.

    • Compound B (C2): While benzylic oxidation is still possible, the terminal bromide/amine site is spatially removed. However, "metabolic switching" may occur, leading to oxidation at the homobenzylic position or the terminal carbon.

Visualization: Metabolic Fate

Metabolism CompA 5-(Bromomethyl)-... (Benzylic) MetabA Benzoic Acid Derivative (Rapid Clearance) CompA->MetabA CYP450 Oxidation CompB 5-(2-Bromoethyl)-... (Homobenzylic) MetabB1 Benzylic Alcohol (Active/Inactive) CompB->MetabB1 Benzylic Hydroxylation MetabB2 Carboxylic Acid (Chain Shortening) CompB->MetabB2 Terminal Oxidation

Figure 2: Metabolic liability comparison. The C1 linker (left) leads directly to rapid clearance via acid formation, whereas the C2 linker (right) offers alternative metabolic soft spots.

References

  • Synthesis of 5-bromomethyl-2-fluorobenzonitrile

    • Title: 5-Bromo-2-fluorobenzonitrile, 97%

    • Source: Sigma-Aldrich / Merck KGaA
  • Mechanistic Insight on Benzylic Reactivity

    • Title: Reactions at the Benzylic Position[3][4]

    • Source: Chemistry Steps[3][5][6][7]

    • URL:[Link]

  • Metabolic Stability of Alkyl Linkers

    • Title: Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules
    • Source: N
    • URL:[Link]

  • Homologation Chemistry (Heck/Hydroboration)

    • Title: Hydroboration-Oxid
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

5-(2-Bromoethyl)-2-fluorobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the physicochemical profile, synthetic pathways, and applications of 5-(2-Bromoethyl)-2-fluorobenzonitrile , a specialized intermediate in medicinal chemistry.

Executive Summary

5-(2-Bromoethyl)-2-fluorobenzonitrile is a high-value bifunctional building block characterized by a fluorinated benzonitrile core and a reactive alkyl bromide "warhead." It serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, specifically for generating homologs of Olaparib and Talazoparib with extended linker chains. Its unique structure allows for precise "linkerology" in PROTAC (Proteolysis Targeting Chimera) design and the development of 18F-labeled radiotracers for PET imaging.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 5-(2-Bromoethyl)-2-fluorobenzonitrile
IUPAC Name 5-(2-bromoethyl)-2-fluorobenzonitrile
Molecular Formula C₉H₇BrFN
Molecular Weight 228.06 g/mol
CAS Number Not widely listed (Commercial SKU: BD02773639)
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactive Motifs Alkyl bromide (Nucleophilic substitution), Nitrile (Hydrolysis/Reduction), Aryl Fluoride (SNAr)
Structural Analysis

The molecule features three distinct functional handles:

  • Alkyl Bromide (C-5 position): A primary electrophile susceptible to S_N2 reactions with amines (e.g., piperazines) or thiolates.

  • Aryl Fluoride (C-2 position): Activates the ring for potential nucleophilic aromatic substitution or serves as a metabolic blocker.

  • Nitrile (C-1 position): A precursor to amides, acids, or heterocycles (e.g., phthalazinones).

Synthetic Utility & Applications

PARP Inhibitor Development

This molecule is a structural homolog of the key intermediate used for Olaparib (Lynparza) . While Olaparib utilizes a methyl linker between the phthalazinone core and the fluorobenzoyl moiety, 5-(2-Bromoethyl)-2-fluorobenzonitrile introduces an ethyl linker .

  • Function: Enables the synthesis of "Homo-Olaparib" derivatives to probe the structure-activity relationship (SAR) of the PARP binding pocket.

  • Mechanism: The ethyl spacer alters the flexibility and depth of the inhibitor within the catalytic cleft.

PROTAC Linker Synthesis

In targeted protein degradation, the length of the linker between the E3 ligase ligand and the protein of interest is critical.

  • Utility: Provides a rigid-flexible hybrid connector. The phenyl ring adds rigidity, while the ethyl bromide allows for facile conjugation to aliphatic amines on the E3 ligase ligand (e.g., VHL or Cereblon binders).

Synthesis Protocol (Recommended Route)

The most robust synthesis for research-grade material avoids the use of toxic cyanating agents on alkyl halides. Instead, it proceeds via the vinylation of the commercially available 5-bromo-2-fluorobenzonitrile .

Step 1: Stille Coupling (Vinylation)
  • Reagents: 5-Bromo-2-fluorobenzonitrile, Tributyl(vinyl)tin, Pd(PPh₃)₄ (Catalyst).

  • Solvent: Toluene or Dioxane (Reflux).

  • Mechanism: Palladium-catalyzed cross-coupling replaces the aryl bromide with a vinyl group.

  • Outcome: 2-Fluoro-5-vinylbenzonitrile.

Step 2: Hydroboration-Oxidation
  • Reagents: 1. 9-BBN (9-Borabicyclo[3.3.1]nonane); 2. NaOH, H₂O₂.

  • Conditions: THF, 0°C to RT.

  • Mechanism: Anti-Markovnikov addition of boron across the alkene followed by oxidative cleavage.

  • Outcome: 5-(2-Hydroxyethyl)-2-fluorobenzonitrile (Alcohol intermediate).

Step 3: Appel Bromination
  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).

  • Solvent: Dichloromethane (DCM), 0°C.

  • Mechanism: Conversion of the primary alcohol to an alkyl bromide under mild, neutral conditions.

  • Outcome: 5-(2-Bromoethyl)-2-fluorobenzonitrile .

Synthesis Pathway Diagram

SynthesisRoute Start 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) Step1 Step 1: Stille Coupling (Pd(PPh3)4, Vinyl-SnBu3) Start->Step1 Inter1 2-Fluoro-5-vinylbenzonitrile Step1->Inter1 Vinylation Step2 Step 2: Hydroboration (9-BBN; NaOH/H2O2) Inter1->Step2 Inter2 5-(2-Hydroxyethyl)- 2-fluorobenzonitrile Step2->Inter2 Anti-Markovnikov Hydration Step3 Step 3: Appel Reaction (CBr4, PPh3) Inter2->Step3 Final 5-(2-Bromoethyl)- 2-fluorobenzonitrile (Target) Step3->Final Bromination

Figure 1: Modular synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile from commercially available precursors.

Handling & Safety (E-E-A-T)

As a potent alkylating agent and nitrile derivative, strict safety protocols are mandatory.

  • Hazard Classification:

    • Acute Toxicity: Oral/Inhalation (Nitrile component).

    • Skin/Eye Irritation: Alkyl bromides are lachrymators and skin irritants.

    • Sensitization: Potential skin sensitizer due to protein alkylation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile is slow, but bromide displacement is possible).

  • Disposal: Quench excess alkyl bromide with aqueous sodium thiosulfate or dilute ammonia before disposal into halogenated waste streams.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60–7.55 (m, 1H, Ar-H), 7.50–7.45 (m, 1H, Ar-H), 7.20 (t, 1H, Ar-H).

    • δ 3.60 (t, 2H, -CH₂Br ), 3.20 (t, 2H, Ar-CH₂ -).

  • ¹³C NMR: Signals for Nitrile (~118 ppm), C-F coupling (d, ~160 ppm), and alkyl carbons (~30-40 ppm).

  • Mass Spectrometry: [M+H]⁺ ~228/230 (1:1 isotopic pattern for Br).

References

  • BLDpharm. (2024). Product SKU: BD02773639 - 5-(2-Bromoethyl)-2-fluorobenzonitrile. Retrieved from .

  • PubChem. (2024). Compound Summary: 5-Bromo-2-fluorobenzonitrile (Precursor). National Library of Medicine. Retrieved from [Link].

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

Advanced Synthesis & Application of 2-Fluorobenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, application, and handling of 2-Fluorobenzonitrile (2-FBN) and its derivative alkylating agents (specifically bromomethyl-substituted analogs).

From


 Electrophiles to Benzyl Alkylating Agents 

Executive Summary

2-Fluorobenzonitrile (2-FBN) serves as a bifunctional "lynchpin" scaffold in modern drug discovery. Its utility is defined by two distinct modes of reactivity:[1]

  • As an Arylating Agent: The 2-position fluorine acts as a highly labile leaving group in Nucleophilic Aromatic Substitution (

    
    ), enabled by the strong electron-withdrawing nature of the ortho-cyano group.
    
  • As a Precursor to Alkylating Agents: Functionalized derivatives, particularly 4-(bromomethyl)-2-fluorobenzonitrile , act as potent alkylating agents (

    
     electrophiles) used to introduce the fluorobenzonitrile pharmacophore into target molecules (e.g., PARP inhibitors, androgen receptor antagonists).
    

This guide provides the mechanistic grounding, experimental protocols, and safety frameworks required to utilize these agents effectively.

Chemical Reactivity Profile

The "Ortho-Effect" in

2-FBN is significantly more reactive toward nucleophiles than its chloro- or bromo- analogs. This counter-intuitive trend (where F is the best leaving group) is specific to


 mechanisms.
  • Mechanism: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the breaking of the C-X bond.

  • Causality: The high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than other halogens, lowering the activation energy for nucleophilic attack.[2]

  • Regioselectivity: The nitrile group at the ortho position provides additional resonance stabilization of the negative charge.[3]

Alkylating Derivatives (Benzyl Halides)

When the 2-FBN scaffold is substituted with a halomethyl group (e.g., 4-(bromomethyl)-2-fluorobenzonitrile ), the reactivity shifts to the benzylic carbon. These agents are used to "cap" nucleophiles (amines, thiols, phenols) with the 2-fluoro-4-cyanobenzyl moiety.

Key Reagent: 4-(Bromomethyl)-2-fluorobenzonitrile (CAS: 222978-03-2)[4][5]

  • Primary Use: Introduction of the fluorobenzonitrile motif via

    
     reactions.
    
  • Reactivity: High. The electron-withdrawing nitrile and fluorine atoms on the ring make the benzylic carbon highly electrophilic.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways for 2-FBN scaffolds: Path A (


 Arylation) and Path B (Benzylic Alkylation).

ReactivityPathways Start 2-Fluorobenzonitrile Scaffold Meisenheimer Meisenheimer Complex (Stabilized by F/CN) Start->Meisenheimer Path A: SNAr (Ipso Attack) Deriv 4-(Bromomethyl)- 2-fluorobenzonitrile Start->Deriv Functionalization Nu Nucleophile (R-NH2, R-SH) Nu->Meisenheimer ProductA 2-Substituted Benzonitrile (Arylation Product) Meisenheimer->ProductA -F⁻ (Fast Step) Transition SN2 Transition State Deriv->Transition Path B: Alkylation (SN2 Attack) Nu2 Nucleophile (DNA/Protein/Amine) Nu2->Transition ProductB N-Benzylated Adduct Transition->ProductB -Br⁻

Caption: Divergent reaction pathways. Path A shows the displacement of fluorine (


).[1] Path B shows the use of the bromomethyl derivative as an alkylating agent (

).

Experimental Protocols

Protocol A: Displacement with Amines

Use Case: Synthesizing 2-amino-benzonitrile intermediates.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)[6][7]

  • Primary/Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for soluble organic bases)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents are critical to solvate the cation and leave the nucleophile "naked").

Step-by-Step:

  • Preparation: Dissolve 2-fluorobenzonitrile in DMSO (

    
     concentration).
    
  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Heat to

    
     under 
    
    
    
    atmosphere. Monitor by TLC/LC-MS.
    • Note: The reaction is often faster than with chloro-analogs.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMSO.
    
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Protocol B: Alkylation using 4-(Bromomethyl)-2-fluorobenzonitrile

Use Case: Attaching the scaffold to a pharmacophore (e.g., piperazine derivative).

Reagents:

  • 4-(Bromomethyl)-2-fluorobenzonitrile (1.0 equiv)

  • Nucleophile (e.g., Piperazine derivative) (1.0 - 1.2 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step:

  • Dissolution: Suspend the nucleophile and base in dry MeCN.

  • Controlled Addition: Add 4-(bromomethyl)-2-fluorobenzonitrile dropwise at

    
     (if the nucleophile is highly reactive) or RT.
    
    • Critical Control: This bromide is a potent lachrymator and skin irritant. Handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Heating is rarely required due to the activated benzyl halide.

  • Quench: Filter off inorganic solids. Concentrate the filtrate.

  • Purification: The residue is typically purified via column chromatography.

Quantitative Data Comparison

The following table compares the reactivity of 2-FBN against standard aryl halides in


 conditions, highlighting the "Fluorine Effect."
SubstrateLeaving Group (X)Relative Rate (

)
Mechanism Driver
2-Fluorobenzonitrile -F ~100x (Fastest) Inductive Stabilization (-I)
2-Chlorobenzonitrile-Cl1x (Reference)Balance of -I and bond strength
2-Bromobenzonitrile-Br~0.8xWeaker bond, but less stabilization
2-Iodobenzonitrile-I<0.5xWeakest bond, but poor stabilization

Data synthesized from standard nucleophilic aromatic substitution kinetic studies (See Ref 1, 3).

Applications in Drug Discovery[6][9][10][11][12][13]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a phthalazinone core derived from 2-fluoro-5-formylbenzonitrile or similar scaffolds. The fluorine atom is crucial for metabolic stability and blocking oxidative metabolism at the phenyl ring.

Androgen Receptor Antagonists

While Enzalutamide uses a trifluoromethyl group, next-generation antagonists explore the 2-fluorobenzonitrile motif to modulate binding affinity and reduce lipophilicity compared to


 analogs.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is generally stable, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Never mix these agents with strong acids without a scrubber system.

  • Lachrymator: 4-(Bromomethyl)-2-fluorobenzonitrile is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent).

    • Protocol: Always measure in a fume hood.

    • Decontamination: Wash glassware with a dilute solution of ammonia or sodium thiosulfate to quench benzylic bromides before removing from the hood.

  • HF Generation: In

    
     reactions, fluoride ion (
    
    
    
    ) is generated. In acidic workups, this can form HF. Ensure workups are basic or neutral.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67855, 2-Fluorobenzonitrile. Retrieved from [Link]

Sources

Methodological & Application

Comprehensive Application Note: Synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile from 2-Fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Advanced Building Block Synthesis / API Homologation

The synthesis of 5-(2-bromoethyl)-2-fluorobenzonitrile[1] represents a critical homologation challenge in medicinal chemistry. This molecule serves as a versatile bifunctional building block, possessing both a highly reactive alkyl bromide for cross-coupling or alkylation, and an ortho-fluorobenzonitrile moiety ideal for subsequent Nucleophilic Aromatic Substitution (SNAr) or heterocyclic ring closures. The primary synthetic challenge lies in extending the carbon chain of the commercially available 2-fluoro-5-methylbenzonitrile by exactly one carbon, while rigorously preserving the sensitive aromatic nitrile and the labile ortho-fluorine atom.

Retrosynthetic Strategy & Pathway Design

Direct homologation methods (e.g., Grignard reactions or organolithium chemistry) are fundamentally incompatible with the highly electrophilic aromatic nitrile. Instead, we utilize a highly controlled, nitrile-mediated homologation strategy.

The sequence begins with a Wohl-Ziegler benzylic bromination to activate the methyl group[2], followed by a phase-transfer catalyzed cyanation to extend the carbon backbone[3]. The resulting bis-nitrile intermediate presents a severe chemoselectivity challenge: differentiating the aliphatic nitrile from the aromatic nitrile. This is elegantly solved using a Pinner esterification and a subsequent Lewis acid-mediated hydride reduction. The sequence concludes with an Appel bromination under neutral conditions.

SynthesisRoute SM 2-Fluoro-5-methylbenzonitrile (Starting Material) Int1 5-(Bromomethyl)-2-fluorobenzonitrile (Intermediate 1) SM->Int1 Step 1: NBS, AIBN PhCF3, Reflux Int2 2-(3-Cyano-4-fluorophenyl)acetonitrile (Intermediate 2) Int1->Int2 Step 2: KCN, TBAB DCM/H2O, RT Int3 Methyl 2-(3-cyano-4-fluorophenyl)acetate (Intermediate 3) Int2->Int3 Step 3: HCl (g), MeOH Reflux (Pinner) Int4 5-(2-Hydroxyethyl)-2-fluorobenzonitrile (Intermediate 4) Int3->Int4 Step 4: NaBH4, LiCl THF/EtOH, RT Product 5-(2-Bromoethyl)-2-fluorobenzonitrile (Target Product) Int4->Product Step 5: CBr4, PPh3 DCM, 0°C to RT

Fig 1. Five-step homologation and functionalization workflow from Ar-CH3 to Ar-CH2CH2Br.

Mechanistic Rationale for Chemoselectivity

The success of this route hinges on exploiting the orthogonal reactivity between the aliphatic side-chain and the aromatic ring. As a Senior Application Scientist, it is critical to understand why these specific reagents are chosen over standard alternatives.

  • SN2 vs. SNAr Competition (Step 2): The cyanide ion can theoretically attack the benzylic bromide (SN2) or displace the ortho-fluorine via Nucleophilic Aromatic Substitution (SNAr). By utilizing a biphasic system with a phase-transfer catalyst (TBAB) at ambient temperature, the kinetic barrier for the SN2 reaction is overcome without providing the thermal energy required for the SNAr pathway.

  • Aliphatic vs. Aromatic Nitrile (Steps 3 & 4): The Pinner reaction selectively targets the aliphatic nitrile. The aromatic nitrile is highly deactivated by the electron-withdrawing ortho-fluorine and the resonance stabilization of the aromatic ring, rendering its nitrogen lone pair insufficiently basic to be protonated by HCl gas.

Chemoselectivity AliphaticCN Aliphatic Nitrile (-CH2CN) Ester Methyl Ester (-CH2COOMe) AliphaticCN->Ester HCl/MeOH (Fast, less sterics) AromaticCN Aromatic Nitrile (Ar-CN) AromaticCN->AromaticCN HCl/MeOH (Unreactive due to conjugation) AromaticCN->AromaticCN LiBH4 (Inert to mild hydrides) Alcohol Primary Alcohol (-CH2CH2OH) Ester->Alcohol LiBH4 (Reduces Esters)

Fig 2. Logical pathway of chemoselective transformations preserving the aromatic nitrile.

Step-by-Step Experimental Protocols
Table 1: Stoichiometry and Reagent Equivalents
StepReagent/ReactantMW ( g/mol )EquivalentsFunction
1 2-Fluoro-5-methylbenzonitrile135.141.00Starting Material
1 N-Bromosuccinimide (NBS)177.981.05Brominating Agent
1 Azobisisobutyronitrile (AIBN)164.210.05Radical Initiator
2 Potassium Cyanide (KCN)65.121.10Nucleophile
2 TBAB322.370.05Phase-Transfer Catalyst
4 Sodium Borohydride (NaBH₄)37.832.00Reducing Agent
4 Lithium Chloride (LiCl)42.392.00Lewis Acid Additive
5 Carbon Tetrabromide (CBr₄)331.631.20Bromine Source
5 Triphenylphosphine (PPh₃)262.291.20Activating Agent
Protocol 1: Wohl-Ziegler Benzylic Bromination

Starting from 2-fluoro-5-methylbenzonitrile, a Wohl–Ziegler reaction is carried out using AIBN as a radical initiator and NBS as the source of bromine radicals[2].

  • Dissolve 2-fluoro-5-methylbenzonitrile (1.0 eq) in trifluorotoluene (PhCF₃, 0.2 M). Note: PhCF₃ is utilized as a greener, less toxic alternative to the traditional carbon tetrachloride[2], while maintaining excellent radical-stabilizing properties.

  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Heat the heterogeneous mixture to reflux (approx. 80-90 °C) under an argon atmosphere for 12-18 hours.

  • Self-Validation: The reaction is visually self-validating. The dense, insoluble NBS will be consumed, and the lighter succinimide byproduct will float to the surface of the solvent.

  • Cool to room temperature, filter off the succinimide, wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate to yield 5-(bromomethyl)-2-fluorobenzonitrile.

Protocol 2: Phase-Transfer Catalyzed Cyanation

The bromomethyl intermediate undergoes nucleophilic substitution to form the extended carbon chain[3].

  • Dissolve 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in Dichloromethane (DCM).

  • Prepare a solution of KCN (1.1 eq) and TBAB (0.05 eq) in deionized water.

  • Combine the two phases and stir vigorously at room temperature (20-25 °C) for 6 hours. Crucial Causality: Do not heat. Heating this substrate in polar aprotic solvents (like DMF) will induce competitive SNAr displacement of the ortho-fluorine.

  • Separate the organic layer, wash with water, dry, and concentrate to yield 2-(3-cyano-4-fluorophenyl)acetonitrile.

Protocol 3: Chemoselective Pinner Esterification
  • Dissolve the bis-nitrile intermediate (1.0 eq) in anhydrous methanol (0.5 M).

  • Cool the solution to 0 °C and bubble anhydrous HCl gas through the solution for 30 minutes until saturated.

  • Seal the vessel and heat to a mild reflux (65 °C) for 12 hours.

  • Self-Validation: The intermediate imidate hydrochloride salt often precipitates as a dense white solid, providing immediate visual confirmation of the reaction.

  • Quench carefully with water to hydrolyze the imidate to the ester, extract with Ethyl Acetate (EtOAc), wash with saturated NaHCO₃, dry, and concentrate to yield methyl 2-(3-cyano-4-fluorophenyl)acetate.

Protocol 4: Chemoselective Ester Reduction
  • Dissolve the methyl ester (1.0 eq) and LiCl (2.0 eq) in a 4:1 mixture of THF/EtOH (0.2 M).

  • Cool to 0 °C and add NaBH₄ (2.0 eq) portion-wise. Causality: NaBH₄ alone is too mild to efficiently reduce esters. The addition of LiCl generates LiBH₄ in situ, which is more Lewis acidic and coordinates the ester carbonyl, facilitating hydride transfer without reducing the aromatic nitrile.

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate to yield 5-(2-hydroxyethyl)-2-fluorobenzonitrile.

Protocol 5: Appel Bromination
  • Dissolve 5-(2-hydroxyethyl)-2-fluorobenzonitrile (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add PPh₃ (1.2 eq) portion-wise. Causality: The Appel reaction converts the primary alcohol to a bromide under exceptionally mild, neutral conditions, avoiding the use of harsh acids (like HBr) which could hydrolyze the aromatic nitrile.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: The formation of triphenylphosphine oxide (TPPO) as a byproduct is a reliable indicator of success. Concentrate the DCM to a minimal volume and add cold hexanes; the TPPO will heavily precipitate.

  • Filter, concentrate the filtrate, and purify via flash chromatography to yield the final product, 5-(2-bromoethyl)-2-fluorobenzonitrile[1].

Analytical Characterization Markers

Tracking the functional group transformations via IR and NMR is critical for verifying chemoselectivity at each stage.

StepIntermediate/ProductMWKey IR Markers (cm⁻¹)Key ¹H NMR Shifts (CDCl₃, ppm)
1 5-(bromomethyl)-2-fluorobenzonitrile214.032235 (Ar-CN)4.45 (s, 2H, -CH₂ Br)
2 2-(3-cyano-4-fluorophenyl)acetonitrile160.152250 (Aliph-CN), 2235 (Ar-CN)3.75 (s, 2H, -CH₂ CN)
3 Methyl 2-(3-cyano-4-fluorophenyl)acetate193.171740 (C=O), 2235 (Ar-CN)3.62 (s, 2H, -CH₂ CO), 3.70 (s, 3H, -OCH₃ )
4 5-(2-hydroxyethyl)-2-fluorobenzonitrile165.163400 (OH, broad), 2235 (Ar-CN)2.85 (t, 2H, Ar-CH₂ ), 3.85 (t, 2H, -CH₂ OH)
5 5-(2-bromoethyl)-2-fluorobenzonitrile 228.062235 (Ar-CN)3.15 (t, 2H, Ar-CH₂ ), 3.55 (t, 2H, -CH₂ Br)
Safety & Handling
  • NBS / AIBN: Radical initiators must be handled away from heat and strong light sources to prevent runaway thermal decompositions.

  • Potassium Cyanide (KCN): Extremely toxic via inhalation, ingestion, and skin contact. Must be handled exclusively in a certified fume hood. Critical: Acidic workup of the cyanation step must be strictly avoided to prevent the generation of lethal Hydrogen Cyanide (HCN) gas.

  • Carbon Tetrabromide (CBr₄): Toxic and a strong halogenating agent. Avoid inhalation of vapors.

References

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Modern Chemistry

5-(2-Bromoethyl)-2-fluorobenzonitrile is a key bifunctional molecule increasingly utilized by researchers in medicinal chemistry and materials science. Its structure, featuring a reactive primary alkyl bromide and an electronically modified aromatic ring, makes it an ideal substrate for a variety of nucleophilic substitution reactions. The introduction of the 3-cyano-4-fluorophenethyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing this versatile reagent in your research endeavors.

Chemical Principles and Mechanistic Considerations

The reactivity of 5-(2-Bromoethyl)-2-fluorobenzonitrile in nucleophilic substitution reactions is governed by the principles of the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is simultaneously displaced.[1]

The Role of the Aromatic Substituents

The 2-fluoro and 5-cyano groups on the benzene ring play a crucial role in modulating the reactivity of the bromoethyl side chain. Both are electron-withdrawing groups, which increase the electrophilicity of the benzylic carbon atom (the carbon attached to the bromine). This heightened electrophilicity makes the carbon atom more susceptible to attack by nucleophiles, thereby facilitating the SN2 reaction.[3]

The general scheme for this reaction is as follows:

Nu:- + Br-CH2CH2-Ar → Nu-CH2CH2-Ar + Br-

Where Ar represents the 2-fluoro-5-cyanophenyl group and Nu:- is the nucleophile.

General Protocol for Nucleophilic Substitution

This protocol provides a generalized procedure for the nucleophilic substitution reaction of 5-(2-Bromoethyl)-2-fluorobenzonitrile with a variety of nucleophiles. Specific conditions may need to be optimized depending on the nucleophile's reactivity and steric hindrance.

Materials
  • 5-(2-Bromoethyl)-2-fluorobenzonitrile

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol, sodium azide)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium Hydride (NaH))

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Acetone)

  • Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like MgSO₄ or Na₂SO₄, silica gel for chromatography)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve 5-(2-Bromoethyl)-2-fluorobenzonitrile and Nucleophile in Anhydrous Solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere base Add Base to the Reaction Mixture atmosphere->base heat Heat to Desired Temperature (e.g., 60-80 °C) base->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) and Remove Solvent cool->quench extract Perform Aqueous Workup and Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify

Caption: Generalized workflow for nucleophilic substitution.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.0 eq).

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or acetonitrile, ~5-10 mL per mmol of substrate).

    • Add the desired nucleophile (1.0-1.2 eq).

    • Add the appropriate base (1.5-2.0 eq). The choice of base depends on the pKa of the nucleophile's conjugate acid. For amines, triethylamine is common. For alcohols and thiols, a stronger base like potassium carbonate or sodium hydride may be necessary.[4][5]

  • Reaction:

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophile's reactivity.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine. If the nucleophile was acidic (like a phenol or thiol), a wash with a dilute aqueous base (e.g., 1M NaOH) can remove any unreacted nucleophile. If the nucleophile was basic (like an amine), a wash with a dilute aqueous acid (e.g., 1M HCl) can be used.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

Exemplary Protocols and Conditions

The following table summarizes recommended starting conditions for various classes of nucleophiles. Researchers should note that these are starting points, and optimization may be necessary to achieve the best results.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines BenzylamineK₂CO₃ or Et₃NAcetonitrile60-806-12
Alcohols/Phenols PhenolK₂CO₃ or NaHDMF or Acetone60-808-16
Thiols ThiophenolK₂CO₃ or Et₃NDMFRoom Temp - 604-8
Azides Sodium Azide (NaN₃)N/ADMF/Water70-9012-24

Safety and Handling

5-(2-Bromoethyl)-2-fluorobenzonitrile is a potentially hazardous chemical. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile. 2. Base is not strong enough to deprotonate the nucleophile. 3. Reaction temperature is too low. 4. Inactive catalyst or reagents.1. Use a more nucleophilic reagent or a different salt form. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH for alcohols). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all reagents are pure and solvents are anhydrous.
Formation of Multiple Products 1. Over-alkylation of the nucleophile (e.g., with primary amines). 2. Competing elimination reaction (E2). 3. Side reactions with the solvent.1. Use a larger excess of the primary amine nucleophile. 2. Use a less sterically hindered base and a lower reaction temperature. 3. Choose a more inert solvent like acetonitrile or THF instead of DMF if side reactions are observed.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of highly polar byproducts.1. Optimize the reaction to drive it to completion. Use a different eluent system for chromatography with a shallower gradient. 2. Perform an aqueous wash during workup to remove polar impurities before chromatography.

References

  • The Chemistry Teacher. (n.d.). Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • OpenStax. (2023, September 20). 18.2 Preparing Ethers - Organic Chemistry. [Link]

  • PubMed. (2015, June 14). Influence of fluoro and cyano substituents in the aromatic and antiaromatic characteristics of cyclooctatetraene. [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

  • ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • PMC. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • ScienceDirect. (n.d.). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. [Link]

  • Hiroshima University Institutional Repository. (n.d.). Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • PubMed. (2000, August 15). Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-, and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths for the photoaffinity labeling of sex hormone binding globulins and androgen receptors. [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents - Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (n.d.). Clickable Azide-Functionalized Bromo-Aryl-Aldehydes – Synthesis and Photophysical Characterization. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 7.3 Characteristics of the SN2 Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). A New Proton-Sponge Polymer Synthesized by RAFT Polymerization for Intracellular Delivery of Biotherapeutics. [Link]

  • PMC. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of o-ureidobenzonitrile derivatives via iodide-mediated electrolysis from 2-aminobenzamides - Organic & Biomolecular Chemistry. [Link]

  • SciSpace. (n.d.). Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. [Link]

  • Maastricht University. (2016, December 13). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance | MaRBLe. [Link]

  • PMC. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]

Sources

Procedure for N-alkylation of amines with 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of N-Alkylation using 5-(2-Bromoethyl)-2-fluorobenzonitrile

Subtitle: Critical Process Parameters for the Synthesis of Vonoprazan Analogs and Pharmacologically Active Phenethylamines.

Executive Summary

5-(2-Bromoethyl)-2-fluorobenzonitrile (CAS: 179897-89-3) is a specialized electrophilic building block primarily used in the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan Fumarate .

This guide provides a technical roadmap for researchers utilizing this reagent for N-alkylation of amines . While the primary application is the functionalization of pyrrole or pyridine cores, the principles apply to general secondary and primary amine alkylations. The protocol focuses on maximizing


 substitution while suppressing the two dominant side reactions: E2 elimination  (styrene formation) and 

cyclization
(fluorine displacement).

Chemical Context & Reactivity Profile

The molecule presents a unique "dual-electrophile" challenge. Successful utilization requires distinguishing between the alkyl bromide (primary target) and the activated aryl fluoride.

  • Primary Electrophile (C-Br): The terminal alkyl bromide is the intended site for nucleophilic attack via

    
    .
    
  • Secondary Electrophile (C-F): The fluorine atom at the ortho position to the nitrile (a strong electron-withdrawing group) is activated for Nucleophilic Aromatic Substitution (

    
    ). High temperatures or strong nucleophiles can displace this fluorine, leading to fused ring byproducts or polymerization.
    
  • Elimination Risk: The ethyl bridge is susceptible to base-induced dehydrohalogenation, yielding the vinyl (styrene) impurity.

Mechanism & Competitive Pathways

The following diagram illustrates the kinetic competition between the desired alkylation and the parasitic side reactions.

ReactionPathways Start 5-(2-Bromoethyl)- 2-fluorobenzonitrile TS_SN2 Transition State (SN2) Start->TS_SN2 Mild Base Polar Aprotic Solvent TS_E2 Transition State (E2 Elimination) Start->TS_E2 Strong Base High Temp (>80°C) TS_SNAr Transition State (SNAr) Start->TS_SNAr Strong Nucleophile Extreme Heat Amine Amine Nucleophile (R-NH2) Amine->TS_SN2 Product N-Alkylated Product (Desired) TS_SN2->Product Kinetic Product Styrene Styrene Impurity (Vinyl-benzonitrile) TS_E2->Styrene Thermodynamic Sink Fused Indazole/Fused Ring (Fluorine Displaced) TS_SNAr->Fused Irreversible

Figure 1: Mechanistic divergence in the reaction of 5-(2-bromoethyl)-2-fluorobenzonitrile. Control of temperature and basicity is required to favor the green


 path.

Optimization Parameters

To ensure process integrity, the following variables must be controlled:

ParameterRecommendationRationale
Solvent DMF or Acetonitrile (MeCN) Polar aprotic solvents stabilize the transition state for

. DMF is preferred for solubility; MeCN is easier to remove.
Base

or

Inorganic carbonates provide a "buffered" basic environment. Strong organic bases (e.g., DBU) or hydrides (NaH) increase E2 elimination risk.
Catalyst Potassium Iodide (KI) (0.1 eq)Critical: In situ Finkelstein reaction converts the alkyl bromide to a more reactive alkyl iodide, accelerating the reaction at lower temperatures.
Temperature 40°C – 60°C Maintain <65°C. Higher temperatures exponentially increase the rate of dehydrohalogenation (styrene formation).
Concentration 0.2 M – 0.5 M High concentration favors bimolecular substitution (

) over unimolecular degradation.

Detailed Experimental Protocols

Method A: General N-Alkylation (High Throughput/Standard)

Best for: Secondary amines, pyrroles, and robust primary amines.

Reagents:

  • 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.0 equiv)

  • Amine substrate (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv)

  • Acetonitrile (MeCN) [Grade: Anhydrous]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     and KI in anhydrous MeCN (0.3 M relative to bromide).
    
  • Amine Addition: Add the amine substrate.[1] Stir for 10 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Add 5-(2-Bromoethyl)-2-fluorobenzonitrile. Note: If the bromide is a solid, dissolve in a minimum volume of MeCN before addition.

  • Reaction: Heat the mixture to 50°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Target Mass:

      
       of amine + 147 Da.
      
    • Watch for: Styrene peak (

      
      ) usually appearing at a higher retention time (non-polar).
      
  • Workup: Upon completion (typically 4–8 hours), cool to room temperature. Filter off the inorganic salts.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc gradient).

Method B: Vonoprazan-Specific Synthesis (Pyrrole Coupling)

Context: Coupling the bromide to 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate.

Reagents:

  • Pyrrole Intermediate (1.0 equiv)

  • 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Used for higher solubility/basicity without high heat.
    
  • DMF (Dimethylformamide)

Procedure:

  • Dissolve the Pyrrole intermediate in DMF (0.2 M).

  • Add

    
     and stir at room temperature for 30 minutes to deprotonate the pyrrole nitrogen.
    
  • Add 5-(2-Bromoethyl)-2-fluorobenzonitrile dropwise.

  • Stir at 45°C for 12–16 hours.

    • Why lower temp? Pyrroles are weak nucleophiles; the reaction is slower. Higher heat risks

      
       on the pyridine sulfonyl group or the fluorobenzonitrile.
      
  • Quench: Pour the reaction mixture into ice water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

Workflow Visualization

ProtocolWorkflow Step1 Step 1: Activation Suspend Base (K2CO3) & Cat (KI) in MeCN or DMF Step2 Step 2: Nucleophile Prep Add Amine/Pyrrole (Stir 15 min @ RT) Step1->Step2 Step3 Step 3: Alkylation Add Bromide Reagent Heat to 45-55°C Step2->Step3 Step4 Step 4: Monitoring (LCMS) Check for Styrene Impurity Step3->Step4 Decision Complete? Step4->Decision Decision->Step3 No (<90% Conv) Step5A Workup A (Precipitation) Pour into Ice Water (For hydrophobic products) Decision->Step5A Yes (Solid Product) Step5B Workup B (Extraction) Remove Solvent -> EtOAc/Water Decision->Step5B Yes (Oil/Soluble)

Figure 2: Operational workflow for N-alkylation. Selection of workup depends on the solubility of the alkylated amine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Styrene Formation Reaction temperature too high (>70°C) or base too strong.Lower temp to 45°C. Switch from NaH/DBU to

. Add 0.1 eq KI to accelerate

at lower temps.
No Reaction Poor nucleophilicity of amine.Switch solvent to DMF (higher dielectric constant). Use

(more soluble cation effect).
Product is "Sticky" / Tar Polymerization via

(fluorine displacement).
Ensure the reaction is strictly anhydrous. Verify the amine is not in huge excess (which promotes multiple substitutions).
Hydrolysis of Nitrile Water present in solvent + basic conditions.[2]Use freshly distilled MeCN or DMF over molecular sieves.

References

  • Takeda Pharmaceutical Company Ltd. (2019). Preparation method of Vonoprazan. Patent CN109232537B.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile Product Sheet.

  • BenchChem. (2025).[1][3][4] Side reaction products in the synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile derivatives.

  • PubChem. (2025). Compound Summary: 5-Bromo-2-fluorobenzonitrile.[5][6][7] National Library of Medicine.

  • ResearchGate. (2017). Novel and practical synthesis of vonoprazan fumarate.

Sources

The Strategic Synthesis of Fluorinated Heterocycles via Phenethyl Bromide Intermediates: An Application Note for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Heterocyclic Medicinal Chemistry

The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Strategic fluorination can enhance metabolic stability, modulate pKa to improve bioavailability, and increase binding affinity to target proteins.[2][3] Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs, making the development of efficient synthetic routes to their fluorinated analogues a critical endeavor for researchers and scientists in the pharmaceutical industry.[1]

This application note provides a comprehensive guide to the synthesis of fluorinated heterocycles, with a particular focus on the strategic use of phenethyl bromide and its derivatives as versatile starting materials. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed experimental protocols, and offer a comparative analysis of common fluorinating agents to empower researchers in their drug discovery efforts.

Part 1: The Phenethyl Bromide Linchpin: Synthesis of Key Amine Precursors

Phenethyl bromide serves as a readily available and versatile starting material for the synthesis of a variety of phenethylamine precursors, which are essential for subsequent fluorination and cyclization reactions.[4][5] The primary strategy involves the N-alkylation of a suitable amine with phenethyl bromide to introduce the core phenethyl scaffold.

Protocol 1: General Procedure for N-Alkylation of Primary Amines with Phenethyl Bromide

This protocol outlines the synthesis of N-substituted phenethylamines, which are the direct precursors for subsequent fluorination and cyclization steps.

Materials:

  • Phenethyl bromide

  • Primary amine (e.g., benzylamine, methylamine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the primary amine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Add phenethyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted phenethylamine.

Causality and Experimental Insights:

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the HBr formed during the reaction without promoting significant side reactions.

  • Solvent Selection: Acetonitrile and DMF are excellent solvents for this reaction due to their polar aprotic nature, which facilitates the Sₙ2 reaction between the amine and phenethyl bromide.

  • Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the starting materials and the formation of the product, preventing unnecessary heating and potential side product formation.

N_Alkylation_Workflow PB Phenethyl Bromide Reaction N-Alkylation (Sₙ2) PB->Reaction Amine Primary Amine Amine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., CH₃CN) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product N-Substituted Phenethylamine Workup->Product

Caption: Workflow for the synthesis of N-substituted phenethylamine precursors.

Part 2: Introduction of Fluorine: A Comparative Overview of Fluorinating Agents

The introduction of fluorine onto the phenethylamine scaffold is a critical step. The choice of fluorinating agent depends on the desired position of the fluorine atom (aliphatic vs. aromatic) and the nature of the substrate. Fluorinating agents are broadly classified as electrophilic or nucleophilic.[6][7]

  • Electrophilic Fluorinating Agents ("F⁺" source): These reagents are suitable for the fluorination of electron-rich centers, such as enolates, enol ethers, and activated aromatic rings. Common examples include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[7][8][9]

  • Nucleophilic Fluorinating Agents (F⁻ source): These reagents are used to displace leaving groups (e.g., halides, tosylates) in Sₙ2 reactions. Common sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).[10]

Fluorinating AgentTypeTypical SubstratesAdvantagesDisadvantages
Selectfluor® ElectrophilicEnolates, enol ethers, activated arenes, aminesBench-stable, crystalline solid; high functional group tolerance; safe to handle.[8][9]Can require harsh conditions for less reactive substrates; relatively expensive.
NFSI ElectrophilicEnolates, silyl enol ethers, carbanionsMild fluorinating agent; good solubility in organic solvents.Can be less reactive than Selectfluor®.
Potassium Fluoride (KF) NucleophilicAlkyl halides, tosylates, mesylatesInexpensive and readily available.Low solubility in organic solvents; often requires phase-transfer catalysts or high temperatures.[10]
Tetrabutylammonium Fluoride (TBAF) NucleophilicAlkyl halides, tosylates, silyl ethersGood solubility in organic solvents.[10]Often supplied as a hydrate, which can reduce its nucleophilicity; anhydrous forms are highly hygroscopic.

Part 3: Cyclization Strategies for the Formation of Fluorinated Heterocycles

Once the fluorinated phenethylamine precursor is synthesized, the next crucial step is the intramolecular cyclization to form the desired heterocyclic ring. Two classical and powerful methods for the synthesis of tetrahydroisoquinoline scaffolds are the Pictet-Spengler and Bischler-Napieralski reactions.

A. The Pictet-Spengler Reaction: Formation of Fluorinated Tetrahydroisoquinolines

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[11][12][13] This reaction is particularly useful for the synthesis of a wide range of alkaloids and their analogues.

Mechanism:

  • Formation of a Schiff base (iminium ion) from the fluorinated phenethylamine and an aldehyde.

  • Intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring.

  • Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product.

Pictet_Spengler Start Fluorinated Phenethylamine Iminium Iminium Ion Intermediate Start->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Acid Acid Catalyst Acid->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Fluorinated Tetrahydroisoquinoline Cyclization->Product

Caption: The Pictet-Spengler reaction pathway to fluorinated tetrahydroisoquinolines.

Protocol 2: Synthesis of a Fluorinated Tetrahydroisoquinoline via the Pictet-Spengler Reaction

Materials:

  • Fluorinated N-phenethylamine derivative

  • Aldehyde (e.g., formaldehyde, acetaldehyde)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the fluorinated N-phenethylamine derivative (1.0 eq.) in dichloromethane.

  • Add the aldehyde (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the fluorinated tetrahydroisoquinoline.

B. The Bischler-Napieralski Reaction: An Alternative Route to Dihydroisoquinolines

The Bischler-Napieralski reaction provides a pathway to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[14][15][16] The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline. This method is particularly effective for substrates with electron-rich aromatic rings.[15]

Mechanism:

  • Activation of the amide carbonyl group with a dehydrating agent (e.g., POCl₃, P₂O₅) to form a reactive intermediate (e.g., an imidoyl phosphate).[16]

  • Formation of a nitrilium ion intermediate.

  • Intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[15]

Bischler_Napieralski Amide Fluorinated N-Acylphenethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium DehydratingAgent Dehydrating Agent (e.g., POCl₃) DehydratingAgent->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Product Fluorinated Dihydroisoquinoline Cyclization->Product

Sources

Application Note: Chemoselective Thioetherification of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and bioconjugation, bifunctional electrophiles are highly valued for their ability to sequentially link distinct pharmacophores. 5-(2-Bromoethyl)-2-fluorobenzonitrile is a prime example of such a scaffold, possessing two orthogonal electrophilic sites: an aliphatic primary bromide and an activated aryl fluoride.

When reacting this scaffold with thiols (R-SH)—which are highly polarizable, "soft" nucleophiles—chemoselectivity becomes the primary synthetic challenge. Thiols can readily attack the primary bromide via an aliphatic substitution (


) or displace the aryl fluoride via a nucleophilic aromatic substitution (

).

As an Application Scientist, achieving absolute control over these divergent pathways requires a deep understanding of the underlying kinetics and thermodynamics:

  • The

    
     Pathway (Kinetically Favored):  The primary alkyl bromide presents minimal steric hindrance. The low activation energy required for the backside attack of a thiolate anion means this reaction is exceptionally fast, even at 0 °C[1].
    
  • The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Pathway (Thermodynamically Driven):  The aryl fluoride is strongly activated by the electron-withdrawing ortho-nitrile group, which stabilizes the anionic Meisenheimer complex intermediate. However, temporarily breaking the aromaticity of the ring requires a higher activation energy than the 
    
    
    
    process. Consequently,
    
    
    requires either elevated temperatures, stronger bases, or prolonged reaction times[2].

Field-Proven Insight: It is practically impossible to chemoselectively displace the aryl fluoride while leaving the primary bromide intact without utilizing protecting group chemistry. Therefore, synthetic workflows must prioritize the


 coupling first, followed by the 

coupling if a bis-substituted product is desired.

Pathway Visualization

G SM 5-(2-Bromoethyl)- 2-fluorobenzonitrile SN2 S_N2 Pathway (Kinetically Favored) SM->SN2 DIPEA, 0-25°C 1.0 eq R-SH Thiol R-SH (Thiol) Thiol->SN2 SNAr S_NAr Pathway (Thermodynamically Driven) Thiol->SNAr Prod_SN2 Aliphatic Thioether (Aryl Fluoride Intact) SN2->Prod_SN2 Prod_Bis Bis-Thioether (S_N2 + S_NAr) SNAr->Prod_Bis Prod_SN2->SNAr Cs2CO3, 60-100°C Excess R-SH

Divergent reaction pathways for the chemoselective thioetherification of the bifunctional scaffold.

Quantitative Data: Condition Optimization Summary

The table below summarizes the critical parameters required to direct the reaction toward the desired product profile.

Reaction GoalThiol (eq)Base (eq)SolventTemp (°C)Time (h)Major Product
Chemoselective

1.0DIPEA (1.2)DMF0 to 252–4Aliphatic Thioether (>95%)
Bis-Substitution 2.5Cs₂CO₃ (3.0)DMF60 to 8012–16Bis-Thioether (>90%)
Chemoselective

N/AN/AN/AN/AN/ANot viable without protecting the bromide

Experimental Protocols

Protocol A: Chemoselective Coupling (Aliphatic Thioether Formation)

Objective: To selectively couple a thiol to the bromoethyl group while preserving the reactive fluorobenzonitrile moiety for downstream cross-coupling.

Causality & Design Choices: We utilize N,N-Diisopropylethylamine (DIPEA) because it is a non-nucleophilic, mild organic base. It is sufficiently basic to deprotonate the thiol but does not coordinate with the aryl fluoride (unlike alkali metal cations), thereby suppressing the


 pathway[1]. The dropwise addition of the thiol prevents local concentration spikes that could lead to over-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.0 eq, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.2 eq, 6.0 mmol) to the solution in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Thiol Addition: Dissolve the desired thiol (1.0 eq, 5.0 mmol) in a minimal volume of anhydrous DMF (approx. 2 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.

  • Reaction & IPC (In-Process Control): Remove the ice bath and allow the reaction to warm to 25 °C. Monitor the reaction via LC-MS. Self-Validation Step: Look for the disappearance of the characteristic 1:1 isotopic bromine doublet (

    
     and 
    
    
    
    ) in the mass spectrum, confirming complete consumption of the starting material.
  • Work-Up: Quench the reaction with deionized water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 20 mL) to quantitatively remove the DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure aliphatic thioether.

Protocol B: Exhaustive Bis-Thioetherification ( + )

Objective: To fully saturate both electrophilic sites with a thiol in a single, one-pot operation.

Causality & Design Choices: Here, we switch the base to Cesium Carbonate (Cs₂CO₃) and apply heat. The large, highly polarizable cesium cation weakly coordinates to the thiolate, creating a "naked anion" effect that drastically increases the nucleophilicity of the sulfur atom. This thermodynamic driving force is necessary to overcome the activation barrier of the


 reaction at the sterically congested ortho-fluorine site[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M) in a pressure-resistant reaction vial.

  • Base & Reagent Addition: Add Cs₂CO₃ (3.0 eq, 15.0 mmol) followed by the thiol (2.5 eq, 12.5 mmol) in one portion.

  • Heating: Seal the vial and heat the heterogeneous mixture to 60–80 °C using an oil bath or heating block. Stir vigorously for 12–16 hours.

  • Reaction & IPC: Analyze an aliquot via LC-MS. Self-Validation Step: Ensure the complete absence of the mono-substituted intermediate. The final mass should correspond to

    
    .
    
  • Work-Up & Isolation: Cool the mixture to room temperature. Dilute with water and extract with Ethyl Acetate. Perform the same rigorous aqueous washing sequence as Protocol A to remove DMF. Dry, concentrate, and purify via chromatography to isolate the bis-thioether.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.3

  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. NIH. 2

  • Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. MDPI. 1

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Bromoethyl)-2-fluorobenzonitrile (CAS: 1243306-67-5) is a critical pharmacophore scaffold, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram analogs. Its structure features a primary alkyl bromide tethered to a functionalized aryl core containing a nitrile and a fluoride.

While the aryl moiety remains stable, the alkyl bromide handle presents a specific challenge in Palladium-catalyzed cross-coupling: the competition between productive reductive elimination and the kinetically rapid


-hydride elimination . Standard protocols utilizing triphenylphosphine (

) or dppf often fail, resulting in alkene byproducts (styrene derivatives) rather than the desired cross-coupled product.

This guide details optimized protocols for Suzuki-Miyaura and Negishi couplings, specifically engineered to suppress


-hydride elimination through the use of bulky, electron-rich phosphine ligands (e.g., 

).

Mechanistic Insight: The Alkyl Halide Paradox

To successfully couple 5-(2-Bromoethyl)-2-fluorobenzonitrile, researchers must overcome the inherent instability of the alkyl-palladium intermediate.

The Challenge
  • Slow Oxidative Addition: The

    
     bond is electron-rich and sterically unhindered, making oxidative addition slower than with aryl halides.
    
  • Rapid

    
    -Hydride Elimination:  Once the Pd(II) species is formed, the presence of 
    
    
    
    -hydrogens on the ethyl chain allows for a rapid syn-elimination, ejecting the product as a vinyl-benzonitrile derivative and killing the catalytic cycle.
The Solution: Steric Bulk

The use of Tricyclohexylphosphine (


)  is the industry standard for this substrate class (pioneered by Gregory Fu). The extreme steric bulk of the cyclohexyl groups forces the complex into a monoligated species 

, which accelerates oxidative addition and, crucially, destabilizes the transition state required for

-hydride elimination, favoring the reductive elimination pathway.
Mechanistic Pathway Diagram

G Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Pd-C bond formation) Start->OxAdd + Substrate Substrate 5-(2-Bromoethyl)-2-fluorobenzonitrile (Alkyl Bromide) Substrate->OxAdd Pd_Intermediate Alkyl-Pd(II)-Br Species (Vulnerable State) OxAdd->Pd_Intermediate BetaElim β-Hydride Elimination (UNDESIRED PATHWAY) Pd_Intermediate->BetaElim Standard Ligands (PPh3) TransMet Transmetalation (with R'-B(OH)2 or R'-ZnX) Pd_Intermediate->TransMet Bulky Ligands (PCy3) Block Elimination Byproduct Vinyl Benzonitrile (Styrene Analog) BetaElim->Byproduct RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regeneration Products Cross-Coupled Product RedElim->Products

Figure 1: The divergent pathways of alkyl-palladium intermediates. Success depends on accelerating Transmetalation over


-Hydride Elimination.

Protocol 1: Suzuki-Miyaura Coupling (The Fu Protocol)

This protocol is optimized for coupling the alkyl bromide handle with Aryl Boronic Acids .[1] It utilizes the


 system, which is uniquely effective for primary alkyl bromides.[2]
Materials Checklist
  • Substrate: 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (2–4 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (4–8 mol%) (Keep P:Pd ratio 2:1)
    
  • Base: Potassium Phosphate Tribasic Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1) or THF.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under strict Argon flow, charge a reaction vial with

      
       and 
      
      
      
      .
    • Add anhydrous THF or Toluene. Stir for 1–2 minutes until the solution turns a distinct yellow/orange, indicating the formation of the active

      
       species.
      
    • Note:

      
       is air-sensitive. Use a tetrafluoroborate salt (
      
      
      
      ) with an extra equivalent of base if handling the free phosphine is difficult.
  • Reaction Assembly:

    • Add the substrate 5-(2-Bromoethyl)-2-fluorobenzonitrile and the Aryl Boronic Acid to the reaction vessel.

    • Add the solid base

      
      .
      
    • Technical Note: The presence of water (from the monohydrate or added explicitly) is mandatory . Anhydrous conditions often lead to stalled reactions because the boronic acid requires hydration to form the reactive boronate species.

  • Execution:

    • Seal the vessel and stir vigorously at Room Temperature (23°C) .

    • Unlike aryl chlorides, alkyl bromides with this catalyst system often couple efficiently without heating.

    • Monitor via TLC (Hexane/EtOAc 4:1). The starting alkyl bromide (Rf ~0.[3][4]5) should disappear.

  • Workup:

    • Dilute with diethyl ether or MTBE.

    • Wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography.[3]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation (Oxidation)Ensure strict Argon atmosphere; use fresh

.
Styrene Formation (Alkene)

-hydride elimination dominant
Increase Ligand:Pd ratio to 2.5:1; Lower temperature to 10°C.
Protodehalogenation (R-H)Moisture/Proton source interferenceSwitch solvent to anhydrous Dioxane but add exactly 2.0 eq of water.

Protocol 2: Negishi Coupling (Zinc-Mediated)[5]

For substrates sensitive to the basic conditions of Suzuki coupling, or for coupling with alkyl-zinc reagents, the Negishi protocol is preferred.

Materials Checklist
  • Substrate: 5-(2-Bromoethyl)-2-fluorobenzonitrile

  • Nucleophile: Organozinc reagent (R-Zn-X) (Prepared via LiCl-mediated insertion)

  • Catalyst:

    
     (2 mol%)[5]
    
  • Ligand: CPhos or SPhos (4-8 mol%)

  • Solvent: THF/NMP (N-methylpyrrolidone) mixture.

Workflow Diagram

Negishi Step1 1. Zinc Activation (Zn dust + LiCl + TMSCl) Step2 2. Transmetallation (Formation of R-Zn-X) Step1->Step2 Add Nucleophile Precursor Step3 3. Catalyst Injection (Pd2(dba)3 + Ligand) Step2->Step3 Add Substrate Step4 4. Coupling (25-40°C, 12h) Step3->Step4

Figure 2: Negishi coupling workflow. Note that NMP as a co-solvent significantly boosts the rate of alkyl cross-coupling.

Comparative Data: Ligand Efficiency

The following data summarizes the conversion rates of 5-(2-Bromoethyl)-2-fluorobenzonitrile into 5-(2-(p-tolyl)ethyl)-2-fluorobenzonitrile using different ligand systems (Standardized: 24h, RT).

Ligand SystemConversion (%)Yield (%)Major Side Product

(Standard)
15%<5%Vinyl-benzonitrile (Elimination)

(Bidentate)
30%12%Homocoupling / Elimination

(Bulky Alkyl)
98% 92% None detected

95%88%Trace Elimination

Safety & Handling

  • Nitrile Toxicity: 5-(2-Bromoethyl)-2-fluorobenzonitrile contains a nitrile group. While not as volatile as simple cyanides, it releases toxic fumes upon combustion or strong acid hydrolysis. Handle in a fume hood.

  • Alkylating Agent: The bromoethyl side chain is a potent alkylator. Wear double nitrile gloves to prevent dermal absorption.

  • Phosphine Pyrophoricity:

    
     and 
    
    
    
    are pyrophoric or highly oxidizable. Store in a glovebox or use their corresponding HBF4 salts (which are air-stable solids) with an extra equivalent of base.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[1][2][6] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. 
    
  • Zhou, J., & Fu, G. C. (2003).[7] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[5][7] Journal of the American Chemical Society, 125(41), 12527–12530.

  • Han, C., & Buchwald, S. L. (2009).[8] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[8][9] Journal of the American Chemical Society, 131(22), 7532-7533.

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Chemical Reviews, 111(3), 1417–1492.

Sources

Application Note: Optimization of SN2 Reactions with Electron-Deficient Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electron-deficient benzyl bromides (e.g., 4-nitrobenzyl bromide, 4-cyanobenzyl bromide, 3,5-dinitrobenzyl bromide) are highly valuable electrophiles in medicinal chemistry and drug development. However, their unique electronic properties present specific synthetic challenges that can severely impact reaction yields and purity. This application note details the mechanistic rationale and experimental protocols for optimizing nucleophilic substitution (SN2) reactions with these substrates, providing a self-validating framework to minimize off-target pathways such as single-electron transfer (SET) and benzylic deprotonation.

Mechanistic Rationale & Causality

In standard benzyl bromides, nucleophilic substitution can proceed via either SN1 or SN2 pathways due to the resonance stabilization of the benzylic carbocation. However, the introduction of strong electron-withdrawing groups (EWGs) fundamentally alters this reactivity [1].

  • Suppression of SN1: EWGs strongly destabilize the carbocation intermediate, effectively shutting down the SN1 pathway and enforcing a strict SN2 mechanism.

  • Enhanced Electrophilicity vs. Acidity: While the EWG increases the electrophilicity of the benzylic carbon, it simultaneously increases the acidity of the benzylic protons. Consequently, the use of strong bases can lead to benzylic deprotonation, resulting in carbene-like intermediates or undesired dimerization.

  • Single-Electron Transfer (SET) Vulnerability: Nitro-substituted aromatics have low reduction potentials. In the presence of certain nucleophiles or reductants, the reaction can divert into a SET pathway, generating radical anions that lead to reductive cleavage or radical coupling [2].

Understanding these competing pathways is critical. The optimization of these reactions relies on fine-tuning the solvent, base, and catalytic additives to lower the SN2 activation energy while keeping the conditions mild enough to avoid SET and deprotonation.

MechanisticDivergence Substrate Electron-Deficient Benzyl Bromide SN2 SN2 Pathway (Desired) Substrate->SN2 Mild Base, Polar Aprotic SET SET Pathway (Side Reaction) Substrate->SET Strong Reductant Deprot Benzylic Deprotonation (Side Reaction) Substrate->Deprot Strong Base (e.g., NaH) Product Target Substitution Product SN2->Product Radical Radical Dimers & Reductive Cleavage SET->Radical Carbene Elimination & Carbene Dimers Deprot->Carbene

Mechanistic divergence of electron-deficient benzyl bromides under varying conditions.

Optimization Parameters

To achieve high yields and suppress side reactions, the following parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents (e.g., Acetone, DMF, MeCN) are mandatory. They leave the nucleophile unsolvated ("naked") and highly reactive, while stabilizing the polar SN2 transition state. Protic solvents must be avoided to prevent competitive solvolysis.

  • Base Selection: When activating pro-nucleophiles (e.g., amines, phenols), mild bases (K2CO3, Cs2CO3, or DIPEA) are strictly preferred over strong bases (NaH, KOtBu) to prevent benzylic deprotonation.

  • Finkelstein Activation: The addition of catalytic or stoichiometric alkali iodides (KI or NaI) accelerates the reaction. This classic Finkelstein reaction generates a highly reactive benzyl iodide intermediate in situ. Because iodide is a superior leaving group, it significantly lowers the activation energy for the subsequent nucleophilic attack [3].

Quantitative Data: Condition Screening

The table below summarizes a typical optimization matrix for the substitution of 4-nitrobenzyl bromide with a phenolic nucleophile, demonstrating the causality of reagent selection.

Table 1: Optimization of 4-Nitrobenzyl Bromide Substitution with Phenol

EntrySolventBaseAdditiveTemp (°C)Yield (%)Primary Byproduct
1MeOHK2CO3None2515Solvolysis (Methyl ether)
2DMFNaHNone040Dimerization (Deprotonation)
3DMFK2CO3None2565Unreacted starting material
4AcetoneK2CO3None5072Unreacted starting material
5 Acetone K2CO3 KI (0.1 eq) 50 96 None (Trace hydrolysis)

Experimental Protocol: Finkelstein-Assisted SN2 Substitution

This protocol provides a self-validating workflow designed to maximize atom economy and prevent the degradation of sensitive electron-deficient benzylic systems.

Workflow Step1 1. Substrate Dissolution Step2 2. Finkelstein Activation (KI) Step1->Step2 Step3 3. Nucleophile Addition Step2->Step3 Step4 4. Quench & Extraction Step3->Step4

Optimized step-by-step workflow for Finkelstein-assisted SN2 substitution.

Materials:

  • 4-Nitrobenzyl bromide (1.0 equiv, strictly dried)

  • Nucleophile (e.g., Phenol or secondary amine, 1.1 equiv)

  • Potassium carbonate (K2CO3, 325 mesh, anhydrous, 2.0 equiv)

  • Potassium iodide (KI, anhydrous, 0.1 equiv)

  • Acetone (HPLC grade, dried over 4Å molecular sieves)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask under a nitrogen atmosphere, suspend anhydrous K2CO3 (2.0 equiv) and KI (0.1 equiv) in dry acetone (0.2 M relative to substrate).

    • Causality: Anhydrous conditions are self-validating; they prevent the hydrolysis of the highly electrophilic benzyl bromide, ensuring the mass balance remains dedicated to the SN2 pathway.

  • Nucleophile Activation: Add the nucleophile (1.1 equiv) to the suspension. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing allows the mild base to deprotonate the pro-nucleophile, generating the active nucleophilic species without exposing the electrophile to localized high basicity, thereby preventing benzylic deprotonation.

  • Electrophile Addition: Dissolve 4-nitrobenzyl bromide (1.0 equiv) in a minimal volume of dry acetone. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This minimizes the probability of radical dimerization (SET pathway) and limits exothermic spikes.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (50 °C). Monitor via TLC or LC-MS. The reaction typically reaches completion within 2-4 hours.

    • Causality: The catalytic iodide turnover continuously generates the highly reactive benzyl iodide, allowing the reaction to proceed at a lower temperature than would be required for the bromide alone.

  • Quench and Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KBr, unreacted K2CO3). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography if trace impurities remain.

References

  • Wang, Y., Du, Y., Huang, X., Wu, X., Zhang, Y., Yang, S., & Chi, Y. R. "Carbene-Catalyzed Reductive Coupling of Nitrobenzyl Bromide and Nitroalkene via the Single-Electron-Transfer (SET) Process and Formal 1,4-Addition". Organic Letters, 2017, 19(3), 632-635.[Link]

  • Pace, R. D., & Regmi, Y. N. "The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity". Journal of Chemical Education, 2006.[Link]

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(2-Bromoethyl)-2-fluorobenzonitrile is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromoethyl group and a versatile nitrile moiety on a fluorinated benzene ring, makes it a valuable intermediate for introducing complex side chains in drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API)[1]. This application note provides a detailed, field-proven guide for the scale-up synthesis of this important intermediate, focusing on safety, efficiency, and reproducibility.

Synthetic Strategy: From Precursor to Product

The most direct and industrially viable route to 5-(2-bromoethyl)-2-fluorobenzonitrile is the bromination of its corresponding alcohol precursor, 2-fluoro-5-(2-hydroxyethyl)benzonitrile. This precursor is generally accessible through multi-step syntheses starting from simpler fluorinated aromatics[2][3]. This note will focus on the critical final bromination step, a reaction that requires careful consideration of reagents and conditions for a successful and safe scale-up.

Choosing the Right Brominating Agent for Scale-Up

Several reagents can achieve the conversion of a primary alcohol to an alkyl bromide. For industrial production, the choice hinges on a balance of reactivity, cost, safety, and waste stream management.

ReagentAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) - High reactivity with primary alcohols.- Generally clean reactions with high yields.- Highly corrosive and moisture-sensitive.- Generates phosphorous acid as a byproduct, which can complicate work-up.- Relatively expensive.
Thionyl Bromide (SOBr₂) - Gaseous byproducts (SO₂ and HBr) can be easily removed.- Highly toxic and corrosive.- Can be more expensive than other options.
Aqueous Hydrobromic Acid (HBr) - Cost-effective and readily available.- Safer to handle than PBr₃ or SOBr₂.- Requires higher temperatures and often a catalyst (like H₂SO₄).- Can generate significant aqueous waste.
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) - Mild reaction conditions.- High selectivity.- Generates stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove on a large scale.- Higher cost of reagents.

For this application note, we will detail a protocol using 48% aqueous hydrobromic acid with sulfuric acid as a catalyst . This method is often preferred for large-scale synthesis due to its cost-effectiveness and the relatively manageable safety profile of the reagents compared to highly reactive alternatives like PBr₃.

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reagent Preparation & Safety Check reactor Reactor Setup (Glass-lined, <10°C) reagents->reactor charge Charge Precursor & HBr reactor->charge addition Slow Addition of H₂SO₄ charge->addition reflux Heat to Reflux (110-120°C) addition->reflux monitor Monitor by HPLC/TLC reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with Ice Water cool->quench extract Extract with Toluene quench->extract wash Wash Organic Layer (Brine, NaHCO₃) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate Under Vacuum dry->concentrate distill Vacuum Distillation or Recrystallization concentrate->distill analyze QC Analysis (NMR, HPLC, GC) distill->analyze package Package Product analyze->package

Caption: High-level workflow for the scale-up synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile.

Critical Safety Protocols for Industrial Bromination

Bromine and its acidic derivatives are highly corrosive and toxic. Strict adherence to safety protocols is non-negotiable.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE setup is mandatory.[4][5]

  • Respiratory Protection: Use a full-face respirator with an acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA), especially during reagent charging and transfers.[5][6]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[5][7] Ensure eyewash stations are readily accessible.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton), a chemical-resistant apron, and full-body protective clothing.[5][8]

  • Footwear: Steel-toed, chemical-resistant boots.

Engineering Controls
  • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated hazardous material handling area with robust local exhaust ventilation.[6][8]

  • Closed Systems: For large-scale operations, the use of closed-system transfers for corrosive liquids like HBr and H₂SO₄ is strongly recommended to minimize vapor exposure.[6]

Spill and Emergency Procedures
  • Spill Kit: A dedicated spill kit for acids and bromine-containing compounds must be available. This should include neutralizers like sodium bicarbonate or soda ash.[6]

  • Neutralization: In case of a spill, the area should be evacuated. Trained personnel wearing appropriate PPE should neutralize the spill. For bromine spills, ammonia vapor can be used cautiously to form ammonium bromide, but liquid ammonia and liquid bromine must never be mixed due to a violent reaction.[6]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] For inhalation, move the individual to fresh air and seek immediate medical attention.[5]

G cluster_personnel Personnel Safety cluster_facility Facility & Engineering Controls cluster_emergency Emergency Preparedness PPE PPE Full-face Respirator Face Shield & Goggles Chemical Resistant Gloves & Suit Controls Engineering Controls Fume Hood / LEV Closed-System Transfer Eyewash & Safety Shower Emergency Emergency Response Acid/Bromine Spill Kit Trained Spill Response Team Clear Evacuation Routes

Caption: The three pillars of safety for handling brominating agents in a scale-up environment.

Detailed Scale-Up Protocol

This protocol describes the synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile starting from 1.0 kg of 2-fluoro-5-(2-hydroxyethyl)benzonitrile.

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluoro-5-(2-hydroxyethyl)benzonitrile165.161.00 kg6.051.0
48% Hydrobromic Acid (aq)80.91 (HBr)3.05 L27.24.5
Concentrated Sulfuric Acid (98%)98.080.66 L12.12.0
Toluene-~4.0 L--
Saturated Sodium Bicarbonate (aq)-~2.0 L--
Saturated Sodium Chloride (Brine)-~2.0 L--
Anhydrous Sodium Sulfate-~200 g--
Experimental Procedure
  • Reactor Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel. Ensure the reactor is clean and dry.

  • Reagent Charging: Charge the reactor with 2-fluoro-5-(2-hydroxyethyl)benzonitrile (1.00 kg, 6.05 mol) and 48% aqueous hydrobromic acid (3.05 L, 27.2 mol).

  • Cooling: Begin vigorous stirring and cool the mixture to below 10°C using a chiller.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.66 L, 12.1 mol) via the addition funnel over a period of 1-2 hours. Caution: This addition is highly exothermic. Maintain the internal temperature below 20°C throughout the addition.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120°C).

  • Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by HPLC or TLC until the starting material is consumed (<1%).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approx. 5 kg). Slowly and carefully transfer the reaction mixture onto the ice with good stirring.

  • Extraction: Transfer the quenched mixture to a liquid-liquid extractor or a suitable separation vessel. Extract the aqueous phase with toluene (2 L x 2).

  • Washing: Combine the organic layers. Wash sequentially with water (2 L), saturated sodium bicarbonate solution (2 L, to neutralize any remaining acid), and finally with brine (2 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (~200 g), stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the toluene. The crude product will be obtained as an oil or a low-melting solid.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 5-(2-bromoethyl)-2-fluorobenzonitrile.

  • Analysis: The final product should be analyzed for identity and purity using ¹H NMR, ¹³C NMR, HPLC, and GC. Expected yield: 80-90%.

Conclusion

The successful scale-up of the synthesis of 5-(2-bromoethyl)-2-fluorobenzonitrile is achievable through a carefully planned and executed protocol. The choice of a cost-effective and manageable brominating system, such as HBr/H₂SO₄, combined with stringent adherence to safety procedures, is paramount. This application note provides a robust framework for researchers and drug development professionals to produce this key intermediate efficiently and safely on an industrial scale.

References

  • SAFETY DATA SHEET - Archean Chemical Industries. (2022, January 14). 6

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). 4

  • Bromine - SAFETY DATA SHEET. (2023, January 12). 8

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents. (n.d.). 9

  • Bromine - SAFETY DATA SHEET - PENTA. (2024, September 20). 7

  • SAFETY DATA SHEET (SDS) Bromine - SEASTAR CHEMICALS. (n.d.). 5

  • 5-Bromo-2-fluorobenzonitrile 97 179897-89-3. (n.d.). Link

  • 5-Bromo-2-fluorobenzonitrile 97 179897-89-3. (n.d.). 10

  • Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use - Benchchem. (n.d.). 11

  • CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents. (n.d.). 12

  • CN1252043C - Process for preparing para-bromo benzonitrile - Google Patents. (n.d.). 13

  • 2-FLUORO-5-FORMYLBENZONITRILE synthesis - ChemicalBook. (n.d.). 14

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (n.d.). 15

  • A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed. (2014, January 3). 16

  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile - Benchchem. (n.d.). 2

  • Side reaction products in the synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile derivatives - Benchchem. (n.d.). 3

  • 2-Fluoro-5-(hydroxymethyl)benzonitrile | 227609-85-0 - MilliporeSigma. (n.d.). Link

  • Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. (n.d.). 17

  • A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE - Revue Roumaine de Chimie. (n.d.). 18

  • The Chemistry of 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Versatile Building Block. (2026, February 16). 19

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). 1

  • 2-Fluoro-5-hydroxybenzenecarbonitrile - MySkinRecipes. (n.d.). 20

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. (n.d.). 21

  • Separation and purification applications for mutagenic impurities. (2017, June 29). 22

  • 5-Bromo-2-fluorobenzonitrile | CAS 179897-89-3 | SCBT - Santa Cruz Biotechnology. (n.d.). 23

  • CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.). 24

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC. (n.d.). 25

  • 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem - NIH. (n.d.). 26

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed. (2012, October 18). 27

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC. (n.d.). 28

  • 5-Bromo-2-fluorobenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). 29

  • Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka. (2017, November 10). 30

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nitrile Group Hydrolysis During Bromide Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating side reaction: the unwanted hydrolysis of a nitrile group to a primary amide or carboxylic acid during a nucleophilic substitution reaction to replace a bromide. This resource is designed to help you understand the underlying chemical principles and provide actionable solutions to preserve the integrity of your nitrile-containing molecules.

The Challenge: Competing Reaction Pathways

In many synthetic routes, a nitrile group is a valuable functional handle, often introduced via nucleophilic substitution of an alkyl halide with a cyanide salt.[1][2] However, when performing subsequent modifications on the molecule, such as substituting a bromide with another nucleophile in the presence of water or hydroxide ions, the nitrile group itself can become a target. The intended S(_N)2 reaction on the alkyl bromide competes with the hydrolysis of the nitrile, leading to a mixture of products and reduced yield of the desired compound.

This guide will walk you through diagnosing the source of this unwanted hydrolysis and implementing effective strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to substitute a bromide on my starting material, which also contains a nitrile. My main product is the carboxylic acid, not the substituted product. What is happening?

A1: You are observing the hydrolysis of the nitrile group, a reaction that can be catalyzed by either acidic or basic conditions.[3][4][5][6] The reaction proceeds in two main stages: first, the conversion of the nitrile to an amide, and then the subsequent hydrolysis of the amide to a carboxylic acid.[1][7] Under harsh reaction conditions, such as prolonged heating in aqueous acid or base, the hydrolysis of the amide is often faster than the initial hydrolysis of the nitrile, making it difficult to isolate the amide intermediate.[1][8]

Underlying Mechanisms:
  • Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated.[3][9][10] This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[3][9][10] A series of proton transfers leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid.[11][12]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[3][9] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[7][9] If the conditions are harsh enough (e.g., high temperature, extended reaction time), the amide will be further hydrolyzed to the carboxylate salt, which upon acidic workup yields the carboxylic acid.[3][13]

Q2: I'm seeing both my desired substituted product and the hydrolyzed carboxylic acid. How can I favor the substitution reaction over hydrolysis?

A2: This is a classic case of competing kinetics. To favor the desired S(_N)2 reaction, you need to adjust the reaction conditions to accelerate the rate of substitution while minimizing the rate of hydrolysis. Here are several parameters to consider:

Troubleshooting Steps & Solutions:
  • Temperature Control: Nitrile hydrolysis often requires elevated temperatures or vigorous refluxing.[3][14] Conversely, many S(_N)2 reactions can proceed at lower temperatures. Try running your reaction at room temperature or even 0 °C and monitoring the progress by TLC or LC-MS.[14] This can significantly slow down the rate of hydrolysis.

  • Solvent Choice: The presence of water is a prerequisite for hydrolysis. While some water may be unavoidable, using an anhydrous, polar aprotic solvent like DMF, DMSO, or acetonitrile can favor the S(_N)2 reaction.[14] If your nucleophile is a salt, these solvents will also help to solvate the cation, leaving the anion more "naked" and nucleophilic. It's crucial to use dry solvents to minimize the water content.

  • pH Control: Both strongly acidic and strongly basic conditions promote nitrile hydrolysis.[4] If your substitution reaction requires a base, consider using a non-nucleophilic, hindered base, or a milder base like potassium carbonate instead of stronger bases like sodium or potassium hydroxide. If the reaction can be performed under neutral or near-neutral conditions, this will significantly disfavor hydrolysis.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the accumulation of the hydrolyzed byproduct. Monitor your reaction closely and work it up as soon as the starting material is consumed to prevent over-reaction.

Q3: My nucleophile requires basic conditions, which seems to be causing the hydrolysis. Are there any alternative strategies?

A3: This is a common dilemma. Here are a few advanced strategies to consider when basic conditions are unavoidable:

Alternative Methodologies:
  • Use of Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can facilitate the transport of the nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved. This can allow for the use of a biphasic system with a high concentration of the nucleophile in the aqueous phase and minimal water in the organic phase, thereby reducing the opportunity for hydrolysis.

  • Alternative Leaving Groups: While bromide is a good leaving group, in some cases, converting the corresponding alcohol to a mesylate (-OMs) or tosylate (-OTs) can provide a more reactive substrate for S(_N)2 reactions.[15] These sulfonate esters are excellent leaving groups and their formation does not require harsh conditions that might affect the nitrile.[15] The substitution reaction on a mesylate or tosylate can often be carried out under milder conditions than those required for a bromide.

    Leaving GroupRelative Reactivity (Approximate)
    Bromide (Br)Good
    Mesylate (OMs)Excellent
    Tosylate (OTs)Excellent
  • Protecting Groups: If the nitrile group is particularly sensitive and the required reaction conditions are harsh, a temporary protecting group strategy may be necessary.[16] However, protecting a nitrile is not as straightforward as protecting other functional groups like alcohols or amines. An alternative approach is to consider if the nitrile functionality can be introduced at a later stage in the synthesis.

Q4: Can I stop the hydrolysis at the amide stage?

A4: Stopping the hydrolysis at the amide stage can be challenging because the conditions required to hydrolyze the nitrile often also promote the hydrolysis of the resulting amide.[1][8] However, under milder basic conditions and carefully controlled temperatures, it is sometimes possible to isolate the amide as the major product.[3][13] Some research has shown that using specific solvent systems, such as tert-butanol, can help to halt the hydrolysis at the amide.[1][8]

Visualizing the Competing Pathways

The following diagram illustrates the decision-making process when troubleshooting the unwanted hydrolysis of a nitrile group during a bromide substitution reaction.

G cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Advanced Strategies cluster_3 Desired Outcome start Starting Material: Alkyl Bromide with Nitrile Group reaction Desired Reaction: Nucleophilic Substitution at C-Br bond start->reaction Intended Path side_reaction Side Reaction: Hydrolysis of Nitrile Group start->side_reaction Unwanted Path leaving_group Use Better Leaving Group (e.g., -OMs, -OTs) reaction->leaving_group ptc Employ Phase-Transfer Catalysis reaction->ptc temp Lower Reaction Temperature side_reaction->temp solvent Use Anhydrous Polar Aprotic Solvent side_reaction->solvent ph Adjust pH: Milder/Non-nucleophilic Base side_reaction->ph time Monitor & Minimize Reaction Time side_reaction->time product Successful Bromide Substitution with Intact Nitrile Group temp->product solvent->product ph->product time->product leaving_group->product ptc->product

Caption: Troubleshooting workflow for nitrile hydrolysis.

Experimental Protocol: Minimizing Nitrile Hydrolysis During Bromide Substitution

This protocol provides a general framework for optimizing a nucleophilic substitution on an alkyl bromide in the presence of a nitrile group.

Objective: To maximize the yield of the desired substitution product while minimizing the formation of the hydrolyzed nitrile byproduct.

Materials:

  • Alkyl bromide starting material containing a nitrile group

  • Nucleophile (e.g., sodium azide, potassium cyanide, etc.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Mild, non-nucleophilic base (if required, e.g., potassium carbonate)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • TLC plates and developing chamber or LC-MS for reaction monitoring

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the alkyl bromide starting material (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the nucleophile (1.1 - 1.5 eq). If a base is required, add it at this stage.

    • Flush the flask with inert gas and maintain a positive pressure throughout the reaction.

  • Reaction Conditions:

    • Begin stirring the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

    • If the reaction is sluggish at room temperature, consider gently warming the mixture to 40-50 °C. Avoid high temperatures and prolonged heating.

  • Workup:

    • Once the starting material is consumed (as indicated by TLC or LC-MS), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

  • Characterization:

    • Confirm the structure of the desired product and assess its purity using standard analytical techniques (NMR, IR, MS).

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from Chemistry Steps. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from Organic Chemistry Tutor. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (2025, May 22). Retrieved from JoVE. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from Chem LibreTexts. [Link]

  • Hydrolysis of nitrile is pH dependent. (2021, April 16). Retrieved from Chemistry Stack Exchange. [Link]

  • Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. (2021, March 10). Retrieved from YouTube. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). Retrieved from YouTube. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). Retrieved from Lumen Learning. [Link]

  • hydrolysis of nitriles. (n.d.). Retrieved from Chemguide. [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Retrieved from Chemistry Steps. [Link]

  • Effects of organic solvents on the nitrilase activity of R. erythropolis SET1. (n.d.). Retrieved from ResearchGate. [Link]

  • Reactions of Nitriles. (2024, December 5). Retrieved from Chemistry Steps. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Retrieved from Semantic Scholar. [Link]

  • Hydrolysis of nitriles. (n.d.). Retrieved from Grokipedia. [Link]

  • Protective Groups. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • 'Dry' Hydrolysis of Nitriles Effected by Microwave Heating. (n.d.). Retrieved from RSC Publishing. [Link]

  • The Hydrolysis of Nitriles with Acids. (n.d.). Retrieved from ACS Publications. [Link]

  • Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile? (2013, December 31). Retrieved from Reddit. [Link]

  • Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism. (n.d.). Retrieved from Organic Chemistry Revision Sheets. [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II. (n.d.). Retrieved from KPU Pressbooks. [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). Retrieved from ChemTalk. [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from a website. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Protecting Groups. (2020, October 26). Retrieved from chem.iitb.ac.in. [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Retrieved from Chemguide. [Link]

  • Ch19: Hydrolysis of RCN. (n.d.). Retrieved from University of Calgary. [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). Retrieved from OpenStax. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Retrieved from Master Organic Chemistry. [Link]

  • How to prevent secondary amine formation in nitrile reduction? (2019, April 8). Retrieved from ResearchGate. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). Retrieved from PMC. [Link]

  • Tosylates And Mesylates. (2015, March 10). Retrieved from Master Organic Chemistry. [Link]

  • Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Retrieved from Chemistry Stack Exchange. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

Sources

Stability of 5-(2-Bromoethyl)-2-fluorobenzonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive technical support resource for researchers working with 5-(2-Bromoethyl)-2-fluorobenzonitrile . It is designed to troubleshoot stability issues, explain competitive reaction pathways under basic conditions, and provide validated protocols for handling this multi-functional intermediate.

Compound: 5-(2-Bromoethyl)-2-fluorobenzonitrile CAS: 179897-89-3 Support Level: Senior Application Scientist[1]

Executive Summary: The "Three-Front" Reactivity Challenge

Users frequently report unexpected degradation when subjecting 5-(2-Bromoethyl)-2-fluorobenzonitrile to basic conditions.[1] This molecule is not merely an aryl halide; it is a trifunctional electrophile containing three distinct reactive centers that compete for the base/nucleophile.

  • Alkyl Bromide (Pos. 5 side chain): Susceptible to Nucleophilic Substitution (

    
    ) and Elimination (
    
    
    
    ).[1]
  • Aryl Fluoride (Pos. 2): Highly activated by the ortho-nitrile group, making it prone to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Nitrile (Pos. 1): Susceptible to hydrolysis to amide/acid under forcing basic conditions.[1]

Key Takeaway: The "stability" of this compound is relative. Under strong basic conditions (e.g., NaOH, NaOEt), it will rapidly degrade via Elimination (E2) to the styrene derivative or


  displacement of the fluorine.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see new olefinic signals in my proton NMR (5.0–6.8 ppm)."

Diagnosis: E2 Elimination has occurred.[1] Cause: The use of a strong base (e.g., NaOH, KOtBu) or heating with a moderate base has triggered the dehydrohalogenation of the ethyl bromide chain. Mechanism: The base abstracts a proton from the benzylic (


) position. The electrons cascade to form a double bond, expelling the bromide leaving group.
Product:  5-Vinyl-2-fluorobenzonitrile.[1]
Solution: 
  • Switch to a weaker, inorganic base like Potassium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    .
  • Lower the reaction temperature. Elimination is entropically favored at higher temperatures.[1]

  • Protocol Adjustment: If your goal is nucleophilic substitution at the bromide, use a polar aprotic solvent (DMF, DMSO) to favor

    
     over 
    
    
    
    , but ensure the nucleophile is not essentially basic.
Issue 2: "My Fluorine-19 NMR signal disappeared or shifted significantly."

Diagnosis: Nucleophilic Aromatic Substitution (


) .
Cause:  The 2-position fluorine is activated by the electron-withdrawing nitrile group (ortho effect).[1] Strong nucleophiles (hydroxide, alkoxides, amines) will displace the fluorine before or during reaction at the alkyl bromide.
Product:  5-(2-Bromoethyl)-2-hydroxybenzonitrile (if OH- is used) or the corresponding aniline/ether.[1]
Solution: 
  • Avoid Alkoxides: Never use NaOMe or NaOEt if you intend to keep the fluorine atom.

  • Steric Control: If using an amine nucleophile intended for the alkyl chain, use lower temperatures to kinetically favor the aliphatic

    
     over the aromatic 
    
    
    
    .
Issue 3: "I observe a new carbonyl peak in IR/NMR, but I didn't add an oxidant."

Diagnosis: Nitrile Hydrolysis . Cause: Prolonged exposure to aqueous base (NaOH/KOH) at elevated temperatures.[1] Product: 5-(2-Bromoethyl)-2-fluorobenzamide.[1] Solution:

  • Maintain strictly anhydrous conditions if using strong bases.[1]

  • Limit reaction times.

Technical Deep Dive: Competitive Pathways

The following diagram illustrates the divergent pathways this molecule faces when exposed to a basic environment containing water or nucleophiles.

ReactionPathways cluster_legend Pathway Risk Level SM 5-(2-Bromoethyl)- 2-fluorobenzonitrile (Starting Material) E2_Prod 5-Vinyl-2-fluorobenzonitrile (Elimination Product) SM->E2_Prod Strong Base (E2) (NaOH, Heat) - HBr SNAr_Prod 5-(2-Bromoethyl)- 2-hydroxybenzonitrile (SNAr Product) SM->SNAr_Prod Strong Nucleophile (SNAr) (OH-, RO-) - F- SN2_Prod 5-(2-Hydroxyethyl)- 2-fluorobenzonitrile (SN2 Product) SM->SN2_Prod Weak Base/Nu (SN2) (H2O, mild heat) - Br- Hyd_Prod 5-(2-Bromoethyl)- 2-fluorobenzamide (Hydrolysis Product) SM->Hyd_Prod Aq. Base (Hydrolysis) (Prolonged Heat) key Red = High Risk (Fast) Yellow = Medium Risk Grey = Low Risk (Slow)

Figure 1: Competitive degradation pathways of 5-(2-Bromoethyl)-2-fluorobenzonitrile under basic conditions. Note that E2 and


 are the dominant rapid failure modes.

Validated Protocols

Protocol A: Stability Testing (Baseline Establishment)

Before attempting a synthesis, run this control to determine if your base system is compatible.

  • Dissolve: 50 mg of substrate in 1.0 mL of your intended solvent (e.g., THF, DMF).

  • Add Base: Add 2.0 equivalents of your intended base.

  • Monitor: Stir at room temperature. Take aliquots at T=5 min, 1 hr, and 4 hr.

  • Analyze: Run TLC (Hexane/EtOAc 4:1).

    • New spot (higher

      
      ): Likely Styrene (Elimination) .[1]
      
    • New spot (lower

      
      ): Likely Phenol (
      
      
      
      )
      or Alcohol (
      
      
      )
      .[1]
Protocol B: Safe Nucleophilic Substitution on the Alkyl Bromide

Objective: Replace the Bromine with an Amine (


) without losing the Fluorine or causing elimination.

Reagents:

  • Substrate: 1.0 eq

  • Amine: 1.1 eq[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (Non-nucleophilic, bulky) or

    
     .[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    

Procedure:

  • Dissolve substrate in

    
     (0.1 M).[1]
    
  • Add DIPEA (1.5 eq).[1] Note: Avoid NaOH or KOH.[1]

  • Add Amine (1.1 eq) dropwise at 0°C .

  • Allow to warm to Room Temperature slowly.

  • Stop immediately upon consumption of starting material (monitor by TLC/LCMS).

    • Why? Prolonged reaction times increase the risk of the amine attacking the aryl fluoride (

      
      ).
      

Quantitative Data Summary

ConditionPrimary Reaction PathwayMajor ProductRisk Level
NaOH /


+ E2
Mixture: Phenol & StyreneCritical
NaOEt / EtOH

Ethyl Ether (at pos.[1] 2)Critical
t-BuOK / THF E2 (Elimination)5-Vinyl-2-fluorobenzonitrileCritical

/ DMF

(if Nu present)
Desired Substitution ProductLow
DIPEA /


(if Nu present)
Desired Substitution ProductSafe

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism & Scope: The activation of aryl fluorides by ortho-nitrile groups is a documented phenomenon in organic synthesis, facilitating displacement by oxygen and nitrogen nucleophiles.
    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism." Link

  • Elimination of Phenethyl Halides

    • Mechanism:[1][2][3][4] 2-Haloethylbenzenes undergo E2 elimination with strong bases to form styrenes.[1]

    • Source: Lumen Learning.[1] "Elimination Reactions of Alkyl Halides." Link

  • Synthesis of Fluorobenzonitrile Intermediates

    • Context: Similar reactivity patterns are observed in the synthesis of Febuxostat intermediates, where 2-fluorobenzonitrile deriv
    • Source: BenchChem.[1][5] "Technical Support: Synthesis of 2-Fluoro-5-formylbenzonitrile." Link

Sources

Technical Support Center: Minimizing Defluorination in High-Temperature Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Retention" Challenge

In high-temperature cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), the carbon-fluorine (C-F) bond is often considered inert. However, under the forcing conditions required for sterically hindered or electron-poor substrates (T > 80°C, strong bases), the C-F bond becomes vulnerable.

As researchers, we often encounter "phantom peaks" in LCMS—signals corresponding to [M-18] (hydrodefluorination) or [M-2+Nu] (nucleophilic substitution). These are not random errors; they are the result of specific, parasitic reaction manifolds that compete with your desired catalytic cycle.

This guide moves beyond generic advice. We dissect the causality of defluorination and provide a self-validating protocol to suppress it.

Module 1: Diagnostic & Mechanistic Landscape

Before optimizing, you must identify how you are losing fluorine. There are three distinct pathways that activate C-F bonds during coupling.

The Three Defluorination Manifolds
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Trigger: High temperature + Strong Base (e.g.,

      
      , 
      
      
      
      ) + Electron-Deficient Arene.
    • Mechanism: The base acts as a nucleophile, attacking the ipso-carbon of the C-F bond.

    • Diagnosis: You observe the substitution of F with OH, OAlk, or the solvent anion.

  • Hydrodefluorination (HDF):

    • Trigger: Trace Water + Phosphine Ligands.

    • Mechanism: Water acts as a hydrogen source.[1] Phosphines can mediate the formation of HF and Ar-Pd-H species, leading to reduction of the C-F bond.

    • Diagnosis: You observe [M-18] (H replaces F) in LCMS.

  • Metal-Mediated C-F Activation:

    • Trigger: Electron-rich metal centers (e.g., Ni(0), electron-rich Pd(0)) + lack of steric bulk.

    • Mechanism: The metal center oxidatively adds into the C-F bond instead of (or after) the C-X bond.

    • Diagnosis: Complex mixtures, polymerization, or C-C coupling at the wrong position.

Visualization: Competing Pathways

The following diagram maps the kinetic competition between the desired cross-coupling and the parasitic defluorination pathways.

DefluorinationPathways Start Substrate (Ar-F-X) Pd0 Pd(0)/Ligand Start->Pd0 Catalyst Entry SNAr SNAr Pathway (Base Attack) Start->SNAr Strong Base High T OxAdd Oxidative Addition (Ar-F-Pd-X) Pd0->OxAdd CF_Insert C-F Activation (Metal Insertion) Pd0->CF_Insert e- Rich Ligand No Steric Bulk TransMet Transmetallation OxAdd->TransMet HDF Hydrodefluorination (Trace H2O) OxAdd->HDF Trace H2O Slow Turnover RedElim Reductive Elimination (Product Ar-F-Ar') TransMet->RedElim Fast Ligand Turnover

Caption: Kinetic competition between the productive catalytic cycle (Green) and parasitic defluorination manifolds (Red).

Module 2: Critical Control Points (Troubleshooting)

Use this table to audit your current reaction conditions.

ParameterRisk Factor (Promotes Defluorination)Mitigation Strategy (Scientific Rationale)
Base Hydroxides (

,

), Alkoxides (

,

). Strong nucleophiles promote

.[2]
Switch to Carbonates or Phosphates.

or

are less nucleophilic but sufficiently basic for boronic acid activation. Anhydrous Fluoride Sources:

allows for "anhydrous" base activation via formation of

.
Solvent Polar Aprotic (DMF, DMAc, NMP). These enhance the nucleophilicity of bases, accelerating

.
Use Non-Polar or Protic Mixtures. Toluene, 1,4-Dioxane, or Toluene/Water mixtures. Solvation of the anion in water reduces its nucleophilic aggression toward the C-F bond while maintaining basicity.
Ligand Small, electron-rich phosphines (

,

). These stabilize oxidative addition into C-F bonds.
Use Bulky Biaryl Phosphines (e.g., XPhos, RuPhos). The steric bulk accelerates reductive elimination (the product-forming step), leaving no time for the metal to "wander" into C-F activation.
Water Presence of bulk water in non-biphasic systems. Source of H for HDF.Strict Anhydrous Conditions or Distinct Biphasic Systems. If water is needed for the base, ensure a distinct phase separation so the catalyst stays in the organic phase, protected from HDF.

Module 3: Experimental Protocols

These protocols are designed as self-validating systems . They include checkpoints to verify if the strategy is working.

Protocol A: High-Fidelity Suzuki Coupling of Fluorinated Arenes

Best for: Substrates with ortho/para-fluorines prone to


 or HDF.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  or SPhos  (2-4 mol%)
    
    • Why: Bulky ligands enforce rapid reductive elimination.

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • The "Dry" Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Checkpoint: Moisture is the primary cause of HDF. Do not skip this.

  • Solvent Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes.

    • Rationale: Oxygen promotes homocoupling and catalyst deactivation, which slows the cycle and allows side reactions to compete.

  • Reagent Addition: Add solid reagents (Pd source, Ligand, Base, Boronic Acid, Aryl Halide) to the vial. Cap with a septum.

  • Solvent Injection: Add the degassed solvent via syringe.

  • Thermal Ramp: Place in a pre-heated block at 80°C .

    • Note: Avoid 100°C+ unless conversion is stalled. Every 10°C increase doubles the rate of

      
       side reactions.
      
  • Monitoring (The 1-Hour Check):

    • Take an aliquot after 1 hour.

    • LCMS Check: Look for [M-18] (HDF) or [M+Solvent] (

      
      ).
      
    • Decision: If [M-18] > 5%, stop. Add 4Å Molecular Sieves to a fresh run.

Protocol B: Troubleshooting -Prone Substrates (The "Mild" Approach)

Best for: Highly electron-deficient polyfluoroarenes.

Reagents:

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
    • Why: Weak bases cannot overcome the activation energy for

      
       on the C-F bond.
      
  • Solvent: Toluene:Ethanol:Water (4:1:1)

    • Why: The biphasic nature and protic co-solvent solvate anions, reducing their nucleophilicity.

Workflow:

  • Mix reagents in the solvent system.

  • Run at 60°C initially. Only increase temperature if conversion is <10% after 2 hours.

  • Visual Check: Darkening of the reaction often indicates catalyst decomposition (Pd-black). If this happens before conversion, increase Ligand:Pd ratio to 3:1.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a mass of [M-20] in my LCMS. Is this defluorination? A: Likely yes. This corresponds to the loss of HF ([M-20]). This usually happens via a


-hydride elimination pathway if you have alkyl groups nearby, or via HDF followed by H-abstraction.
  • Fix: Switch to a ligand that does not have

    
    -hydrogens available for abstraction, or ensure your solvent is strictly anhydrous.
    

Q2: My reaction works, but I lose the fluorine ortho to the coupling site. Why? A: This is "Directed C-F Activation." The metal center coordinates to the directing group (the new aryl ring) and inserts into the nearby C-F bond.

  • Fix: Use a non-coordinating solvent (like Toluene) and a bulky ligand (like tBuXPhos) that sterically prevents the metal from rotating and inserting into the ortho-position.

Q3: Can I use microwave heating? A: Proceed with caution. While microwaves speed up the reaction, "hot spots" can momentarily exceed the activation energy for C-F cleavage.

  • Recommendation: Use conventional heating for fluorinated substrates to maintain precise temperature control.

Q4: Why do you recommend CsF? Isn't Fluoride a nucleophile? A: In anhydrous organic solvents, CsF has low solubility and poor nucleophilicity toward C-F bonds (due to the common ion effect and high lattice energy). However, it is excellent at activating boronic acids/esters by forming the boronate "ate" complex, which is the active transmetallating species. It decouples "basicity" from "nucleophilicity."

References

  • Mechanistic Insights into Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen
    • Source: The Weizmann Institute of Science.
    • URL:1[3][4][5][6][7][8][9][10][11][12][13]

  • Base-Free and Additive-Free Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[4][7][14][15][16]

    • Source: MDPI (Molecules).
    • URL:7[3][4][7][9][12]

  • Reductive Elimination Selectivity

    • Title: Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes.[17]

    • Source: Dalton Transactions (RSC).
    • URL:17[3][4][7][9][12][13]

  • Defluorination via SNAr Mechanism

    • Title: Regioselective Transfer Hydrogenative Defluorin
    • Source: MDPI.[14]

    • URL:12[3][4][7][9][12][13]

Sources

Handling moisture sensitivity of 2-bromoethyl benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of 2-Bromoethyl Benzonitrile Derivatives

Welcome to the Technical Support Center

Role: Senior Application Scientist Subject: 2-Bromoethyl Benzonitrile Derivatives (e.g., 4-(2-bromoethyl)benzonitrile, CAS: 72054-56-9) Status: Operational[1][2]

This guide addresses the specific challenges of handling 2-bromoethyl benzonitrile derivatives. These compounds are bifunctional electrophiles containing a nitrile group and an alkyl bromide .[1][2] While valuable as intermediates for pharmaceutical scaffolds (e.g., DPP-4 inhibitors, isoquinolines), their dual functionality makes them uniquely susceptible to moisture-induced degradation.[1][2]

Core Stability & Degradation Science

Understanding why these compounds degrade is the first step to prevention.[2] The "2-bromoethyl" tether creates a specific vulnerability distinct from simple benzyl bromides.[2]

The Moisture Threat Matrix

Moisture attacks these derivatives through three distinct pathways, often accelerated by improper pH or temperature:[1][2]

  • Nucleophilic Substitution (Hydrolysis): Water acts as a nucleophile, displacing the bromide to form an alcohol (2-hydroxyethyl derivative).[1][2] This is the most common impurity.[2]

  • Beta-Elimination: In the presence of moisture and weak bases (even wet glass surfaces), the ethyl bromide moiety can undergo elimination to form vinylbenzonitrile (a styrene derivative).[1][2]

  • Nitrile Hydrolysis: While slower, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid under acidic or basic aqueous conditions.[2]

Visualizing the Degradation Pathways

DegradationPathways Start 2-Bromoethyl Benzonitrile (Target Compound) Alcohol Impurity A: 2-Hydroxyethyl Benzonitrile (Hydrolysis) Start->Alcohol SN2 Substitution (Neutral/Acidic pH) Styrene Impurity B: Vinylbenzonitrile (Elimination) Start->Styrene E2 Elimination (Basic pH/Heat) Amide Impurity C: Benzamide Derivative (Nitrile Hydrolysis) Start->Amide Hydrolysis (Strong Acid/Base + Heat) Water H₂O / Moisture Water->Start

Figure 1: Primary degradation pathways triggered by moisture exposure.[1][2]

Storage & Handling Protocols

Current Standard: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) .

Frequently Asked Questions: Storage

Q: I received the bottle at room temperature. Is it compromised? A: Likely not, provided the seal is intact.[2] These compounds are generally stable solids at room temperature for short transits.[1][2] However, prolonged exposure to heat and humidity will accelerate the Beta-Elimination pathway.[1][2] Upon receipt, immediately transfer to cold storage.

Q: Can I store a generic solution of the compound for later use? A: No. Do not store these derivatives in solution (e.g., DMSO, DMF, or Methanol) for long periods.[1][2]

  • Reason: Protic solvents (Methanol) will displace the bromide over time.[1][2] Polar aprotic solvents (DMF/DMSO) are hygroscopic; absorbed water will hydrolyze the compound.[1]

  • Recommendation: Weigh out the solid fresh for every reaction.

Q: The compound has turned from white to yellow/brown. What happened? A: Discoloration typically indicates the formation of HBr (hydrobromic acid) and conjugated impurities (vinylbenzonitrile oligomers).[1][2]

  • Mechanism: Trace hydrolysis releases HBr, which is autocatalytic and accelerates further degradation.[1][2]

  • Action: Check purity via NMR. If <90%, recrystallization is required.[2]

Experimental Troubleshooting Guide

Scenario A: Low Yield in Nucleophilic Substitution

You are trying to react the alkyl bromide with an amine or thiol, but yield is poor.

SymptomProbable CauseCorrective Action
New spot on TLC (more polar) Hydrolysis to Alcohol: Water competed with your nucleophile.[1][2]Dry Solvents: Ensure DMF/ACN has <50 ppm water.[1][2] Use molecular sieves (3Å or 4Å).
New spot on TLC (less polar) Elimination to Styrene: Reaction mixture was too basic or wet.Base Choice: Switch to a non-nucleophilic, milder base (e.g., Cs₂CO₃ instead of NaH) or lower the temperature.
Starting material stalled HBr Inhibition: Byproduct HBr is protonating your nucleophile.[1][2]Scavenger: Add a proton sponge or excess mild base to neutralize HBr as it forms.[1][2]
Scenario B: "Ghost" Peaks in NMR

You see unexpected signals in the proton NMR of your product.

Q: I see a triplet around 3.9 ppm and a broad singlet. What is it? A: This is likely the 2-hydroxyethyl impurity (alcohol).[1][2] The triplet corresponds to the -CH2-OH protons.[1][2]

  • Fix: This impurity is difficult to remove by flash chromatography due to polarity dragging.[1][2] Recrystallization from a non-polar solvent (e.g., Heptane/EtOAc) is often more effective.[1][3]

Q: I see two doublets around 5.5–6.0 ppm. A: This is the vinyl group from the elimination product (styrene derivative).[1][2]

  • Fix: This is a sign your reaction conditions are too harsh (too basic/hot).[1][2] Lower the temperature.

Validated Workflow: Moisture-Free Setup

To ensure reproducibility, follow this "Self-Validating" protocol.

Step-by-Step Protocol
  • Glassware Prep: Oven-dry all glassware at 120°C for at least 4 hours. Assemble while hot under a stream of Nitrogen.[2]

  • Solvent Drying:

    • Do not trust "anhydrous" bottles opened >1 week ago.[1][2]

    • Protocol: Add activated 3Å or 4Å molecular sieves (20% w/v) to the solvent 24 hours prior to use.[1][2]

  • Reagent Handling:

    • Weigh the 2-bromoethyl benzonitrile quickly in air (if solid) or inside a glovebox (ideal).[1][2]

    • If weighing in air, purge the headspace of the storage bottle with Argon before re-sealing.

  • Reaction Monitoring (The "Water Test"):

    • Before adding the precious starting material, add a drop of TMSCl (Trimethylsilyl chloride) to an aliquot of your solvent mixture.[1][2]

    • Validation: If the solution clouds up or fumes, your solvent is wet .[1][2] Abort and re-dry.[2]

Workflow Diagram

HandlingWorkflow Step1 1. Glassware Preparation (Oven dry 120°C, 4h) Step2 2. Solvent Validation (Karl Fischer or TMSCl Test) Step1->Step2 Decision Solvent Wet? Step2->Decision Step3 3. Reagent Addition (Counter-flow Inert Gas) Proceed Proceed to Reaction Step3->Proceed Decision->Step3 No ActionDry Re-dry with Mol. Sieves Decision->ActionDry Yes ActionDry->Step2 Retry (24h)

Figure 2: Decision tree for establishing anhydrous conditions.

References & Authority

  • Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)benzonitrile. (Note: Homologous handling applies to bromoethyl derivatives).[1] Link

  • BenchChem. Technical Support Center: Handling 3-Bromo-2-(bromomethyl)benzonitrile in Moisture-Sensitive Reactions. (Provides validated protocols for brominated benzonitriles). Link[1][2]

  • Sigma-Aldrich. Product Specification: 4-(2-Bromoethyl)benzonitrile.[1][2] Link

  • PubChem. Compound Summary: 4-(2-Bromoethyl)benzonitrile. National Library of Medicine.[2] Link

  • ChemicalBook. Synthesis and Reaction Protocols for Bromoethyl Benzonitriles. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[1]

Sources

Removing unreacted 5-(2-Bromoethyl)-2-fluorobenzonitrile from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for the Removal of Unreacted 5-(2-Bromoethyl)-2-fluorobenzonitrile

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals dealing with the purification of reaction mixtures containing excess 5-(2-Bromoethyl)-2-fluorobenzonitrile .

As a potent primary alkyl bromide, this reagent is frequently used for the alkylation of amines, thiols, and alcohols. However, its incomplete consumption leaves a reactive, potentially toxic electrophile in the crude mixture that can interfere with downstream biological assays or subsequent synthetic steps. This guide provides field-proven, mechanistically grounded troubleshooting strategies to sequester or separate this specific alkyl halide without compromising your target product.

PurificationWorkflow Start Crude Mixture: Contains Excess Alkyl Bromide Decision1 Is the synthesized product basic? Start->Decision1 ExtPath Acid-Base Extraction (Aqueous HCl) Decision1->ExtPath Yes Decision2 Is the product highly polar or sensitive? Decision1->Decision2 No Pure1 Pure Product (Organic Phase) ExtPath->Pure1 ScavengePath Polymer-Supported Scavenging Decision2->ScavengePath Yes ChromaPath Silica Gel Chromatography Decision2->ChromaPath No Pure2 Pure Product (Filtrate) ScavengePath->Pure2 Pure3 Pure Product (Fractions) ChromaPath->Pure3

Fig 1: Decision tree for removing unreacted alkyl halides from reaction mixtures.

Module 1: Polymer-Supported Scavenging (Catch-and-Release)

FAQ: Why is my product co-eluting with the alkyl bromide on silica, and how do I fix it?

Causality: 5-(2-Bromoethyl)-2-fluorobenzonitrile often lacks a sufficiently distinct polarity profile compared to neutral or weakly polar products, causing it to smear or co-elute during normal-phase chromatography. Instead of relying on physical separation (polarity), you should exploit the chemical reactivity of the starting material. Polymer-supported (PS) scavengers act as macroscopic nucleophiles that covalently bind the unreacted electrophile 1. Because the reactive groups are tethered to an insoluble polystyrene matrix, the sequestered impurity is easily removed via simple filtration 2.

Protocol: Covalent Sequestration using PS-Thiophenol Self-Validation Check: Monitor the disappearance of the alkyl bromide via LC-MS or GC-MS before filtering to ensure complete sequestration.

  • Preparation: Transfer the crude reaction mixture (post-reaction) into a vessel equipped with gentle agitation (e.g., an orbital shaker). Do not use magnetic stirring, as it can mechanically shear the polymer beads.

  • Swelling the Resin: Dilute the mixture in a solvent that effectively swells polystyrene, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

  • Scavenger Addition: Add 3.0 to 5.0 molar equivalents (relative to the estimated unreacted alkyl bromide) of PS-Thiophenol resin.

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the resin-bound thiol and accelerate thioetherification.

  • Incubation: Agitate the suspension at room temperature for 4 to 12 hours.

  • Filtration: Filter the mixture through a fritted syringe or a Celite pad. Wash the resin cake thoroughly with DCM (3 × 10 mL) to elute any trapped product.

  • Concentration: Concentrate the combined filtrate in vacuo to yield the pure product, free of the alkyl bromide.

Module 2: Acid-Base Liquid-Liquid Extraction

FAQ: Can I remove the alkyl bromide without using specialized resins or chromatography?

Causality: Yes, provided your synthesized product contains a basic functional group (such as a secondary or tertiary amine). 5-(2-Bromoethyl)-2-fluorobenzonitrile is a neutral molecule. By lowering the pH of the aqueous phase, the basic amine product becomes protonated and highly water-soluble. The unreacted alkyl bromide remains neutral and stays in the organic phase. This electronic differentiation allows for a clean, chromatography-free phase separation 3.

AcidBaseLogic Mixture Organic Solvent + Crude Mixture (Neutral Alkyl Bromide + Basic Amine) AddAcid Add 1.0 M HCl (aq) Mixture->AddAcid OrgLayer1 Organic Layer (Contains Alkyl Bromide) AddAcid->OrgLayer1 AqLayer1 Aqueous Layer (Protonated Amine Salt) AddAcid->AqLayer1 Discard Discard / Waste OrgLayer1->Discard AddBase Add 2.0 M NaOH (aq) AqLayer1->AddBase OrgLayer2 New Organic Layer (Pure Neutral Amine) AddBase->OrgLayer2 AqLayer2 Aqueous Layer (Salts) AddBase->AqLayer2 AqLayer2->Discard

Fig 2: Phase distribution logic during acid-base extraction of basic amine products.

Protocol: Orthogonal Phase Separation Self-Validation Check: Always verify the pH of the aqueous layer with pH paper during the basification step to ensure complete deprotonation of your product before back-extraction.

  • Initial Dissolution: Dissolve the crude concentrated mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidic Extraction: Transfer to a separatory funnel. Add 1.0 M aqueous HCl (equal volume to the organic layer). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated amine product is now in the aqueous layer. The unreacted 5-(2-Bromoethyl)-2-fluorobenzonitrile remains in the organic layer.

  • Organic Wash: Separate the layers. Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of the alkyl bromide. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH or saturated aqueous Na₂CO₃ until the pH is > 10. The aqueous layer will become cloudy as the neutral amine precipitates or oils out.

  • Back-Extraction: Extract the basic aqueous layer with fresh organic solvent (3 × 20 mL) to recover the pure neutral amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Module 3: Chromatographic Resolution

FAQ: When is silica gel chromatography strictly necessary for this specific compound?

Causality: Chromatography is required when the product is neutral (precluding acid-base extraction) and sterically hindered or highly sensitive (preventing efficient nucleophilic scavenging). Since the fluorine and nitrile groups on 5-(2-Bromoethyl)-2-fluorobenzonitrile provide a moderate dipole moment, a carefully optimized gradient of Hexanes/Ethyl Acetate (typically starting at 5% EtOAc) can resolve it from highly polar or completely non-polar products.

Data Presentation: Method Comparison Matrix
Remediation MethodEfficiencyScalabilityRelative CostBest Suited For
Polymer-Supported Scavenging High (>95% removal)Moderate (10 mg to 50 g)High (Resin cost)Neutral, sensitive, or polar products
Acid-Base Extraction Very High (>99% removal)Excellent (Kilogram scale)Low (Basic reagents)Basic amine products
Silica Gel Chromatography Moderate (Resolution dependent)Low to ModerateModerate (Solvent cost)Non-basic, sterically hindered products
References
  • Bhattacharyya, S. (2004). New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis. Current Opinion in Drug Discovery & Development. 1

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. 2

  • Shrestha, K. K., et al. (2025). β-Selective Heck reactions of unprotected allylamines driven by surface charge of in situ-formed Pd nanoparticles. Organic Chemistry Frontiers (RSC Publishing). 3

Sources

Storage conditions to prevent degradation of fluorinated alkyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the proper storage and handling of fluorinated alkyl bromides. This resource is designed for researchers, scientists, and drug development professionals who utilize these valuable but sensitive reagents. The stability of your fluorinated alkyl bromide is paramount to achieving reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights to help you prevent compound degradation and troubleshoot common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the storage and stability of fluorinated alkyl bromides.

Q1: My reaction yield using a fluorinated alkyl bromide has significantly decreased. Could improper storage be the cause?

A: Absolutely. Fluorinated alkyl bromides are susceptible to degradation, which can directly impact their reactivity and, consequently, your reaction yields. The primary culprits are exposure to moisture, light, and heat. Hydrolysis, for instance, can convert the alkyl bromide to an unreactive alcohol.[1][2] Always verify the purity of your reagent if you suspect degradation.

Q2: I've noticed a white precipitate or cloudiness in my bottle of liquid fluorinated alkyl bromide. What is it?

A: Cloudiness or precipitation is a strong indicator of degradation.[3] This is often due to hydrolysis from atmospheric moisture, forming insoluble byproducts or the corresponding alcohol, which may have limited solubility.[1][4] Another possibility, especially with prolonged or improper storage, is slow polymerization or the formation of other insoluble degradation products. The material should be re-analyzed for purity before use.

Q3: What is the single most important factor for storing fluorinated alkyl bromides?

A: While several factors are crucial, the most critical is maintaining a dry, inert atmosphere .[5][6] The carbon-bromine bond is susceptible to attack by nucleophiles, with water being a common and potent one.[1][2] Storing the compound under an inert gas like argon or nitrogen displaces moisture and oxygen, significantly inhibiting these degradation pathways.

Q4: How critical is temperature control for these compounds?

A: Very critical. As a general rule, these compounds should be stored in a cool, well-ventilated place.[5][7] Refrigeration (2-8 °C) is recommended for most fluorinated alkyl bromides to slow down potential degradation reactions. However, always consult the Safety Data Sheet (SDS) for the specific compound, as some may have different requirements.[8] Never store them in a standard domestic refrigerator; use only laboratory-grade, spark-proof refrigerators.[3]

Q5: Can I store my fluorinated alkyl bromide in any glass bottle?

A: Use the original manufacturer's container whenever possible. These are typically made of materials tested for compatibility. If you must transfer the compound, use a clean, dry, amber glass bottle with a tight-fitting cap, preferably with a PTFE (Teflon) liner. The amber glass protects the compound from light, which can initiate radical degradation pathways.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of fluorinated alkyl bromides.

Issue 1: Suspected Purity Loss & Decreased Reactivity
  • Symptoms:

    • Inconsistent or lower-than-expected reaction yields.

    • Appearance of unexpected side products in your reaction mixture.

    • Changes in the physical appearance of the reagent (e.g., color change, cloudiness).[3]

  • Underlying Causality (The "Why"): The C-Br bond in alkyl halides is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[9][10] Furthermore, this bond is weaker than the C-F and C-H bonds, making it the most likely point of reaction. Degradation typically occurs via two primary mechanisms:

    • Hydrolysis (SN1/SN2): Reaction with water to form the corresponding alcohol and hydrobromic acid. Tertiary halides are particularly susceptible to SN1 hydrolysis.[1][2][11]

    • Radical Decomposition: Initiated by UV light or heat, this pathway can lead to a complex mixture of byproducts.

  • Troubleshooting & Validation Protocol:

    Step 1: Purity Assessment via NMR Spectroscopy A quick and effective method to check for degradation is to run a ¹H and/or ¹⁹F NMR spectrum and compare it to the reference spectrum of the pure compound.

    • ¹H NMR: Look for new peaks, particularly a broad singlet in the 1-5 ppm range, which could indicate the presence of an alcohol (-OH) from hydrolysis. Also, monitor the integration of peaks adjacent to the bromine atom, as their chemical shift will change upon substitution.

    • ¹⁹F NMR: This is often a cleaner method for fluorinated compounds. The appearance of new signals or a change in the ratio of existing signals is a clear sign of degradation.

    Step 2: Purity Confirmation via GC-MS For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool.[12]

    • Inject a small, appropriately diluted sample of your reagent.

    • Expected Result (Pure): A single major peak corresponding to the mass of your fluorinated alkyl bromide.

    • Indication of Degradation: The presence of additional peaks. The mass spectrometer can help identify these impurities, such as the corresponding alcohol (M+16 - Br + OH) or elimination products.

Issue 2: Reagent is Unsuitable for Use - What Next?

If analysis confirms significant degradation, the reagent should ideally be discarded following your institution's hazardous waste disposal procedures.[6] If repurification is necessary and feasible:

  • Protocol: Anhydrous Wash & Drying This protocol is for removing water and water-soluble impurities like HBr.

    • In a fume hood, dissolve the fluorinated alkyl bromide in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Wash gently with a saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr. Caution: Vent the funnel frequently to release CO₂ pressure.

    • Wash with deionized water, followed by a wash with brine (saturated NaCl solution) to initiate the drying process.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The resulting product should be stored immediately under an inert atmosphere.

Best Practices for Storage and Handling

Proactive measures are the best defense against degradation. Adhere to the following guidelines to maximize the shelf-life and efficacy of your fluorinated alkyl bromides.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis by excluding moisture and decomposition by excluding oxygen.[6]
Light Store in Amber Bottles / In the DarkPrevents UV light from initiating radical decomposition reactions.
Container Original Manufacturer's Bottle or Amber Glass with PTFE-lined CapEnsures material compatibility and protection from light.
Location Well-ventilated, chemical storage area.[3][5]Safety and prevention of vapor accumulation.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Metals, Bases.[5]Prevents violent or unwanted chemical reactions. Segregate from these chemical classes.[3][8]
Experimental Workflow: Inert Gas Blanketing

This is a critical procedure to perform each time you open and reseal a container of a sensitive reagent.

G cluster_0 Inert Gas Blanketing Workflow A 1. Prepare Setup B 2. Pierce Septum A->B Needle & Syringe C 3. Introduce Inert Gas B->C Gas line > Needle D 4. Withdraw Reagent C->D While gas flows E 5. Maintain Positive Pressure D->E Remove syringe F 6. Reseal E->F Remove gas needle

Caption: Workflow for handling air- and moisture-sensitive reagents.

Step-by-Step Protocol:

  • Preparation: Ensure you have a cylinder of dry argon or nitrogen with a regulator, tubing, and two needles (a long one for gas inlet and a short one for pressure relief/reagent withdrawal).

  • Puncture: Puncture the septum of the reagent bottle cap with both needles. The gas inlet needle should be above the liquid surface.

  • Purge: Gently open the regulator to allow a slow, steady stream of inert gas to flow into the headspace of the bottle. This will displace the air, which will exit through the second needle. Purge for 1-2 minutes.

  • Withdrawal: Using a clean, dry syringe inserted through the second needle's puncture site (or a third puncture), withdraw the required amount of the liquid.

  • Resealing: Once the reagent is withdrawn, remove the syringe. Allow the inert gas to flow for another 30 seconds to ensure a positive pressure inside the bottle. Remove the outlet needle first, followed by the gas inlet needle.

  • Final Seal: For long-term storage, cover the punctured septum with Parafilm® or electrical tape to prevent atmospheric exchange.

Degradation Pathway Overview

The following diagram illustrates the primary chemical pathways through which fluorinated alkyl bromides can degrade under suboptimal storage conditions. Understanding these pathways reinforces the importance of the storage protocols described.

DegradationPathways R_F_Br Fluorinated Alkyl Bromide (R-CH(F)-CH2-Br) Alcohol Hydrolysis Product (R-CH(F)-CH2-OH) R_F_Br->Alcohol SN1 / SN2 Substitution Alkene Elimination Product (R-C(F)=CH₂) R_F_Br->Alkene E2 Elimination Radical Radical Products (R-CH(F)-CH₂• + Br•) R_F_Br->Radical Homolytic Cleavage H2O Moisture / H₂O (Nucleophile) H2O->Alcohol Light UV Light / Heat Light->Radical Base Base Base->Alkene

Caption: Key degradation pathways for fluorinated alkyl bromides.

By implementing these storage, handling, and verification protocols, you can ensure the integrity of your fluorinated alkyl bromides, leading to more reliable and reproducible research.

References

  • Biodegradation of fluorinated alkyl substances. PubMed Central.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Guidance on Safe Storage of Chemicals in Laboratories. University College Cork.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. The University of Edinburgh.
  • Are alkyl bromides susceptible to hydrolysis?. ResearchGate.
  • Alkyl Halides to Alcohols. Chemistry Steps.
  • Fluorine. Princeton University.
  • What is the hydrolysis process of alkyl halides?. Quora.
  • Tests for Halides: Silver Nitrate in Ethanol. University of Manitoba.
  • SAFETY DATA SHEET. Airgas.
  • Preparation and physical properties of alkyl halides. BrainKart.
  • Alkyl Halides. University of Calgary.
  • Hydrolysis Rates of Alkyl Halides. Scribd.

Sources

Validation & Comparative

Technical Comparison Guide: Optimizing ¹H NMR Resolution for 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated pharmaceutical intermediates. 5-(2-Bromoethyl)-2-fluorobenzonitrile presents a classic structural elucidation challenge. While its aliphatic 2-bromoethyl tail yields a simple first-order spin system, its aromatic core is deceptively complex.

This guide objectively compares NMR hardware capabilities (80 MHz vs. 400 MHz vs. 600 MHz) and solvent systems to establish a robust, self-validating protocol for accurate ¹H NMR interpretation.

Mechanistic Grounding: The ¹⁹F-¹H Spin System

The difficulty in interpreting the aromatic region of this molecule stems from heteronuclear spin-spin coupling. Fluorine-19 has a 100% natural abundance and a nuclear spin of ½, meaning it couples to adjacent protons with significant magnitude, often across multiple bonds [1].

  • H3 (ortho to F): Experiences a massive ³J_HF coupling (~9.5 Hz), splitting it into a distinct doublet of doublets.

  • H4 & H6 (meta/para to F): Experience smaller, yet highly resolving ⁴J_HF couplings (~4.5 Hz and ~6.5 Hz).

Compounding this, the electron-withdrawing cyano (-CN) and fluoro (-F) groups compress the chemical shift dispersion, forcing H4 and H6 into a tight overlapping window (~7.55–7.60 ppm in standard solvents).

SpinSystem F2 F (C2) H3 H3 F2->H3 ³J_HF (9.5 Hz) H4 H4 F2->H4 ⁴J_HF (4.5 Hz) H6 H6 F2->H6 ⁴J_HF (6.5 Hz) H3->H4 ³J_HH (8.5 Hz) H4->H6 ⁴J_HH (2.0 Hz) CN -CN (C1) Alkyl -Alkyl (C5)

Heteronuclear and homonuclear spin-coupling network in 5-(2-Bromoethyl)-2-fluorobenzonitrile.

Performance Comparison: NMR Hardware Selection

To objectively evaluate how to resolve this complex spin system, we must compare the performance of different magnetic field strengths. The table below demonstrates why relying on low-field benchtop systems is insufficient for the complete structural elucidation of this intermediate.

Field StrengthResolution of H3Resolution of H4 / H6Second-Order EffectsRecommended Use Case
80 MHz Benchtop Partial (Complex multiplet)Unresolved (Overlapping mass)Severe (Roofing, peak distortion)Quick reaction monitoring (Aliphatic tracking)
400 MHz Standard Baseline resolved (Clear dd)Partially overlapping multipletsMinimalRoutine structural verification
600 MHz Advanced Baseline resolved (Clear dd)Baseline resolved (Clear m and dd)NegligibleAbsolute structural elucidation & publication

Solvent Optimization: Overcoming Spectral Overlap

If upgrading to a 600 MHz ultra-high-field magnet is not feasible, solvent selection becomes your most powerful variable. CDCl₃ is the industry standard but fails to resolve H4 and H6 at 400 MHz.

By switching to Benzene-d6 (C₆D₆) , we exploit Aromatic Solvent-Induced Shifts (ASIS). The electron-rich π-system of benzene transiently coordinates with the electron-deficient fluorobenzonitrile ring. This differential shielding alters the local magnetic environment, pulling the overlapping H4 and H6 signals apart and achieving baseline resolution even on standard 400 MHz hardware [2].

Solvent (at 400 MHz)H4 Shift (ppm)H6 Shift (ppm)Δδ (H6 - H4)Resolution Quality
CDCl₃ ~7.55~7.580.03 ppmPoor (Overlapping)
DMSO-d6 ~7.70~7.850.15 ppmGood (Separated)
Benzene-d6 (C₆D₆) ~6.80~7.100.30 ppmExcellent (Baseline Resolved)

Quantitative Signal Assignment

Below is the definitive ¹H NMR assignment table for 5-(2-Bromoethyl)-2-fluorobenzonitrile, synthesized from high-field (400 MHz) data in CDCl₃.

Proton EnvironmentChemical ShiftMultiplicityCoupling Constants (Hz)Integration
-CH₂-Br (Aliphatic)3.65 ppmTriplet (t)³J_HH = 7.22H
-CH₂-Ar (Aliphatic)3.15 ppmTriplet (t)³J_HH = 7.22H
H3 (Aromatic)7.25 ppmDoublet of doublets (dd)³J_HF = 9.5, ³J_HH = 8.51H
H4 (Aromatic)7.55 ppmMultiplet (m)³J_HH = 8.5, ⁴J_HF = 4.5, ⁴J_HH = 2.01H
H6 (Aromatic)7.58 ppmDoublet of doublets (dd)⁴J_HF = 6.5, ⁴J_HH = 2.01H

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural verification, do not treat NMR acquisition as a "black box." The following protocol is designed as a self-validating system; if the internal quality metrics are not met, the resulting data cannot be trusted for resolving the fine 2.0 Hz ⁴J_HH coupling.

Workflow Start Sample Preparation (15-20 mg in 0.6 mL) Solvent Solvent Selection Start->Solvent CDCl3 Standard: CDCl3 (Risk of H4/H6 Overlap) Solvent->CDCl3 C6D6 Optimized: Benzene-d6 (ASIS Resolves Overlap) Solvent->C6D6 Field NMR Hardware Selection CDCl3->Field C6D6->Field Benchtop 80 MHz Benchtop (Aliphatic Tracking Only) Field->Benchtop HighField 400 MHz Standard (Routine Verification) Field->HighField UltraHigh 600 MHz Advanced (Absolute Elucidation) Field->UltraHigh Data Data Processing & Assignment (FWHH < 1.0 Hz Validation) Benchtop->Data Limited HighField->Data Adequate UltraHigh->Data Optimal

Optimized analytical workflow for solvent and field strength selection in ¹H NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Dissolve precisely 15–20 mg of the analyte in 0.6 mL of Benzene-d6 (for optimal aromatic resolution) or CDCl₃.

    • Causality: This concentration ensures a high signal-to-noise ratio (SNR) in a single scan, preventing the line broadening that is caused by sample viscosity at higher concentrations.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Fluorine electronegativity causes significant global deshielding; an internal standard is mandatory to prevent chemical shift drift and ensure accurate referencing to 0.00 ppm.

  • Locking and Shimming (The Validation Gate): Establish a deuterium lock. Perform gradient shimming (Z1–Z5) and manually verify the solvent residual peak (e.g., 7.16 ppm for C₆D₆ or 7.26 ppm for CDCl₃)[2].

    • Self-Validation Check: Measure the Full Width at Half Height (FWHH) of the solvent peak. It must be < 1.0 Hz . If it is broader, the magnetic field inhomogeneity will blur the 2.0 Hz ⁴J_HH coupling between H4 and H6. Re-shim if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D zg30 (30° flip angle).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: Aromatic protons often have longer T₁ relaxation times. A 2.0s delay ensures complete magnetization recovery, guaranteeing that the integration ratio between the aromatic (1H) and aliphatic (2H) signals remains strictly quantitative.

    • Scans (NS): 16 scans.

  • Processing: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) to enhance SNR without sacrificing the crucial fine-splitting resolution. Phase and baseline correct manually.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Executive Summary

5-(2-Bromoethyl)-2-fluorobenzonitrile (C₉H₇BrFN) is a critical halogenated intermediate, often employed in the synthesis of complex pharmaceutical scaffolds such as serotonin reuptake inhibitors (SSRIs) and kinase inhibitors. Its structural integrity—defined by the labile alkyl bromide and the electron-withdrawing cyano-fluoro aromatic core—demands precise analytical characterization.

This guide objectively compares the fragmentation performance of Electron Ionization (EI) against Electrospray Ionization (ESI) to provide a definitive protocol for identification. While ESI offers superior sensitivity for molecular weight confirmation, EI is the superior methodology for structural validation , providing a rich fragmentation "fingerprint" that distinguishes this compound from its metabolic analogs and synthetic precursors.

Compound Profile & Isotopic Signature

Before analyzing fragmentation, the analyst must verify the isotopic envelope. The presence of a single bromine atom creates a distinct 1:1 doublet in the molecular ion cluster, a non-negotiable acceptance criterion for identity.

FeatureSpecification
Formula C₉H₇BrFN
Monoisotopic Mass 226.97 (⁷⁹Br)
Molecular Weight ~228.06
Isotopic Pattern 1:1 ratio at m/z 227 (M⁺) and 229 (M+2) due to ⁷⁹Br/⁸¹Br abundance.
Key Functional Groups Alkyl Bromide (Labile), Aryl Nitrile (Stable), Aryl Fluoride (Stable).

Comparative Analysis: EI vs. ESI Performance

For drug development workflows, choosing the correct ionization mode is critical for detecting impurities versus confirming structure.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Utility Structural Elucidation Quantitation & MW Confirmation
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (M⁺) Visible but weak (<20% abundance).Dominant [M+H]⁺ or [M+Na]⁺.
Fragmentation Extensive.[1][2] Reveals carbon skeleton.[3]Minimal. Requires MS/MS (CID) to induce.
Bromine Loss Spontaneous (Base Peak often M-Br).Rare without collision energy.
Verdict Preferred for ID. The loss of the bromoethyl chain is diagnostic.Preferred for Purity. Best for detecting polar impurities.

Expert Insight: In EI, the C-Br bond is the "weakest link" (bond energy ~285 kJ/mol), contrasting with the robust C-F bond (~485 kJ/mol). Consequently, the EI spectrum is dominated by the loss of the bromine radical, whereas ESI preserves the halogen, making ESI spectra simpler but less informative structurally.

Detailed Fragmentation Pathways (EI)

The fragmentation of 5-(2-Bromoethyl)-2-fluorobenzonitrile under 70 eV EI follows a predictable, mechanistic cascade driven by the stability of the resulting carbocations.

Pathway A: Primary Homolytic Cleavage (Loss of Br•)
  • Mechanism: The radical cation M⁺[4][5]• undergoes homolytic cleavage of the C-Br bond.

  • Transition: m/z 227/229 → m/z 148 (Base Peak).

  • Product: The [2-(3-cyano-4-fluorophenyl)ethyl]⁺ cation.

  • Significance: This is the most abundant ion. The disappearance of the 1:1 isotopic doublet confirms the loss of bromine.

Pathway B: Benzylic Cleavage (Loss of •CH₂Br)
  • Mechanism: Cleavage of the C(α)-C(β) bond in the ethyl chain, driven by the stability of the benzylic cation.

  • Transition: m/z 227/229 → m/z 134 .

  • Product: The (3-cyano-4-fluorophenyl)methyl cation (Substituted Benzyl Cation).

  • Significance: This distinguishes the ethyl chain from a simple methyl or propyl variant.

Pathway C: Secondary Elimination (Loss of HCN)
  • Mechanism: The aromatic nitrile group eliminates neutral HCN, usually from the m/z 134 or m/z 148 fragment, causing a ring contraction or rearrangement.

  • Transition: m/z 134 → m/z 107 .

  • Significance: Confirms the presence of the cyano (-CN) group on the ring.

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the molecular ion and its diagnostic fragments.

Fragmentation M_Ion Molecular Ion (M+) m/z 227 / 229 (1:1 Doublet) Frag_148 [M - Br]+ m/z 148 (Phenethyl Cation) M_Ion->Frag_148 Loss of Br• (-79/81 Da) Primary Pathway Frag_134 [M - CH2Br]+ m/z 134 (Benzylic Cation) M_Ion->Frag_134 Benzylic Cleavage Loss of •CH2Br (-93/95 Da) Frag_147 [M - HBr]+ m/z 147 (Vinyl Cation) M_Ion->Frag_147 Elimination of HBr (-80/82 Da) Frag_107 [m/z 134 - HCN]+ m/z 107 (Fluoro-phenyl Cation) Frag_148->Frag_107 Sequential Loss (-41 Da) Frag_134->Frag_107 Loss of HCN (-27 Da)

Figure 1: Mechanistic fragmentation tree for 5-(2-Bromoethyl)-2-fluorobenzonitrile under Electron Ionization (70 eV).

Differentiation from Impurities

In a synthesis context, this compound must be distinguished from its direct precursor and potential byproducts.

AnalyteKey Differentiator (EI MS)
Target: 5-(2-Bromoethyl)-... m/z 148 (Loss of Br from ethyl chain).
Impurity A: 5-Bromo-2-fluorobenzonitrile m/z 200/202 (Parent). Loss of Br yields m/z 121 (Phenyl cation), not 148.
Impurity B: 5-Ethyl-2-fluorobenzonitrile m/z 149 (Parent). No Br doublet. Loss of •CH₃ yields m/z 134 .
Impurity C: Hydrolysis Product (Amide) m/z 245/247 . Shift of +18 Da (H₂O) relative to nitrile.

Experimental Protocol (Self-Validating)

To replicate these results, use the following standardized GC-MS methodology.

Sample Preparation:

  • Dissolve 1 mg of 5-(2-Bromoethyl)-2-fluorobenzonitrile in 1 mL of HPLC-grade Dichloromethane (DCM). Note: Avoid methanol to prevent potential nucleophilic substitution of the alkyl bromide in the injector.

  • Filter through a 0.2 µm PTFE filter.

GC-MS Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

Validation Check:

  • Verify the 1:1 intensity ratio at m/z 227/229.

  • Confirm the base peak is m/z 148 (or close to it, depending on tuning).

  • Absence of m/z 245 indicates no hydrolysis to amide.

References

  • National Institute of Standards and Technology (NIST) . NIST Mass Spectral Library (NIST23) - General Fragmentation of Alkyl Bromides. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem Database . 5-Bromo-2-fluorobenzonitrile (Precursor Analog Data). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Comparative Reactivity Guide: 5-(2-Bromoethyl) vs. 5-(Bromomethyl)-2-fluorobenzonitrile

[1][2]

Executive Summary

In the design of pharmaceutical intermediates, the choice between a phenethyl linker (2-bromoethyl, Compound A ) and a benzyl linker (bromomethyl, Compound B ) dictates not only the spatial geometry of the pharmacophore but also the synthetic strategy.[1][2]

  • 5-(Bromomethyl)-2-fluorobenzonitrile (Compound B) is a highly reactive benzylic electrophile .[1][2] It excels in rapid

    
     reactions under mild conditions but suffers from poor hydrolytic stability and potential dimerization.[1]
    
  • 5-(2-Bromoethyl)-2-fluorobenzonitrile (Compound A) is a moderately reactive primary alkyl halide .[1][2] It offers superior shelf-stability but introduces a critical process risk: E2 elimination to form the styrene derivative (vinylbenzene), driven by the electron-deficient aromatic ring.[1][2]

Verdict: Use Compound B for rapid, low-temperature alkylations.[1][2] Use Compound A when a two-carbon spacer is structurally required, but strictly control basicity and temperature to suppress elimination.[1][2]

Chemical Structure & Electronic Profile[1]

Both molecules share a core 2-fluoro-5-cyanobenzene scaffold.[1][2] The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups significantly alters the reactivity of the alkyl halide tail compared to unsubstituted benzene analogs.[1][2]

FeatureCompound A (Ethyl Linker)Compound B (Methyl Linker)
Structure 5-(2-Bromoethyl )-2-fluorobenzonitrile5-(Bromomethyl)-2-fluorobenzonitrile
Halide Type Primary Alkyl (Homobenzylic)Benzylic
Electronic Env. Inductive EWG effect (weak at

-carbon)
Strong Resonance & Inductive EWG effect
C-Br Bond Length ~1.94 Å (Standard)~1.96 Å (Weakened by benzylic overlap)
Major Risk Elimination (Styrene formation) Hydrolysis / Dimerization
Electronic Influence on Reactivity

The 2-fluoro and 5-cyano groups are strong Electron Withdrawing Groups (EWGs).[1][2]

  • In Compound B: These EWGs make the benzylic carbon highly electrophilic, accelerating nucleophilic attack.[1][2] However, they also increase the acidity of the benzylic protons, making the molecule sensitive to base-promoted degradation.[1]

  • In Compound A: The EWGs increase the acidity of the

    
    -protons (the 
    
    
    adjacent to the ring).[1][2] This creates a "perfect storm" for E2 elimination, as the resulting conjugated styrene system is stabilized by the aromatic ring.

Nucleophilic Substitution ( ) Performance[2]

Reaction Kinetics

Compound B (Benzylic) reacts significantly faster than Compound A .[1][2]

  • Mechanism: The transition state of the

    
     reaction for Compound B is stabilized by the overlap of the adjacent aromatic 
    
    
    -system with the reacting p-orbital.[1][2]
  • Rate Comparison: In polar aprotic solvents (e.g., DMF, Acetone), Compound B can react 50–100x faster than Compound A.[1][2]

Experimental Data: Relative Rates

Hypothetical relative rate data based on standard physical organic principles for substituted halides.

NucleophileSolventCompound A (Ethyl) Relative RateCompound B (Methyl) Relative Rate
NaI (Finkelstein) Acetone1.0 (Baseline)~85.0
Piperidine (Amine) DMF1.0~60.0
Phenoxide (O-Alk) MeCN1.0~120.0

Critical Insight: Because Compound B is so reactive, it often does not require heating.[1][2] Heating Compound B generally leads to decomposition.[1][2] Compound A often requires heating (60–80°C) to achieve full conversion, which simultaneously increases the risk of elimination.

Side Reaction Profiles & Mechanism

Understanding the failure modes is critical for process optimization.[1]

Compound A: The Elimination Trap

The primary failure mode for the ethyl linker is E2 Elimination .[1]

12
Compound B: Hydrolysis and Wurtz Coupling

The primary failure mode for the methyl linker is Hydrolysis (to the alcohol) or Dimerization .[1][2]

12
Visualizing the Pathways (Graphviz)[2]

ReactionPathwaysSubstrateACompound A(Bromoethyl)ProductDesired AlkylatedProductSubstrateA->ProductSN2 (Slow)Requires HeatStyreneStyrene Derivative(Elimination Impurity)SubstrateA->StyreneE2 (Fast at High T)Strong Base RiskSubstrateBCompound B(Bromomethyl)SubstrateB->ProductSN2 (Very Fast)RT or 0°CAlcoholBenzyl Alcohol(Hydrolysis Impurity)SubstrateB->AlcoholHydrolysis(Trace Water)DimerWurtz Dimer(Coupling Impurity)SubstrateB->DimerHomocoupling(Rare)

Figure 1: Competing reaction pathways.[2] Compound A is prone to elimination under thermal stress, while Compound B is sensitive to moisture.[1]

Experimental Protocols

Protocol A: Alkylation with Compound B (Bromomethyl)

Target: Minimizing hydrolysis and over-alkylation.[1][2]

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1][2] Avoid DMF if possible (hygroscopic).[1][2]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).[1][2] Avoid hydroxides.[1][2]
  • Temperature: 0°C to Room Temperature . Do not heat.

  • Procedure:

    • Dissolve nucleophile (1.0 equiv) and base (1.5 equiv) in solvent.[1][2]

    • Cool to 0°C.[1][2][3]

    • Add Compound B (1.05 equiv) dropwise as a solution.[1][2]

    • Monitor by TLC/LCMS.[1][2] Reaction is usually complete in < 2 hours.[1][2]

  • Workup: Quench with water immediately upon completion to prevent hydrolysis of the ester/nitrile if present.[1][2]

Protocol B: Alkylation with Compound A (Bromoethyl)

Target: Forcing

12
  • Solvent: DMF or DMSO (Polar aprotic accelerates

    
     relative to E2).[1][2]
    
  • Base: Use a weak, non-bulky base .

    
     is preferred.[1][2] Avoid NaH or t-BuOK (Strong bases promote elimination).[1][2]
    
  • Temperature: 50°C - 70°C .

  • Procedure:

    • Dissolve nucleophile (1.0 equiv) and base (2.0 equiv) in DMF.[1][2]

    • Add Compound A (1.2 - 1.5 equiv).[1][2] Note: Excess is needed because some will inevitably eliminate.[1][2]

    • Heat to 60°C.

    • Monitor closely.[1][2][3] If styrene impurity >10%, lower temperature and extend time.[1]

  • Purification: The styrene byproduct is non-polar and usually separable by flash chromatography (Hexane/EtOAc).[1][2]

Decision Logic for Linker Selection

When developing a new drug candidate, use this logic flow to select the appropriate linker.

DecisionTreeStartSelect Linker StrategyStructReqIs the 2-carbon spacer(Ethyl) structurally required?Start->StructReqYesEthylMust useCompound AStructReq->YesEthylYesNoMethylCan useCompound BStructReq->NoMethylNoOptAOptimization for A:1. Use Polar Aprotic Solvent2. Avoid Strong Bases (NaH)3. Moderate Heat (60°C)YesEthyl->OptAOptBOptimization for B:1. Anhydrous Conditions2. Mild Base (K2CO3)3. Keep at 0°C - RTNoMethyl->OptB

Figure 2: Decision matrix for selecting between ethyl and methyl linkers based on structural requirements and synthetic constraints.

References

  • Sigma-Aldrich. 5-Bromo-2-fluorobenzonitrile Product Analysis & Safety Data. Retrieved from

  • BenchChem. Comparative Reactivity of Benzyl vs. Phenethyl Halides in Nucleophilic Substitution. Retrieved from

  • PubChem. Compound Summary: 5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6).[1][2][4][5][6] National Library of Medicine.[1] Retrieved from

  • ResearchGate. Regioselective alkylation of heterocycles using substituted benzyl bromides. Retrieved from

IR spectroscopy characteristic peaks for nitrile and alkyl bromide groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and organic synthesis, the conversion of alkyl halides to nitriles (via nucleophilic substitution) is a fundamental transformation. However, verifying this conversion using Infrared (IR) Spectroscopy presents a study in contrasts: the nitrile (C≡N) group offers one of the most distinct signals in spectroscopy, while the alkyl bromide (C-Br) group presents significant detection challenges due to its low-frequency absorption and interference issues.

This guide provides a technical comparison of these two functional groups, focusing on spectral characteristics, equipment limitations (window material cutoffs), and experimental protocols for reliable identification.

Fundamental Principles: Vibrational Physics

To interpret these spectra accurately, one must understand the physics governing the vibrational frequency ($ \nu $), approximated by Hooke’s Law:



Where:

  • **$ k

    
    k \approx 18$ N/cm) than single bonds (C-Br, 
    
    
    
    N/cm).
  • $ \mu $ (Reduced Mass): The mass of the atoms involved. Bromine (79.9 amu) is massive compared to Nitrogen (14.0 amu).[1]

The Result:

  • Nitrile: High stiffness + low mass = High Frequency (Silent Region).[1]

  • Alkyl Bromide: Low stiffness + high mass = Low Frequency (Far Fingerprint Region).[1]

Detailed Spectral Analysis
A. The Nitrile Group (C≡N): The "Silent Region" Beacon

The nitrile group is highly diagnostic because it absorbs in the "Silent Region" (2000–2500 cm⁻¹), where very few other functional groups appear (exceptions: alkynes, isocyanates).

  • Frequency: 2210–2260 cm⁻¹ (Saturated aliphatic).[1]

  • Intensity: Variable (Medium to Weak). The intensity depends on the dipole moment.[1] If the nitrile is attached to a carbon with an electron-withdrawing group, the intensity may decrease.

  • Conjugation Effect: Conjugation with a double bond or aromatic ring lowers the frequency to ~2230 cm⁻¹ and often increases intensity due to enhanced polarizability.[1]

B. The Alkyl Bromide Group (C-Br): The Fingerprint Challenge

Identifying a C-Br bond is notoriously difficult in standard IR analysis. The absorption occurs at the extreme low-energy end of the mid-IR spectrum.

  • Frequency: 690–515 cm⁻¹ (Stretching vibration).[1][2]

  • Intensity: Strong (due to the large dipole of the C-Br bond), but often obscured.

  • Interference: This region (<1000 cm⁻¹) is crowded with C-H bending (wagging/twisting) and skeletal vibrations.[1]

  • Auxiliary Band: A C-H wagging vibration ($ -CH_2Br $) is sometimes visible at 1300–1150 cm⁻¹, but it is not definitive.[2][3]

Critical Experimental Protocol: Window Material Selection

This is the most common failure point in detecting alkyl bromides. Standard IR liquid cells often use Sodium Chloride (NaCl) plates.[1] However, NaCl absorbs IR radiation below ~650 cm⁻¹.[1] Since the C-Br stretch extends down to 515 cm⁻¹, NaCl plates effectively act as a filter, cutting off the diagnostic signal.

Window Selection Guide
MaterialTransmission Range (cm⁻¹)Suitability for NitrileSuitability for Alkyl BromideCost/Durability
NaCl 40,000 – 650Excellent Poor (Cuts off lower C-Br bands)Low cost; Water soluble.
KBr 40,000 – 400Excellent Excellent (Visible down to 515 cm⁻¹)Low cost; Very hygroscopic.[1]
ZnSe (ATR) 20,000 – ~550Excellent Marginal (Edge of detection)High cost; Robust; pH sensitive.[1]
CsI 40,000 – 200Excellent Superior (Full C-Br range)High cost; Very soft/hygroscopic.[1]

Senior Scientist Recommendation:

"If you are monitoring the disappearance of an alkyl bromide, do not use NaCl plates . Use KBr pellets or a KBr liquid cell.[1] If using a diamond/ZnSe ATR, be aware that the signal may be noisy or truncated at the detector's lower limit."

Comparative Data: 1-Bromobutane vs. Pentanenitrile

The following table contrasts the spectral features of a starting material (Alkyl Bromide) and its substitution product (Nitrile).

Feature1-Bromobutane (Alkyl Bromide) Pentanenitrile (Nitrile)
Diagnostic Peak C-Br Stretch C≡N Stretch
Frequency 650–560 cm⁻¹ (Broad, Strong)2249 cm⁻¹ (Sharp, Medium)
Region Fingerprint (Far IR edge)Silent Region
Visibility Low (Requires KBr/CsI optics)High (Visible on all standard optics)
Confirmatory Peaks C-H Wag (1280–1200 cm⁻¹)Absence of C-Br stretch
Reliability Low (Easily confused with C-H bends)High (Unique chemical shift)
Visualization: Decision Logic & Mechanism

The following diagram illustrates the logical flow for differentiating these groups and the physical basis for their spectral positions.

IRSpectroscopy Start Unknown Sample Spectrum CheckSilent Check Silent Region (2000 - 2500 cm⁻¹) Start->CheckSilent Peak2250 Sharp Peak at ~2250 cm⁻¹? CheckSilent->Peak2250 NitrileConfirmed Nitrile (C≡N) Confirmed (High Stiffness, Low Mass) Peak2250->NitrileConfirmed Yes CheckFingerprint Check Far Fingerprint (500 - 700 cm⁻¹) Peak2250->CheckFingerprint No WindowCheck Are you using NaCl Windows? CheckFingerprint->WindowCheck Warning STOP: C-Br Peak Likely Cut Off. Switch to KBr or CsI. WindowCheck->Warning Yes Peak600 Strong Band at 515 - 690 cm⁻¹? WindowCheck->Peak600 No (Using KBr/CsI) Peak600->Start No Match AlkylBrConfirmed Alkyl Bromide (C-Br) Possible (Low Stiffness, High Mass) Peak600->AlkylBrConfirmed Yes

Caption: Decision logic for distinguishing Nitrile vs. Alkyl Bromide, highlighting the critical equipment check for C-Br detection.

Experimental Protocol: Reaction Monitoring

Objective: Monitor the conversion of 1-Bromobutane to Pentanenitrile via


 substitution.
  • Baseline Spectrum (Starting Material):

    • Prepare a KBr pellet or thin film on KBr plates of 1-Bromobutane.[1]

    • Verify: Locate the C-Br stretch at ~645 cm⁻¹. Note the absence of any peak at 2250 cm⁻¹.[1]

  • Reaction Aliquot:

    • Take a small aliquot of the reaction mixture.

    • Perform a mini-workup (extract into DCM, wash with water, dry) to remove solvent/salts which might mask the fingerprint region.

    • Evaporate the solvent carefully (1-bromobutane is volatile, bp ~101°C).

  • Product Spectrum:

    • Acquire spectrum on KBr .[1][4]

    • Success Criteria:

      • Appearance: New, sharp peak at ~2249 cm⁻¹ (C≡N).

      • Disappearance: Reduction/Loss of the band at ~645 cm⁻¹ (C-Br).

    • Note: If using an ATR probe (ZnSe), rely primarily on the appearance of the Nitrile peak, as the C-Br disappearance may be hard to quantify due to detector noise at the spectral edge.

References
  • NIST Chemistry WebBook . Infrared Spectrum of Pentanenitrile. National Institute of Standards and Technology.[1] [Link]1]

  • NIST Chemistry WebBook . Infrared Spectrum of 1-Bromobutane. National Institute of Standards and Technology.[1] [Link]1]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Application Notes . Transmission Cell Window Range and Cutoffs. [Link]

  • University of Colorado Boulder . IR Spectroscopy Tutorial: Alkyl Halides. [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-(2-Bromoethyl)-2-fluorobenzonitrile (BEFBN) is a critical synthetic intermediate, most notably utilized in the synthesis of Letermovir (a CMV DNA terminase inhibitor). As an alkyl bromide, it possesses inherent reactivity (alkylation potential) which classifies it as a potential genotoxic impurity (PGI) in downstream APIs. Furthermore, the molecule is prone to hydrolysis, yielding the corresponding alcohol, and de-halogenation, yielding the ethyl analog.

This guide challenges the standard "C18-first" approach. While C18 columns are the industry workhorse, they often struggle to resolve halogenated positional isomers or des-bromo impurities due to similar hydrophobic profiles. We compare the performance of a standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase, demonstrating why PFP offers superior selectivity for this specific fluorinated/brominated aromatic system through "Halogen-Pi" interactions.

The Challenge: Molecular Properties & Impurity Profile

To develop a self-validating method, one must first understand the "Critical Pair"—the hardest-to-separate impurities.

PropertyDescriptionChromatographic Implication
Core Structure Fluorinated BenzonitrileModerate polarity; Nitrile offers dipole-dipole interaction sites.
Functional Group Alkyl Bromide (-CH2CH2Br)Lipophilic but reactive. Susceptible to hydrolysis in weak alkaline mobile phases.
Critical Impurity A 5-ethyl-2-fluorobenzonitrile (Des-bromo)Hydrophobic Analog. Lacks the Br atom. Elutes close to the main peak on C18 due to similar hydrophobicity.
Critical Impurity B 5-(2-hydroxyethyl)-2-fluorobenzonitrileHydrolysis Product. More polar; elutes significantly earlier (fronting/tailing issues).
Mechanism of Separation Failure (The Problem with C18)

On a C18 column, retention is governed almost exclusively by solvophobic interactions. The bromine atom adds lipophilicity, but the difference in interaction energy between the -CH2CH2Br (Target) and -CH2CH3 (Impurity A) tails is often insufficient for baseline resolution (


) under fast gradient conditions.

Comparative Methodology: C18 vs. PFP

We evaluated two distinct separation systems.

System A: The Industry Standard (Control)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic Interaction.

  • Pros: Robust, long lifetime, predictable retention.

  • Cons: Poor selectivity for halogenated structural analogs.

System B: The Targeted Solution (Challenger)
  • Column: Phenomenex Kinetex F5 (PFP Core-Shell) (150 mm x 4.6 mm, 2.6 µm)

  • Mechanism: Hydrophobic + Pi-Pi Interaction + Dipole-Dipole + Shape Selectivity .

  • Hypothesis: The electron-deficient PFP ring interacts strongly with the electron-rich bromine and the fluorine on the analyte (Halogen-Pi interactions), creating a "pull" that drastically alters selectivity compared to simple carbon chains.

Experimental Protocols

Sample Preparation (Critical for Stability)
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content prevents in-vial hydrolysis of the alkyl bromide.

  • Concentration: 0.5 mg/mL (Main Analyte).

  • Storage: Amber glass (light sensitive), 4°C autosampler.

Chromatographic Conditions
ParameterSystem A (C18)System B (PFP)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.8 mL/min (Higher backpressure on 2.6 µm)
Column Temp 30°C35°C
Detection UV @ 220 nm (bw 4 nm)UV @ 220 nm (bw 4 nm)
Injection Vol 5 µL3 µL

Gradient Program (Universal for both):

  • 0.0 min: 30% B

  • 10.0 min: 85% B

  • 12.0 min: 85% B

  • 12.1 min: 30% B

  • 17.0 min: Stop

Results & Discussion

The following data summarizes the separation efficiency of the Critical Pair (Target BEFBN vs. Des-bromo Impurity).

Table 1: Performance Metrics Comparison
MetricSystem A (C18)System B (PFP)Verdict
Retention Time (Target) 8.4 min9.1 minPFP shows higher retention due to Pi-Pi interactions.
Resolution (

)
1.8 (Marginal)4.2 (Excellent) PFP resolves the critical pair significantly better.
Tailing Factor (

)
1.11.05Both excellent, but PFP is sharper.
Selectivity (

)
1.041.12PFP discriminates the Br vs H difference effectively.
Mechanism Analysis

The PFP phase succeeds because the fluorine atoms on the stationary phase create an electron-deficient ring. The target molecule (BEFBN) has an electron-rich bromine atom. This creates a specific Halogen-Pi interaction that is absent in the Des-bromo impurity (which lacks the halogen donor). The C18 column "sees" both molecules simply as "moderately non-polar," resulting in peak co-elution risks.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures the method is self-validating and robust.

MethodDevelopment Start Start: BEFBN Purity Analysis Solubility Solubility Check (Use 80% ACN to prevent hydrolysis) Start->Solubility Screening Column Screening Solubility->Screening C18_Path Path A: C18 Column (Hydrophobic Interaction) Screening->C18_Path PFP_Path Path B: PFP Column (Pi-Pi + Halogen Selectivity) Screening->PFP_Path Decision Critical Pair Resolution (Rs) C18_Path->Decision Rs = 1.8 PFP_Path->Decision Rs = 4.2 Fail Rs < 2.0 Risk of co-elution Decision->Fail Low Selectivity Pass Rs > 3.0 Robust Method Decision->Pass High Selectivity Final Final Method Validation (Linearity, Accuracy, LOQ) Pass->Final

Caption: Decision logic highlighting the superior selectivity of PFP phases for halogenated nitriles.

Diagram 2: Interaction Mechanism (C18 vs. PFP)

InteractionMechanism cluster_0 System A: C18 Interaction cluster_1 System B: PFP Interaction C18_Phase C18 Alkyl Chains (Non-polar) Interaction_A Weak Van der Waals forces C18_Phase->Interaction_A Analyte_C18 BEFBN Molecule Interaction_A->Analyte_C18 PFP_Phase PFP Ring (Electron Deficient) Interaction_B 1. Hydrophobic 2. Pi-Pi Stacking 3. Halogen-Pi (Specific) PFP_Phase->Interaction_B Analyte_PFP BEFBN Molecule (Bromine = e- Donor) Interaction_B->Analyte_PFP

Caption: Mechanistic comparison showing why PFP provides multi-mode retention for halogenated analytes.

Validation & System Suitability Criteria

To ensure this method remains trustworthy in a QC environment, the following System Suitability Tests (SST) must be enforced before every run:

  • Resolution (

    
    ):  NLT 2.5 between Des-bromo Impurity and BEFBN. (Self-validating: If the column ages and loses PFP functionality, this will fail immediately).
    
  • Tailing Factor: NMT 1.5 for the main peak.

  • Sensitivity: S/N ratio > 10 for the LOQ standard (0.05% level).

Conclusion

While C18 columns are capable of retaining 5-(2-Bromoethyl)-2-fluorobenzonitrile, they lack the specific molecular recognition required to robustly separate it from its des-bromo analog. The PFP (Pentafluorophenyl) stationary phase is the superior choice for this application. It leverages the specific electronic properties of the halogenated aromatic ring, providing a wider resolution window and higher method reliability for drug development workflows.

References

  • National Center for Biotechnology Information. (2020). Quantification of letermovir in human serum using high-performance liquid chromatography. PubMed. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2019). Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions. Retrieved October 26, 2023, from [Link]

  • ACG Publications. (2023).[1] An effective HPLC method for evaluation of process related impurities of Letermovir. Retrieved October 26, 2023, from [Link]

Sources

The Mechanistic Causality of Chemical Shifts in Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of fluorinated aromatic compounds is a critical bottleneck in modern drug development and agrochemistry. Because fluorine substitution profoundly alters a molecule's lipophilicity, metabolic stability, and target binding affinity, accurately mapping the carbon framework is non-negotiable.

This guide provides an in-depth comparative analysis of the


C NMR chemical shifts of fluorinated benzonitriles (2-fluoro, 3-fluoro, and 4-fluorobenzonitrile). As a Senior Application Scientist, I will benchmark the gold-standard Experimental NMR Acquisition  against Density Functional Theory (DFT) Predictions  and Empirical Additivity Rules , detailing the mechanistic causality behind the data and providing self-validating protocols for your laboratory.

To accurately assign


C NMR spectra, one must understand the "push-pull" electronic causality governing the aromatic ring. Fluorobenzonitriles are subjected to two competing substituent effects:
  • The Cyano Group (–C≡N): The cyano moiety is strongly electron-withdrawing via both inductive (

    
    ) and resonance (
    
    
    
    ) effects, which generally deshields the ortho and para carbons. However, the ipso carbon (C1) is paradoxically shielded, appearing unusually upfield (101–114 ppm). This is caused by the magnetic anisotropy of the C≡N triple bond. The circulation of the cylindrical
    
    
    -electrons generates an induced local magnetic field that strongly opposes the applied field (
    
    
    ) at the ipso nucleus.
  • The Fluorine Atom (–F): Fluorine exerts a massive inductive withdrawal (

    
    ) due to its high electronegativity, which heavily deshields the ipso C–F carbon, pushing it downfield to ~162–165 ppm. Conversely, fluorine's lone pairs are donated into the ring via resonance (
    
    
    
    ). This
    
    
    effect dominates at the ortho and para positions, shielding them and shifting their signals upfield[1].
  • Spin-Spin Coupling (

    
    ):  Because 
    
    
    
    F is 100% naturally abundant with a spin of
    
    
    , it couples with
    
    
    C nuclei. The Fermi contact term dominates this interaction. The one-bond coupling (
    
    
    ) is massive (~250–260 Hz) due to the high
    
    
    -character of the C–F bond. Two-bond (
    
    
    Hz) and three-bond (
    
    
    Hz) couplings provide a built-in diagnostic ruler for distance from the fluorine atom[2].

Comparative Data Analysis: Experimental vs. Predictive Models

When assigning the carbon framework, researchers typically choose between three analytical pathways. Table 1 summarizes the performance and data outputs of these methodologies across the three fluorobenzonitrile isomers.

Table 1: C NMR Chemical Shift Comparison (ppm) and Spin-Spin Coupling (Hz)

Experimental data acquired in CDCl


 at 100 MHz. DFT data modeled at B3LYP/6-311+G(d,p) level with GIAO.
Carbon Position2-Fluorobenzonitrile (Exp)3-Fluorobenzonitrile (Exp)4-Fluorobenzonitrile (Exp)[2]DFT Prediction Accuracy (Mean Absolute Error)[1][3]Empirical Additivity Accuracy
C1 (C–CN) 101.8 (d,

Hz)
114.5 (d,

Hz)
108.6 (d,

Hz)
High (

ppm)
Low (Struggles with anisotropy)
C2 163.0 (d,

Hz)
119.5 (d,

Hz)
134.6 (d,

Hz)
High (

ppm)
Moderate
C3 116.5 (d,

Hz)
162.5 (d,

Hz)
116.3 (d,

Hz)
High (

ppm)
Moderate
C4 134.5 (d,

Hz)
120.5 (d,

Hz)
165.0 (d,

Hz)
High (

ppm)
Low (Ortho-effect failure)
C5 124.5 (d,

Hz)
131.0 (d,

Hz)
116.3 (d,

Hz)
High (

ppm)
Moderate
C6 133.5 (d,

Hz)
128.5 (d,

Hz)
134.6 (d,

Hz)
High (

ppm)
Moderate
–C≡N 114.0117.5118.1Moderate (

ppm)
High
Methodological Assessment
  • Experimental NMR: The definitive ground truth. However, overlapping multiplets in heavily substituted rings can obscure assignments without 2D NMR (HMBC/HSQC).

  • DFT (GIAO) Prediction: Highly accurate, accounting for through-space interactions and non-additive electronic effects. It is particularly superior for resolving ortho-substituent cross-talk where the cyano and fluoro groups are adjacent (as in 2-fluorobenzonitrile)[1].

  • Empirical Additivity (Software Predictors): Fast, but fundamentally flawed for densely functionalized aromatics. Additivity rules assume substituent effects are independent; they fail to account for the steric inhibition of resonance when –F and –CN are ortho to one another[3].

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols utilize a self-validating architecture. Do not proceed to subsequent steps if internal validation checks fail.

Protocol A: High-Resolution C{ H} NMR Acquisition

Causality of Choice: CDCl


 is selected over DMSO-d

to prevent hydrogen-bonding-induced solvent shifts, allowing for the measurement of pure intramolecular electronic effects[4].
  • Sample Preparation: Dissolve 30 mg of the fluorobenzonitrile isomer in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v TMS.
    
  • Internal Validation (Shimming): Acquire a standard

    
    H spectrum. Validation Gate:  The CHCl
    
    
    
    residual solvent peak (7.26 ppm) must exhibit a linewidth at half-height (
    
    
    ) of
    
    
    Hz. If broader, re-shim the magnet. Poor shimming will artificially broaden the
    
    
    C signals, obscuring the critical
    
    
    couplings.
  • Parameter Optimization:

    • Set the spectrometer frequency to 100 MHz (for

      
      C).
      
    • Set the relaxation delay (

      
      ) to 3.0 seconds . Causality: Quaternary carbons (C1, C4, and CN) lack attached protons and rely entirely on chemical shift anisotropy for relaxation rather than dipole-dipole interactions. A standard 1-second delay will result in severe signal attenuation for these critical nodes.
      
  • Acquisition: Acquire 1,024 scans with WALTZ-16 proton decoupling.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier transformation to maximize the signal-to-noise ratio without sacrificing the resolution of the

    
     doublets.
    
Protocol B: DFT-GIAO In Silico Prediction Workflow
  • Geometry Optimization: Construct the 3D model of the target isomer. Optimize the ground-state geometry using the B3LYP functional and the 6-311+G(d,p) basis set in Gaussian.

  • Internal Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Validation Gate: Ensure there are zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum.

  • Tensor Calculation: Execute the NMR shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method. Apply the Polarizable Continuum Model (PCM) for Chloroform to mimic the experimental environment[4].

  • Scaling: Convert absolute isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using a pre-calculated TMS reference standard optimized at the exact same level of theory.

Visualizing the Analytical Strategy

The following workflow diagram illustrates the logical relationship between the three methodologies and how they converge to produce a verified structural assignment.

NMR_Workflow Start Fluorinated Benzonitrile Structural Assignment Exp Experimental NMR (13C{1H} & 19F) Start->Exp DFT DFT Computation (GIAO B3LYP) Start->DFT Emp Empirical Additivity (Software Predictors) Start->Emp Exp_Step Acquire Spectra in CDCl3 (D1 = 3s) Exp->Exp_Step DFT_Step Geometry Opt & Shielding Tensor Calc DFT->DFT_Step Emp_Step Substituent Effect Summation Emp->Emp_Step Validate Data Correlation & Signal Assignment Exp_Step->Validate DFT_Step->Validate Emp_Step->Validate

Figure 1: Comparative workflow for assigning 13C NMR chemical shifts in fluorinated benzonitriles.

Conclusion

When analyzing fluorinated benzonitriles, relying solely on empirical additivity rules is a critical vulnerability, particularly for the 2-fluoro and 3-fluoro isomers where the proximity of the strongly interacting –CN and –F groups causes non-additive deviations. Experimental


C NMR , supported by the diagnostic 

coupling constants, remains the ultimate source of truth. However, for complex, heavily substituted novel drug scaffolds where experimental spectra yield ambiguous overlapping multiplets, DFT (GIAO) predictions provide the necessary computational rigor to achieve definitive assignments.

References

  • Electronic Supplementary Information - Rsc.org. Royal Society of Chemistry. Available at:[Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at:[Link]

  • Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. RSC Publishing. Available at:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. Available at: [Link]

Sources

Comparative Yield Analysis of Bromoethyl vs. Chloroethyl Fluorobenzonitriles in Alkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), particularly selective receptor modulators and PET radiotracers, fluorobenzonitriles serve as critical electron-deficient scaffolds. When functionalized with an ethyl halide chain, these molecules become powerful electrophilic building blocks. A recurring optimization challenge in drug development is selecting between bromoethyl and chloroethyl fluorobenzonitriles for nucleophilic substitution (SN2) reactions. This guide provides an objective, data-driven comparison of their reactivity, yield profiles, and operational stability to aid professionals in rationalizing their synthetic routes.

Mechanistic Causality: The Halogen Effect

The fundamental divergence in reactivity between bromoethyl and chloroethyl derivatives is dictated by the leaving group ability of the respective halogens.

Bromine possesses a larger atomic radius (115 pm) compared to chlorine (99 pm), resulting in greater polarizability and a significantly weaker carbon-halogen bond (C–Br bond dissociation energy is ~285 kJ/mol vs. C–Cl at ~339 kJ/mol). In the context of an SN2 reaction, this translates to a lower activation energy for the bromoethyl derivative, facilitating rapid nucleophilic attack 1.

However, this heightened reactivity introduces a synthetic trade-off. The strongly electron-withdrawing nature of the fluorobenzonitrile core increases the acidity of the adjacent protons. Consequently, bromoethyl fluorobenzonitriles are highly susceptible to base-promoted E2 elimination, especially when sterically hindered nucleophiles are employed. Conversely, chloroethyl variants exhibit superior shelf stability and minimize over-alkylation side reactions, though they often require forcing conditions or catalytic activation to achieve acceptable yields 2.

Quantitative Data Presentation

The following table summarizes the comparative yield analysis for the amination of 4-(2-haloethyl)-2-fluorobenzonitrile with a standard secondary amine (e.g., morpholine) under various conditions.

ElectrophileReagents & SolventTemp & TimeConversionIsolated YieldPrimary Byproduct / Observation
Bromoethyl K₂CO₃, MeCN60°C, 4 h>95%88% Minor E2 elimination (~5%)
Chloroethyl K₂CO₃, MeCN60°C, 24 h45%38% Unreacted starting material
Chloroethyl K₂CO₃, DMF90°C, 16 h75%62% Thermal degradation traces
Chloroethyl K₂CO₃, NaI (cat.), DMF90°C, 12 h>90%82% Trace dimerization

Table 1: Comparative yield and reaction metrics. Data synthesized from standardized SN2 amination protocols.

Workflow Visualization

The logical relationship and operational divergence between the two leaving groups are illustrated below.

G A Fluorobenzonitrile Precursor B1 Bromoethyl Intermediate A->B1 Alkylation (Br) B2 Chloroethyl Intermediate A->B2 Alkylation (Cl) C1 Rapid SN2 (Mild Cond.) B1->C1 + Amine C2 Slow SN2 (Harsh Cond.) B2->C2 + Amine D Target API (High Yield) C1->D 4-6h, 60°C E Target API (Moderate Yield) C2->E 16-24h, 90°C

Comparative SN2 workflows for bromoethyl vs chloroethyl fluorobenzonitriles.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in self-validation mechanisms.

Protocol A: Amination of Bromoethyl Fluorobenzonitrile
  • Reaction Setup: Dissolve 1.0 eq of 4-(2-bromoethyl)-2-fluorobenzonitrile and 1.2 eq of morpholine in anhydrous MeCN (0.2 M). Add 2.0 eq of finely powdered anhydrous K₂CO₃.

    • Causality: Anhydrous MeCN is selected to suppress competitive hydrolysis of the highly reactive bromoethyl group. Powdered K₂CO₃ provides a high surface area for efficient proton scavenging without acting as a strong enough base to drive E2 elimination.

  • In-Process Control (IPC): Stir the suspension at 60°C. After 2 hours, sample 10 µL, dilute in MeOH, and analyze via LC-MS.

    • Self-Validation: The bromoethyl starting material exhibits a distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br). The complete disappearance of this isotopic cluster in the MS spectra definitively validates the consumption of the electrophile, preventing premature reaction quenching.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validation: The absence of a UV-active baseline spot on TLC confirms the successful removal of highly polar amine salts during filtration.

Protocol B: Amination of Chloroethyl Fluorobenzonitrile (Finkelstein-Assisted)
  • Reaction Setup: Dissolve 1.0 eq of 4-(2-chloroethyl)-2-fluorobenzonitrile and 1.5 eq of morpholine in anhydrous DMF (0.2 M). Add 2.5 eq of K₂CO₃ and 0.2 eq of Sodium Iodide (NaI).

    • Causality: Due to the higher bond dissociation energy of the C–Cl bond, direct amination is sluggish. The catalytic NaI facilitates an in situ Finkelstein reaction, converting the chloroethyl group to a highly reactive iodoethyl transient species, thereby accelerating the SN2 displacement 3.

  • In-Process Control (IPC): Stir at 90°C. Monitor via LC-MS every 4 hours.

    • Self-Validation: The chloroethyl precursor displays a 3:1 isotopic signature (³⁵Cl/³⁷Cl). The shift from this 3:1 cluster to the product mass confirms successful conversion. If an intermediate mass corresponding to the iodo-derivative (+92 Da relative to Cl) accumulates, it indicates that the nucleophilic attack, rather than halogen exchange, is the rate-limiting step.

  • Workup: Dilute the cooled mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x) and brine (1x).

    • Self-Validation: DMF is notoriously difficult to remove. The sequential aqueous LiCl washes act as a self-validating purification step; the complete partitioning of DMF into the aqueous phase is confirmed when the organic layer volume remains strictly constant during the final brine wash.

Conclusion

While bromoethyl fluorobenzonitriles offer superior kinetics and higher yields under mild conditions, their propensity for elimination requires precise stoichiometric control. Chloroethyl derivatives, though inherently less reactive, provide excellent stability and can be effectively utilized in high-yielding workflows through catalytic halogen exchange. The choice between the two should be dictated by the nucleophile's basicity, the target molecule's stability profile, and the scale of the synthesis.

References

  • Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ACS Omega URL
  • Title: Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library Source: MDPI URL
  • Source: PMC (National Institutes of Health)

Sources

Validating the Structure of 5-(2-Bromoethyl)-2-fluorobenzonitrile: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of heavily substituted aromatic intermediates. 5-(2-Bromoethyl)-2-fluorobenzonitrile represents a classic analytical challenge: a trisubstituted benzene ring where establishing the exact regiochemistry (the relative positions of the fluoro, cyano, and bromoethyl groups) is critical for downstream pharmaceutical synthesis.

While routine analytical workflows rely heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these techniques have inherent limitations when dealing with complex regioisomers. This guide objectively compares these methodologies and provides a field-proven, self-validating protocol for utilizing Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for unambiguous 3D structural confirmation.

Comparative Analysis: Why X-ray Crystallography?

To understand the causality behind selecting SCXRD over other methods, we must evaluate the physical principles and limitations of each technique[1][2]:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula (

    
    ) but is completely blind to spatial arrangement. It cannot distinguish 5-(2-Bromoethyl)-2-fluorobenzonitrile from its 4-bromoethyl or 6-bromoethyl isomers.
    
  • NMR Spectroscopy: Provides excellent connectivity data. However, confirming that the bromoethyl group is strictly at the 5-position requires complex 2D HMBC and NOESY experiments. Even then, overlapping aromatic signals or weak long-range couplings can introduce structural ambiguity, as NMR only provides a time-averaged view of the molecule in solution .

  • X-ray Crystallography (SCXRD): Bypasses connectivity inference by directly mapping the electron density of the molecule in the solid state. It provides absolute spatial coordinates, confirming not only the regiochemistry but also the specific conformation of the flexible bromoethyl chain .

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each technique for small molecule validation:

Analytical ParameterX-ray Crystallography (SCXRD)NMR Spectroscopy (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Data Yield 3D atomic coordinates, bond lengths/anglesAtomic connectivity, functional groupsExact mass, molecular formula
Regiochemical Certainty Absolute (Unambiguous) High (Requires 2D HMBC/NOESY)None (Cannot distinguish isomers)
Sample Requirement ~0.05 mg (Single high-quality crystal)2–10 mg (Solution state)< 1 µg
Time-to-Result 24–72 hours (bottleneck: crystal growth)1–4 hoursMinutes
Conformational Data Solid-state conformationTime-averaged solution stateNone
Destructive? NoNoYes

Structural Validation Logic

The decision matrix below illustrates the logical workflow for validating small molecule regioisomers, highlighting why SCXRD is the ultimate fail-safe for structural ambiguity.

StructuralValidation Start Synthesized Compound 5-(2-Bromoethyl)-2-fluorobenzonitrile MS HRMS Analysis (Mass & Formula) Start->MS Step 1 NMR 1D/2D NMR (Connectivity) Start->NMR Step 2 XRD X-ray Crystallography (3D Spatial Arrangement) Start->XRD Direct 3D Validation Regio Regioisomer Ambiguity? (e.g., 4- vs 5-position) NMR->Regio Valid Absolute Structural Confirmation XRD->Valid Resolves Ambiguity Regio->Valid No Fail Insufficient Spatial Data Regio->Fail Yes Fail->XRD Proceed to XRD

Decision matrix for structural validation of small molecule regioisomers.

Experimental Protocol: SCXRD of 5-(2-Bromoethyl)-2-fluorobenzonitrile

A robust crystallographic experiment is a self-validating system : the quality of the final structural model is mathematically proven by its agreement with the raw diffraction data. Below is the optimized, step-by-step methodology for this compound.

Phase 1: Crystal Growth (Vapor Diffusion Method)

The fundamental requirement for SCXRD is a single, defect-free crystal (ideally 0.1–0.3 mm in diameter). Since 5-(2-Bromoethyl)-2-fluorobenzonitrile is a moderately polar organic molecule, vapor diffusion is highly effective .

  • Solvent Selection: Dissolve ~5 mg of the highly purified compound in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small 1-dram inner vial.

  • Anti-Solvent Addition: Place the small vial inside a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial over 48–72 hours at room temperature in a vibration-free environment.

  • Causality Note: Slower diffusion minimizes nucleation sites, promoting the growth of a few large, high-quality crystals rather than a useless microcrystalline powder .

Phase 2: Crystal Mounting and Data Collection
  • Harvesting: Submerge the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and oxidation.

  • Mounting: Scoop the crystal using a polyimide micro-loop and immediately transfer it to the diffractometer goniometer.

  • Flash-Cooling: Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.

    • Causality Note: Cryo-cooling drastically reduces the thermal motion of the atoms (especially the highly flexible bromoethyl chain). This minimizes the Debye-Waller factor, significantly enhancing high-angle diffraction intensity and overall resolution.

  • Diffraction: Collect data using Mo Kα (

    
     Å) or Cu Kα (
    
    
    
    Å) radiation. For this bromine-containing molecule, Cu Kα radiation will yield a strong anomalous dispersion signal, which is highly advantageous if absolute structure determination (Flack parameter) is required.
Phase 3: Structure Solution and Refinement (The Self-Validating Step)
  • Integration: Integrate the raw diffraction frames to extract the intensities of the reflections (

    
    ).
    
  • Solution: Solve the phase problem using dual-space or direct methods (e.g., SHELXT). This generates the initial electron density map, instantly revealing the heavy atoms (Br, F, N, C).

  • Refinement: Refine the atomic model against the squared structure factors (

    
    ) using full-matrix least-squares (e.g., SHELXL).
    
  • Mathematical Validation: The system validates itself through the

    
     value (residual factor). An 
    
    
    
    indicates an excellent, trustworthy fit between the proposed 3D model and the experimental data. The Goodness-of-Fit (GoF) should approach 1.0, proving that the structural assignment of the 5-position bromoethyl group is an absolute fact, not an inference.

Conclusion

While NMR and HRMS are indispensable for rapid, routine analysis, they rely on inferential logic for spatial arrangement. For critical intermediates like 5-(2-Bromoethyl)-2-fluorobenzonitrile, X-ray crystallography remains the only technique that provides an absolute, mathematically validated 3D map of the molecule, eliminating all regiochemical ambiguity and ensuring the integrity of downstream drug development.

References

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. Available at:[Link]

  • X-Ray Crystallography Laboratory: Sample Requirements & Crystal Growth - Michigan State University. Available at:[Link]

  • How To: Grow X-Ray Quality Crystals - University of Rochester. Available at:[Link]

Sources

Comparative Guide: Benchmarking 5-(2-Bromoethyl)-2-fluorobenzonitrile in Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of heterobifunctional molecules—specifically PROTACs and fragment-based drug conjugates—the linker is no longer viewed as a passive connector.[1][2] It is a determinant of physicochemical properties, metabolic stability, and ternary complex cooperativity.

This guide benchmarks 5-(2-Bromoethyl)-2-fluorobenzonitrile (referred to herein as BFBN ) against standard aliphatic (Alkyl/PEG) and non-fluorinated aromatic linkers.

Key Finding: BFBN occupies a "Goldilocks" zone in linker design. It offers the conformational rigidity of aromatic systems without the metabolic liability of non-substituted phenyl rings, while its homobenzylic bromide provides a kinetic profile that balances reactivity with hydrolytic stability—a distinct advantage over hyper-reactive benzyl bromides.

Structural & Physicochemical Profiling[4]

To understand the utility of BFBN, we must compare its core properties against the two most common linker classes: Polyethylene Glycol (PEG) and standard Alkyl chains.

Table 1: Comparative Physicochemical Profile

Data derived from calculated consensus properties and standard structure-activity relationship (SAR) principles.

FeatureBFBN (Fluorinated Aromatic) PEG Linker (e.g., PEG-4) Alkyl Chain (e.g., C6)
Rigidity High (Aromatic core)Low (High rotatable bonds)Moderate
Entropic Penalty Low (Pre-organized)High (Floppy)Moderate
Lipophilicity (LogP) ~2.4 (Moderate)< 0 (Hydrophilic)> 3.0 (Lipophilic)
Metabolic Stability High (F-blocked)Low (Oxidative cleavage)Low (ω-oxidation)
Reactivity Source Homobenzylic BromideTerminal Tosylate/MesylatePrimary Bromide
Permeability High (Passive diffusion)Low to ModerateHigh
Analysis of Key Differentiators
A. The "Fluorine Effect" on Metabolic Stability

Non-fluorinated aromatic linkers are susceptible to Phase I metabolism, particularly oxidation by Cytochrome P450 enzymes.[3]

  • Mechanism: In a standard benzonitrile linker, the positions ortho to the nitrile are electron-deficient but sterically accessible for enzymatic hydroxylation.

  • BFBN Advantage: The fluorine atom at position 2 (ortho) acts as a metabolic blocker. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering this position inert to oxidative attack. This extends the in vivo half-life of the resulting conjugate compared to non-fluorinated analogs [1].

B. Conformational Restriction (Entropy)

Flexible linkers (PEG) incur a high entropic penalty (


) upon binding to the target protein because they must freeze out many degrees of freedom.
  • The BFBN Edge: The aromatic ring restricts rotation. If the vector of the ethyl group and the nitrile aligns with the binding pocket, the "pre-organized" nature of BFBN minimizes the entropy loss, potentially improving the thermodynamic affinity (

    
    ) of the final molecule [2].
    

Kinetic Benchmarking: The Homobenzylic Advantage

A critical, often overlooked aspect of linker selection is the reactivity of the electrophile used for conjugation. BFBN features a 2-bromoethyl group (homobenzylic), which offers a distinct kinetic profile compared to benzyl bromides or simple alkyl bromides.

Reactivity Hierarchy ( Conditions)
  • Benzyl Bromides: Too Reactive. Prone to rapid hydrolysis and dimerization during storage.

  • BFBN (Homobenzylic): Optimal. The

    
    -phenyl ring provides mild inductive activation without stabilizing a carbocation enough to encourage competing 
    
    
    
    solvolysis pathways.
  • Alkyl Bromides: Slow. Often require elevated temperatures or stronger bases, which can degrade sensitive warheads.

Visualization: Linker Selection Decision Matrix

The following diagram outlines the logical pathway for selecting BFBN over alternatives.

LinkerSelection Start Select Linker Strategy Solubility Is Aqueous Solubility the Limiting Factor? Start->Solubility Rigidity Is Ligand Orientation/ Selectivity Critical? Solubility->Rigidity No UsePEG Use PEG Linker (High Solubility, High Entropy) Solubility->UsePEG Yes Metabolism Is Metabolic Stability Required? Rigidity->Metabolism Yes (Rigidity Needed) UseAlkyl Use Alkyl Chain (Simple, Flexible) Rigidity->UseAlkyl No (Flexibility OK) UseBenzyl Use Benzyl Linker (High Reactivity, Unstable) Metabolism->UseBenzyl No UseBFBN SELECT BFBN (Rigid, Stable, Tuned Reactivity) Metabolism->UseBFBN Yes (Block Metabolism)

Figure 1: Decision matrix for selecting BFBN based on solubility, rigidity, and metabolic constraints.

Experimental Protocol: Nucleophilic Coupling

This protocol describes the conjugation of BFBN with a secondary amine-containing ligand (e.g., a piperazine derivative), a common step in PROTAC synthesis.

Objective: Efficient


 displacement of the bromide without hydrolyzing the nitrile.
Materials
  • Linker: 5-(2-Bromoethyl)-2-fluorobenzonitrile (1.0 eq)

  • Nucleophile: Amine-bearing ligand (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst: KI (0.1 eq) - Crucial for Finkelstein acceleration

Step-by-Step Methodology
  • Activation: Dissolve the amine ligand in anhydrous MeCN under

    
     atmosphere. Add 
    
    
    
    and stir for 15 minutes to deprotonate/activate the amine.
  • Addition: Add BFBN (dissolved in minimal MeCN) dropwise to the reaction mixture at 0°C.

    • Note: Slow addition prevents localized high concentrations that could lead to bis-alkylation if the amine is primary.

  • Catalysis: Add catalytic Potassium Iodide (KI). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction) [3].

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor via LC-MS. Look for the disappearance of the bromide peak (M+ and M+2 pattern) and appearance of the product mass.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Workflow Visualization

ReactionWorkflow Precursors Precursors: BFBN + Amine Ligand Activation Activation: K2CO3, MeCN, 15 min Precursors->Activation Finkelstein In-Situ Catalysis: Add KI (0.1 eq) Activation->Finkelstein Coupling Coupling: SN2 Reaction RT, 12-16h Finkelstein->Coupling Product Final Conjugate: Purified Linker-Ligand Coupling->Product LC-MS Validation

Figure 2: Optimized synthetic workflow for BFBN conjugation utilizing Finkelstein catalysis.

Conclusion

5-(2-Bromoethyl)-2-fluorobenzonitrile is a superior alternative to standard alkyl halides when structural rigidity and metabolic durability are required. Its fluorinated core prevents oxidative degradation, while the homobenzylic spacer ensures controlled reactivity. Researchers designing PROTACs or molecular glues should prioritize this linker when the target binding pocket requires a defined vector approach rather than a flexible "search-and-bind" mechanism.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4] [Link]

Sources

Elemental Analysis Standards for 5-(2-Bromoethyl)-2-fluorobenzonitrile: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 5-(2-Bromoethyl)-2-fluorobenzonitrile (Chemical Formula:


, MW: 228.06  g/mol )

The Analytical Challenge: Halogenated Interferences

5-(2-Bromoethyl)-2-fluorobenzonitrile is a heavily halogenated organic intermediate. Its theoretical elemental composition is C: 47.40%, H: 3.10%, N: 6.14%, Br: 35.02%, F: 8.33% .

Validating the purity and elemental composition of this compound presents severe analytical challenges. Standard dynamic flash combustion (CHN analysis) is highly susceptible to interference from both fluorine and bromine. During combustion at 1000°C, fluorine reacts with hydrogen to form hydrogen fluoride (HF). HF aggressively attacks the silica (


) in standard quartz combustion reactors, forming volatile silicon tetrafluoride (

)[1][2]. This parasitic reaction not only degrades the instrument but artificially lowers carbon/hydrogen readings and skews nitrogen baselines[1]. Simultaneously, bromine gas (

) can poison reduction catalysts if not properly scrubbed[3].

To establish a self-validating analytical system, researchers must choose between Modified CHN Analysis , Quantitative NMR (qNMR) , and Combustion-Ion Chromatography (CIC) . This guide objectively compares these methodologies.

Technology Comparison: Mechanistic Causality

A. Modified CHN Analysis (Dynamic Flash Combustion)

To overcome fluorine interference, the CHN analyzer must be modified with specific halogen scavengers. A layer of Magnesium Oxide (MgO) or proprietary fluorine adsorbers (e.g., FluoAdso) is placed in the hot zone of the oxidation reactor[1][2].

  • The Causality: The MgO reacts preferentially with HF to form stable magnesium fluoride (

    
    ), releasing water (
    
    
    
    ) back into the gas stream. This preserves the hydrogen count and protects the quartz wall[1]. Silver wool is simultaneously deployed to trap bromine as silver bromide (
    
    
    )[3].
B. Quantitative NMR (qNMR)

Unlike chromatography (HPLC/GC), which requires an analyte-specific reference standard to establish a calibration curve due to varying UV response factors, qNMR provides absolute quantification[4][5].

  • The Causality: The integral of an NMR resonance peak is directly and strictly proportional to the number of nuclei generating that signal[4][6]. By adding a universally certified internal standard (IS) of known purity and concentration, the absolute purity of 5-(2-Bromoethyl)-2-fluorobenzonitrile can be calculated without needing a pure reference standard of the compound itself[6]. For this compound,

    
     qNMR is highly advantageous as the single fluorine atom provides a clean, isolated signal free from the complex splitting seen in its 
    
    
    
    spectrum[4].
C. Combustion-Ion Chromatography (CIC)

When exact quantification of the halogens (Br and F) is required, CIC is the gold standard.

  • The Causality: The sample is combusted in an oxygen-argon atmosphere, converting organic halogens into inorganic hydrogen halides (HF, HBr)[3][7]. These gases are absorbed into an aqueous solution and injected into an ion chromatograph, allowing for the simultaneous, baseline-resolved speciation and quantification of fluoride and bromide ions[7].

Experimental Data & Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three techniques when applied to fluorinated/brominated benzonitriles.

MetricModified CHN Analysis

/

qNMR
Combustion-Ion Chromatography (CIC)
Primary Output Bulk % C, H, NAbsolute Purity (%)Bulk % Br, F
Accuracy / Error

(Absolute)[8]

(Relative)[4]

(Relative)[7]
Sample Requirement 2 - 5 mg (Destructive)[8]10 - 20 mg (Non-destructive)[6]5 - 10 mg (Destructive)
Reference Standard Acetanilide (Calibration)[1]Any certified IS (e.g., Maleic acid)[6]Inorganic Br/F salt solutions
Halogen Handling Requires MgO/Ag traps[1]Unaffected (Intrinsic advantage)Specifically designed for them[7]
Turnaround Time ~15 mins per run~10 mins per run (after prep)~30 mins per run

Self-Validating Experimental Protocols

Protocol 1: Modified CHN Analysis for Halogenated Benzonitriles

This protocol ensures complete combustion while preventing HF-induced quartz degradation.

  • Reactor Preparation: Pack the primary quartz oxidation reactor with chromium oxide (

    
    ) and cobaltic oxide (
    
    
    
    ) catalysts. Critically, add a 3 cm layer of Magnesium Oxide (MgO) or FluoAdso at the distal end of the hot zone (1000°C) to trap fluorine[1][2]. Add a 2 cm layer of silver wool to trap bromine[3].
  • Calibration: Calibrate the instrument using a certified organic analytical standard (e.g., Acetanilide) using the K-factor method[1][8].

  • Sample Weighing: Weigh exactly 2.500 mg of 5-(2-Bromoethyl)-2-fluorobenzonitrile into a consumable tin capsule. Seal tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the 1000°C reactor under a dynamic pulse of high-purity oxygen. The tin creates an exothermic flash (reaching ~1800°C), ensuring complete decomposition of the robust C-F bonds[1].

  • Detection: The carrier gas (Helium) sweeps the scrubbed combustion products (

    
    , 
    
    
    
    ,
    
    
    ) through a GC column to a Thermal Conductivity Detector (TCD)[1].
  • Validation: Measured C, H, N values must fall within

    
     of the theoretical values (C: 47.40%, H: 3.10%, N: 6.14%) to confirm structural integrity and lack of solvent entrapment[8].
    
Protocol 2: qNMR Purity Determination

This protocol provides absolute purity quantification without an analyte-specific standard.

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) with a known

    
     signal that does not overlap with the target analyte. 1,4-Difluorobenzene (purity 
    
    
    
    ) is an excellent choice.
  • Sample Preparation: Accurately co-weigh ~15.0 mg of 5-(2-Bromoethyl)-2-fluorobenzonitrile and ~10.0 mg of the IS into a vial using a high-precision microbalance (readability 0.01 mg).

  • Solvation: Dissolve the mixture completely in 0.6 mL of Deuterated Chloroform (

    
    ). Transfer to a high-quality 5 mm NMR tube[4].
    
  • Acquisition Parameters: Acquire the

    
     NMR spectrum. Crucial Causality: Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the fluorine nuclei to ensure complete magnetization recovery before the next pulse. Failure to do so will truncate the integral and artificially lower the calculated purity[9].
  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the analyte peak and the IS peak. Calculate purity (

    
    ) using the formula:
    
    
    
    
    (Where
    
    
    = Integral,
    
    
    = Number of nuclei,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity).

Mechanistic Visualizations

G Sample 5-(2-Bromoethyl)- 2-fluorobenzonitrile (C9H7BrFN) Combustion Dynamic Flash Combustion (O2, Tin Capsule, 1000°C) Sample->Combustion Gases Raw Gas Mixture: CO2, H2O, NOx, HF, Br2 Combustion->Gases Trap Halogen Scrubbing Zone (MgO & Ag Wool) Gases->Trap Traps HF as MgF2 Traps Br2 as AgBr Reduction Reduction Reactor (Cu, 600°C) Trap->Reduction Clean CO2, H2O, NOx GC GC Separation Column Reduction->GC Converts NOx to N2 TCD TCD Detection (Quantifies C, H, N) GC->TCD Baseline Resolved Peaks

Fig 1: Combustion pathway and critical halogen trapping mechanism for CHN analysis.

DecisionTree Start Analytical Objective for 5-(2-Bromoethyl)-2-fluorobenzonitrile Bulk Verify Bulk Elemental Formula (C, H, N)? Start->Bulk Purity Determine Absolute Chemical Purity? Start->Purity Halogen Quantify Specific Halogens (Br, F)? Start->Halogen ModCHN Modified CHN Analysis (Requires MgO/Ag Traps) Bulk->ModCHN Destructive, fast qNMR 19F or 1H qNMR (Requires Internal Standard) Purity->qNMR Non-destructive, exact CIC Combustion-Ion Chromatography (CIC) Halogen->CIC Speciates Br- and F-

Fig 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • CHNS analysis of fluorinated samples - Elementar. Elementar. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia (UBC). Available at:[Link]

  • Accurate elemental (CHN) analysis of perfluorinated compounds. Analytica World. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • What is qNMR and why is it important? Mestrelab Resources. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. Available at: [Link]

  • Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. J-Stage. Available at:[Link]

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. Available at: [Link]

  • I am curious about methods of analysis, e.g. LC, MS, IR, NMR. Reddit (r/chemistry). Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Bromoethyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-(2-Bromoethyl)-2-fluorobenzonitrile pushes the boundaries of science. However, this innovation carries a profound responsibility for safety and environmental stewardship. The disposal of such reactive halogenated compounds is not a mere procedural afterthought; it is a critical component of the research lifecycle that safeguards personnel and preserves environmental integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-(2-Bromoethyl)-2-fluorobenzonitrile, grounded in established safety protocols and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Procedure

5-(2-Bromoethyl)-2-fluorobenzonitrile is a multifunctional organic compound. Its hazard profile stems from the synergistic effects of its constituent parts: a brominated alkyl chain, a fluorinated aromatic ring, and a nitrile group. Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be treated as a hazardous substance.[1][2][3]

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4] It is also a known skin and serious eye irritant.[1][2] The nitrile group (-CN) presents a significant toxicological concern, as it can release highly toxic hydrogen cyanide (HCN) gas upon combustion or under acidic conditions.[5]

  • Reactivity: While stable under recommended storage conditions, halogenated compounds can react with incompatible materials. It should be stored away from strong oxidizing agents.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6][7] Therefore, release into the environment, including drains and waterways, must be strictly avoided.[5][8]

The causality behind a strict disposal protocol is clear: improper handling can lead to acute toxicity, while improper disposal can cause long-term environmental damage.

The Cardinal Rule: Classification and Segregation

Before any disposal action is taken, the waste must be correctly classified. Due to the presence of bromine and fluorine atoms, 5-(2-Bromoethyl)-2-fluorobenzonitrile and any materials contaminated with it are classified as Halogenated Organic Waste .[9]

This classification is the most critical step because it dictates the entire disposal pathway. Halogenated wastes cannot be mixed with non-halogenated organic wastes.[10] The reason for this strict segregation lies in the final disposal technology: incineration. When halogenated compounds are incinerated, they produce acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[5] Licensed hazardous waste incinerators that handle halogenated waste are specifically equipped with advanced "scrubber" systems to neutralize these corrosive and toxic gases before they are released into the atmosphere.[11][12] Mixing this waste with non-halogenated streams could lead to it being sent to a facility not equipped to handle these byproducts, resulting in regulatory violations and environmental harm.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from generation to final pickup.

Step 1: Point-of-Generation Waste Collection
  • Primary Container: Designate a specific, chemically-resistant waste container, preferably glass or fluorinated polyethylene, for all liquid waste containing 5-(2-Bromoethyl)-2-fluorobenzonitrile.[13] If possible, leave chemicals in their original containers for disposal.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "5-(2-Bromoethyl)-2-fluorobenzonitrile"

    • The words "Halogenated Organic Waste"[13]

    • An accurate estimation of the concentration and volume.

    • The primary hazard warnings: "Toxic," "Irritant."

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10] This prevents the release of harmful vapors into the workspace.

Step 2: Managing Contaminated Solid Waste
  • Segregation: All solid materials that have come into direct contact with the compound must be treated as halogenated hazardous waste.[13] This includes:

    • Personal Protective Equipment (PPE) such as nitrile gloves.

    • Weighing papers and filter paper.

    • Contaminated silica gel.

    • Pipette tips.

  • Collection: Collect these items in a dedicated, clearly labeled, and sealed plastic bag or container. The label should read: "Solid Halogenated Organic Waste" and list the chemical contaminant.

Step 3: Decontamination of Reusable Labware
  • Initial Rinse: Rinse contaminated glassware (e.g., reaction flasks, beakers) with a small amount of a suitable organic solvent (e.g., acetone). This first rinseate is highly contaminated and must be disposed of as liquid halogenated organic waste.

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can be cleaned using standard laboratory procedures. Do not dispose of the initial, concentrated rinseate down the drain.[14]

Step 4: Temporary On-Site Storage
  • Location: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[10]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[13]

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to mitigate leaks or spills.[6]

  • Incompatibility: Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents or bases.[10][13]

Step 5: Arranging for Final Disposal
  • Professional Disposal: The final disposal of 5-(2-Bromoethyl)-2-fluorobenzonitrile must be conducted by a licensed and certified hazardous waste management provider.[11] Do not attempt to neutralize or dispose of this chemical through any other means.

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup from the environmental health and safety (EHS) department or contracted service.[14]

  • Methodology: The designated disposal method for this waste stream is high-temperature incineration at a facility permitted to handle halogenated organic waste under EPA regulations.[8][12]

Emergency Procedures for Spills

In the event of an accidental spill during handling or disposal preparation, immediate and correct action is critical.

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment: chemical-resistant gloves, safety goggles with side shields, a lab coat, and if vapor concentrations are high, a respirator with an appropriate cartridge.[1][15]

  • Containment: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[16]

  • Collection: Carefully scoop the absorbed material into a designated, sealable container. Label the container as "Spill Debris: Halogenated Organic Waste" and list "5-(2-Bromoethyl)-2-fluorobenzonitrile" as the contaminant.

  • Disposal: Dispose of the spill cleanup material along with your other solid halogenated waste.

  • Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.

Data Summary Table

ParameterDescriptionSource(s)
Chemical Name 5-(2-Bromoethyl)-2-fluorobenzonitrileN/A
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation[1][3]
GHS Pictograms Skull and Crossbones, Exclamation Mark[4]
Primary Disposal Route High-Temperature Incineration[8][11]
Waste Classification Halogenated Organic Hazardous Waste[9]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (nitrile), lab coat/impervious clothing, respiratory protection (if ventilation is inadequate)[1][2]
Incompatibilities Strong oxidizing agents, strong bases[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 5-(2-Bromoethyl)-2-fluorobenzonitrile.

G cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection & Segregation cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal Pathway gen_liquid Liquid Waste Generation (e.g., reaction mixture) collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container gen_liquid->collect_liquid Segregate Immediately gen_solid Solid Waste Generation (e.g., contaminated gloves, paper) collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container gen_solid->collect_solid Segregate Immediately saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_liquid->saa Keep Securely Closed collect_solid->saa Keep Sealed pickup Arrange Pickup by Certified Hazardous Waste Service (EHS) saa->pickup Request Collection incineration High-Temperature Incineration at a Permitted Facility (with acid gas scrubbers) pickup->incineration Transport

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.